Sulmazole
描述
structure given in first source
属性
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFCOYRWYYXZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040617 | |
| Record name | Sulmazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73384-60-8 | |
| Record name | 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulmazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulmazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulmazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulmazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK56EH9K44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulmazole as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmazole (AR-L 115 BS) is a cardiotonic agent with vasodilatory properties that has been investigated for the treatment of heart failure. Its mechanism of action is complex, primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor, which accounts for approximately 50% of its effect on cyclic AMP (cAMP) accumulation. This guide provides an in-depth technical overview of this compound's role as a phosphodiesterase inhibitor, including its broader mechanism of action, available quantitative data, detailed experimental protocols, and key signaling pathways.
Introduction
This compound is an imidazopyridine derivative that enhances myocardial contractility and promotes vasodilation. These effects are largely mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). While initially characterized as a phosphodiesterase inhibitor, further research has revealed a dual mechanism of action that also involves the modulation of adenylate cyclase activity through antagonism of the A1 adenosine receptor and functional inhibition of the inhibitory G-protein (Gi). This multifaceted pharmacological profile makes this compound a subject of significant interest in cardiovascular drug development.
Mechanism of Action
This compound's primary mechanism for increasing intracellular cAMP levels involves the inhibition of phosphodiesterases, the enzymes responsible for the degradation of cAMP. However, its complete pharmacological effect is a result of a synergistic action on both cAMP synthesis and degradation.
Phosphodiesterase Inhibition
This compound's positive inotropic and vasodilatory effects are significantly linked to the inhibition of cAMP-specific phosphodiesterases, particularly PDE3 and potentially PDE4. Inhibition of these enzymes in cardiac myocytes and vascular smooth muscle cells leads to an accumulation of cAMP. In the heart, elevated cAMP activates protein kinase A (PKA), which phosphorylates various substrates, including L-type calcium channels and phospholamban, resulting in increased calcium influx and sarcoplasmic reticulum calcium uptake, thereby enhancing contractility. In vascular smooth muscle, increased cAMP levels lead to PKA-mediated phosphorylation of myosin light chain kinase, causing vasodilation. Studies on the structurally similar compound isomazole (B1672255) suggest that at concentrations producing maximal inotropic effects, PDE3 and PDE4 are completely inhibited.
A1 Adenosine Receptor Antagonism and Gi Protein Inhibition
Beyond PDE inhibition, this compound acts as a competitive antagonist at A1 adenosine receptors. These receptors are coupled to the inhibitory G-protein (Gi), which, when activated, inhibits adenylate cyclase, the enzyme responsible for synthesizing cAMP. By blocking the A1 adenosine receptor, this compound prevents the inhibitory action of adenosine on adenylate cyclase. Furthermore, this compound has been shown to functionally block the Gi protein itself, thereby further disinhibiting adenylate cyclase and leading to increased cAMP production. This dual action of promoting cAMP synthesis while preventing its breakdown contributes significantly to this compound's overall cardiotonic and vasodilatory effects.
Quantitative Data
Table 1: Pharmacological Activity of this compound
| Parameter | Value | Species/System | Reference |
| A1 Adenosine Receptor Antagonism (EC50) | 11 µM | Rat Adipocyte Membranes |
Table 2: Hemodynamic Effects of this compound in Patients with Heart Failure
| Parameter | Change | Patient Population | Reference |
| Cardiac Index | Increased by 40-45% | Chronic and Acute Heart Failure | |
| Pulmonary Capillary Pressure | Decreased by 30-32% | Chronic and Acute Heart Failure | |
| Total Systemic Resistance | Decreased by 32-34% | Chronic and Acute Heart Failure | |
| Right Atrial Pressure | Decreased by up to 51% | Chronic Heart Failure |
Signaling Pathways
The signaling pathways affected by this compound are centered around the modulation of intracellular cAMP levels.
Unveiling the Intricacies of Sulmazole's Interaction with Gi Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmazole (AR-L 115 BS) is a cardiotonic agent that has garnered significant interest due to its multifaceted mechanism of action. While initially recognized as a phosphodiesterase (PDE) inhibitor, extensive research has revealed a more complex pharmacological profile that includes antagonism of A1 adenosine (B11128) receptors and, critically, a functional blockade of the inhibitory G-protein (Gi). This technical guide provides an in-depth exploration of this compound's effect on Gi protein function, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: Beyond Phosphodiesterase Inhibition
This compound's positive inotropic effects on the heart are not solely attributable to its inhibition of cyclic nucleotide phosphodiesterases. Studies have demonstrated that only about 50% of the increase in cyclic AMP (cAMP) accumulation caused by this compound can be ascribed to PDE inhibition[1]. The remaining elevation in cAMP is a result of a direct stimulatory effect on adenylate cyclase activity, which is mediated through two distinct pathways: antagonism of A1 adenosine receptors and a functional blockade of the Gi protein[1].
The Gi protein is a heterotrimeric G protein that, upon activation by G-protein coupled receptors (GPCRs), inhibits adenylyl cyclase, thereby reducing the intracellular concentration of cAMP. By functionally blocking Gi, this compound effectively removes this inhibitory brake on adenylyl cyclase, leading to increased cAMP production and subsequent downstream signaling events that contribute to its cardiotonic properties.
This compound's Functional Blockade of Gi Protein
The primary evidence for this compound's interaction with Gi protein function comes from studies utilizing rat adipocyte membranes, a well-established model for studying Gi-coupled receptor signaling[1]. In this system, this compound was shown to attenuate the ability of GTP to inhibit adenylyl cyclase activity[1]. This effect is a hallmark of interference with the Gi signaling pathway.
Crucially, the stimulatory effect of this compound on adenylyl cyclase was abolished following treatment of the membranes with pertussis toxin (PTX)[1]. PTX specifically catalyzes the ADP-ribosylation of the alpha subunit of Gi proteins, preventing them from interacting with their cognate receptors and thus uncoupling them from the signaling cascade[2][3][4][5]. The obliteration of this compound's effect by PTX strongly indicates that a functional Gi protein is necessary for its mechanism of action.
Further compelling evidence was provided by reconstitution experiments. When purified Gi or a mixture of Gi/Go proteins were reconstituted into PTX-treated adipocyte membranes, the stimulatory effect of this compound on adenylyl cyclase activity was restored[1]. This definitively demonstrates that this compound's action is mediated through a functional interaction with the Gi protein.
Quantitative Data
The following tables summarize the available quantitative data regarding this compound's interactions with components of the Gi signaling pathway.
| Compound | Target | Action | EC50 (µM) | Reference |
| This compound | A1 Adenosine Receptor | Competitive Antagonist | 11 - 909 (range for several agents) | [1] |
Note: Specific EC50 for this compound's functional blockade of Gi is not explicitly provided in the primary literature; its effect is described as attenuation of GTP-induced inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions, the following diagrams have been generated using the DOT language.
Caption: this compound's dual mechanism on the Gi signaling pathway.
Caption: Workflow for investigating this compound's effect on Gi function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on Gi protein function. These protocols are based on established techniques in the field.
Preparation of Rat Adipocyte Membranes
This protocol describes the isolation of plasma membranes from rat adipocytes, a model system rich in Gi-coupled A1 adenosine receptors.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Collagenase (Type I)
-
Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (BSA)
-
Sucrose (B13894) buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Centrifuge and refrigerated microcentrifuge
-
Dounce homogenizer
Procedure:
-
Euthanize rats and excise epididymal fat pads.
-
Mince the fat pads and incubate in Krebs-Ringer bicarbonate buffer containing collagenase (1 mg/mL) at 37°C for 60 minutes with gentle shaking.
-
Filter the cell suspension through nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with fresh Krebs-Ringer bicarbonate buffer by allowing them to float and aspirating the infranatant.
-
Resuspend the packed adipocytes in sucrose buffer and homogenize with a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the plasma membranes.
-
Resuspend the membrane pellet in homogenization buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
Pertussis Toxin (PTX) Treatment of Adipocyte Membranes
This protocol details the inactivation of Gi proteins in adipocyte membranes using PTX.
Materials:
-
Prepared rat adipocyte membranes
-
Pertussis Toxin (activated)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Dithiothreitol (DTT)
-
Incubation buffer (50 mM Tris-HCl, pH 7.6, 1 mM EDTA, 10 mM thymidine)
Procedure:
-
Pre-activate PTX by incubating it with 20 mM DTT at 30°C for 20 minutes.
-
In a final volume of 100 µL, combine adipocyte membranes (100 µg of protein), 1 mM ATP, 0.1 mM GTP, 10 mM NAD+, and the pre-activated PTX (10 µg/mL).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding ice-cold incubation buffer and centrifuging at 30,000 x g for 15 minutes at 4°C.
-
Wash the membranes twice more with ice-cold incubation buffer to remove residual PTX and NAD+.
-
Resuspend the PTX-treated membranes in the adenylyl cyclase assay buffer.
Adenylyl Cyclase Activity Assay
This protocol measures the production of cAMP in response to various stimuli.
Materials:
-
Control, PTX-treated, or reconstituted adipocyte membranes
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 0.1% BSA)
-
ATP (Adenosine triphosphate)
-
GTP (Guanosine triphosphate)
-
This compound
-
[α-³²P]ATP (radiolabeled)
-
cAMP standards
-
Dowex and alumina (B75360) chromatography columns
-
Scintillation counter
Procedure:
-
Set up reaction tubes on ice, each with a final volume of 50 µL.
-
To each tube, add the assay buffer, a GTP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), GTP (at desired concentrations), and the experimental agent (e.g., this compound or vehicle).
-
Add the membrane preparation (20-50 µg of protein) to each tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [α-³²P]ATP (1-2 µCi) and unlabeled ATP (to a final concentration of 0.1 mM).
-
Incubate at 30°C for 10-20 minutes.
-
Terminate the reaction by adding a stopping solution (e.g., 100 µL of 1% SDS, 4 mM ATP, 0.1 mM cAMP).
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced by liquid scintillation counting.
-
Express adenylyl cyclase activity as pmol of cAMP formed per minute per mg of protein.
Reconstitution of Gi/Go Proteins in PTX-Treated Membranes
This protocol describes the reintroduction of functional Gi/Go proteins into membranes where the endogenous Gi has been inactivated.
Materials:
-
PTX-treated adipocyte membranes
-
Purified Gi/Go proteins (from bovine brain or recombinant sources)
-
Dialysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1 mM DTT)
-
Detergent (e.g., Cholate or Lubrol)
Procedure:
-
Solubilize the PTX-treated membranes with a suitable detergent at a concentration that maintains protein integrity.
-
Add the purified Gi/Go proteins to the solubilized membranes at a defined protein ratio.
-
Incubate the mixture on ice for 30-60 minutes to allow for protein association.
-
Remove the detergent by dialysis against a large volume of dialysis buffer overnight at 4°C, with several buffer changes. This facilitates the formation of reconstituted vesicles.
-
Collect the reconstituted membranes by centrifugation at 100,000 x g for 60 minutes.
-
Resuspend the pellet in the appropriate buffer for use in the adenylyl cyclase activity assay.
Conclusion
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory G protein G(i) identified as pertussis toxin-catalyzed ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardiotonic Agent Sulmazole: A Deep Dive into its Pharmacodynamics in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (AR-L 115 BS) is a novel cardiotonic agent that has demonstrated significant positive inotropic and vasodilatory effects, positioning it as a potential therapeutic option for heart failure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its mechanisms of action, and its effects on cardiac function in various heart failure models. This document is intended to be a resource for researchers, scientists, and professionals involved in the development of cardiovascular drugs.
Core Pharmacodynamic Properties
This compound's therapeutic potential in heart failure stems from its dual action as a positive inotrope, enhancing cardiac contractility, and a vasodilator, reducing the workload on the heart. Clinical studies in patients with severe heart failure have consistently shown that this compound administration leads to significant improvements in hemodynamic parameters.
Hemodynamic Effects in Human Heart Failure
Intravenous and oral administration of this compound in patients with refractory heart failure results in a marked increase in cardiac performance. Key hemodynamic improvements are summarized in the tables below.
Table 1: Hemodynamic Effects of Intravenous this compound Infusion in Patients with Severe Heart Failure [1]
| Parameter | Baseline (Mean ± SD) | Post-Sulmazole (Mean ± SD) | Percentage Change |
| Heart Rate (beats/min) | 97 ± 15 | 103 ± 14 | +6% |
| Right Atrial Pressure (mmHg) | 9.5 ± 4.2 | 1.5 ± 2.1 | -84% |
| Pulmonary Artery Diastolic Pressure (mmHg) | 25.0 ± 8.1 | 9.0 ± 4.5 | -64% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22.0 ± 7.9 | 9.0 ± 5.3 | -59% |
| Aortic Diastolic Pressure (mmHg) | 62.5 ± 11.8 | 52.5 ± 10.3 | -16% |
| Cardiac Output (L/min) | 2.83 ± 0.8 | 4.38 ± 1.2 | +55% |
Table 2: Hemodynamic Effects of Oral this compound in Patients with Refractory Heart Failure [2]
| Parameter | Baseline (Mean ± SEM) | Post-Sulmazole (Mean ± SEM) | Percentage Change |
| Cardiac Index (L/min/m²) | 1.8 ± 0.1 | 2.4 ± 0.1 | +33% |
| Pulmonary Wedge Pressure (mmHg) | 26 ± 2 | 16 ± 3 | -38% |
| Total Systemic Resistance (dyn·s·cm⁻⁵) | - | - | -28% (peak change) |
| Total Pulmonary Resistance (dyn·s·cm⁻⁵) | - | - | -46% (peak change) |
Table 3: Dose-Dependent Hemodynamic Effects of this compound Bolus Injection [3]
| Bolus Dose (mg/kg) | Cardiac Index (L/min/m²) (Mean Change) | Pulmonary Wedge Pressure (mmHg) (Mean Change) | Right Atrial Pressure (mmHg) (Mean Change) |
| 0.25 | Gradual Increase | Gradual Decrease | Gradual Decrease |
| 0.50 | Gradual Increase | Gradual Decrease | Gradual Decrease |
| 0.75 | +0.6 | -5 | -3 |
Mechanism of Action: A Multi-Targeted Approach
The positive inotropic and vasodilatory effects of this compound are attributed to its interaction with multiple key signaling pathways within cardiomyocytes and vascular smooth muscle cells.
Signaling Pathways of this compound
Caption: this compound's multi-target mechanism of action in cardiomyocytes.
-
Phosphodiesterase (PDE) Inhibition: this compound is an inhibitor of phosphodiesterase, particularly the PDE3 isoform. By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates L-type calcium channels and phospholamban on the sarcoplasmic reticulum, leading to increased calcium influx and enhanced calcium release from intracellular stores, respectively. This surge in cytosolic calcium concentration is a primary driver of the positive inotropic effect.
-
A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at the A1 adenosine receptor.[4] In the heart, activation of the A1 receptor by endogenous adenosine is coupled to the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in cAMP production. By blocking this receptor, this compound prevents the inhibitory effect of adenosine on cAMP formation, thereby contributing to the overall increase in intracellular cAMP levels.[4]
-
Functional Blockade of the Inhibitory G-protein (Gi): Studies have shown that this compound can functionally block the inhibitory G-protein (Gi).[4] This action further relieves the inhibition of adenylyl cyclase, leading to enhanced cAMP production and downstream signaling.[4]
-
Calcium Sensitization of Myofilaments: A key and distinguishing feature of this compound is its ability to increase the sensitivity of the cardiac myofilaments to calcium. This means that for a given concentration of intracellular calcium, a greater force of contraction is generated. This effect is thought to be mediated by a direct interaction with the troponin complex, although the precise molecular mechanism is still under investigation. This calcium-sensitizing action contributes significantly to the positive inotropic effect without a proportional increase in myocardial oxygen consumption, which is a potential advantage over agents that solely increase intracellular calcium.
Experimental Protocols
The pharmacodynamic properties of this compound have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Double Microelectrode Voltage Clamp Technique
This technique is employed to measure the slow inward calcium current (ICa) in isolated cardiac Purkinje fibers or myocytes, providing insights into the drug's effects on ion channel function.[5]
Experimental Workflow:
Caption: Workflow for the double microelectrode voltage clamp experiment.
Detailed Methodology:
-
Preparation of Cardiac Tissue:
-
Sheep or canine hearts are excised and placed in cold, oxygenated Tyrode's solution.
-
Purkinje fibers are carefully dissected from the ventricles.
-
The isolated fibers are mounted in a temperature-controlled experimental chamber.
-
-
Electrophysiological Recording:
-
The preparation is superfused with normal Tyrode's solution.
-
Two glass microelectrodes filled with 3 M KCl are used to impale a single cell. One electrode measures the membrane potential, and the other injects current.
-
A voltage clamp amplifier is used to control the membrane potential. The holding potential is typically set to around -40 mV to inactivate fast sodium channels.
-
Depolarizing voltage steps are applied to elicit the slow inward calcium current (ICa).
-
Control currents are recorded.
-
-
Drug Application and Data Acquisition:
-
The superfusion solution is switched to one containing a known concentration of this compound.
-
After a period of equilibration, the voltage clamp protocol is repeated.
-
The ICa in the presence of this compound is recorded.
-
Data are analyzed to determine the effects of this compound on the amplitude and kinetics of the calcium current.
-
Skinned Myocardial Fiber Preparation and Calcium Sensitivity Assay
This in vitro technique allows for the direct assessment of a drug's effect on the calcium sensitivity of the contractile apparatus, independent of changes in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for skinned myocardial fiber preparation and calcium sensitivity assay.
Detailed Methodology:
-
Preparation of Skinned Fibers:
-
Small bundles of cardiac muscle (e.g., papillary muscles) are dissected from animal hearts (e.g., rat, guinea pig).
-
The sarcolemma is chemically removed ("skinned") by incubation in a solution containing a non-ionic detergent like Triton X-100. This renders the myofilaments directly accessible to the bathing solution.
-
A single skinned fiber is isolated and mounted between a force transducer and a length controller.
-
-
Calcium Sensitivity Measurement:
-
The fiber is initially bathed in a "relaxing solution" with a very low calcium concentration (high pCa, where pCa = -log[Ca²⁺]).
-
The fiber is then sequentially exposed to a series of "activating solutions" with progressively increasing calcium concentrations (decreasing pCa).
-
The isometric force generated by the fiber at each calcium concentration is recorded.
-
A force-pCa relationship is plotted, and the pCa value at which 50% of the maximum force is generated (pCa₅₀) is determined. This pCa₅₀ value is a measure of the myofilament calcium sensitivity.
-
-
Effect of this compound:
-
The skinned fiber is incubated with a solution containing this compound.
-
The force-pCa relationship is re-determined in the presence of the drug.
-
A leftward shift in the force-pCa curve and an increase in the pCa₅₀ value indicate an increase in calcium sensitivity.
-
Pharmacodynamics in Animal Models of Heart Failure
Studies in various animal models of heart failure have corroborated the beneficial hemodynamic effects of this compound observed in humans and have provided further insights into its mechanism of action.
Canine Models
In dogs with experimentally induced heart failure, this compound has been shown to increase cardiac output and left ventricular dP/dt (an index of contractility), while decreasing systemic vascular resistance.[6] In isolated canine ventricular trabeculae, this compound produced a concentration-dependent positive inotropic effect, which was associated with an increase in intracellular cAMP levels.[6] Furthermore, studies in excised, cross-circulated canine hearts demonstrated that this compound increased the left ventricular contractility index (Emax) by approximately 74%.[7]
Rodent Models
While specific data on this compound in rat heart failure models is limited in the provided search results, studies on related compounds and the mechanisms of action (e.g., A1 adenosine receptor antagonism in rat adipocytes) suggest that similar beneficial effects would be observed.[4]
Conclusion
This compound is a promising cardiotonic agent with a unique multi-faceted mechanism of action that addresses several key pathophysiological aspects of heart failure. Its ability to act as a phosphodiesterase inhibitor, an A1 adenosine receptor antagonist, and a calcium sensitizer (B1316253) results in significant improvements in cardiac contractility and a reduction in both preload and afterload. The quantitative data from human and animal studies consistently demonstrate its potent hemodynamic benefits. The detailed experimental protocols provided in this guide offer a framework for further investigation into the pharmacodynamics of this compound and other novel cardiotonic agents. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound in the management of chronic heart failure.
References
- 1. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effective plasma concentrations of sulmazol (AR-L 115 BS) on haemodynamics in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the new cardiotonic agent this compound on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of milrinone and this compound on left ventricular mechanoenergetics in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Sulmazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmazole (AR-L 115 BS) is a novel cardiotonic agent with a unique pharmacological profile, exhibiting both positive inotropic and vasodilatory effects. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed, step-by-step synthesis protocol, comprehensive quantitative pharmacological data, and detailed experimental protocols for key biological assays. Furthermore, this guide presents visual representations of this compound's signaling pathway and a summary of its synthetic workflow to facilitate a deeper understanding of its chemical and biological characteristics.
Introduction
This compound, chemically known as 2-(2-Methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine, emerged as a promising therapeutic agent for the management of heart failure. Its development was driven by the need for orally active, non-glycosidic inotropic agents with a favorable side-effect profile compared to existing therapies. This compound's unique mechanism of action, which combines phosphodiesterase inhibition with adenosine (B11128) receptor antagonism and modulation of the inhibitory G-protein (Gi), sets it apart from other cardiotonic drugs. This guide aims to provide a comprehensive technical resource for researchers and professionals involved in drug discovery and development, detailing the key aspects of this compound from its synthesis to its biological activity.
Discovery and Development
The discovery of this compound was the result of a targeted research program aimed at identifying new chemical entities with positive inotropic properties. The imidazo[4,5-b]pyridine scaffold was identified as a promising starting point, and subsequent structural modifications led to the synthesis of this compound (AR-L 115 BS). Preclinical and clinical studies demonstrated its efficacy in improving cardiac performance in patients with heart failure.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the cyclization of 2,3-pyridinediamine with 2-methoxy-4-methylmercaptobenzoic acid, followed by an oxidation step. The following protocol is based on the procedures outlined in patents DE 2305339 and US 3,985,891.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(2-Methoxy-4-methylthiophenyl)-1H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 2-methoxy-4-methylmercaptobenzoic acid (1 equivalent) and phosphorus oxychloride (POCl3, 3-5 equivalents).
-
Addition of Reactant: Slowly add a solution of 2,3-pyridinediamine (1 equivalent) in a suitable inert solvent (e.g., toluene (B28343) or xylene) to the stirred mixture at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate solution) to a pH of 7-8. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to yield 2-(2-Methoxy-4-methylthiophenyl)-1H-imidazo[4,5-b]pyridine.
Step 2: Synthesis of this compound (Oxidation)
-
Dissolution: Dissolve the product from Step 1 (1 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and water.
-
Oxidation: Cool the solution in an ice bath and slowly add hydrogen peroxide (H2O2, 30% solution, 1.1-1.5 equivalents) dropwise while maintaining the temperature below 20 °C.
-
Reaction Conditions: After the addition, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Precipitation and Isolation: Upon completion of the reaction, pour the mixture into cold water. The product, this compound, will precipitate.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with water to remove any remaining acid, and then dry it under vacuum. The final product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Synthesis Workflow
Sulmazole: A Technical Whitepaper on its Inotropic and Vasodilator Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmazole (AR-L 115 BS) is a novel cardiotonic agent that has demonstrated significant positive inotropic and vasodilator effects. Its unique pharmacological profile, characterized by a multi-faceted mechanism of action, distinguishes it from traditional cardiac glycosides and catecholamines. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, outlining relevant experimental protocols, and visualizing its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's cardiotonic and vasodilator properties stem from its ability to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells through a synergistic, multi-target mechanism. Unlike agents that rely on a single pathway, this compound's efficacy is amplified by its concurrent action on three distinct molecular targets.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound acts as a phosphodiesterase inhibitor, preventing the degradation of cAMP to the inactive 5'-AMP. This action directly contributes to the accumulation of intracellular cAMP.[1]
-
A1 Adenosine Receptor Antagonism: this compound is a competitive antagonist of the A1 adenosine receptor.[1][2] This receptor, when activated by endogenous adenosine, couples to the inhibitory G-protein (Gi), which in turn inhibits adenylate cyclase activity. By blocking this receptor, this compound effectively removes this inhibitory brake on cAMP production.[1]
-
Functional Blockade of the Inhibitory G-Protein (Gi): Beyond its receptor antagonism, this compound functionally blocks the Gi protein itself. This action further disinhibits adenylate cyclase, leading to a more robust stimulation of cAMP synthesis. Studies in rat adipocyte membranes have shown that this functional blockade is a key component of its mechanism, independent of its effects on adenosine receptors.[1]
The culmination of these three actions is a significant increase in intracellular cAMP, which then activates Protein Kinase A (PKA). In cardiac myocytes, PKA phosphorylates key proteins involved in calcium handling and myofilament sensitivity, leading to a positive inotropic effect. In vascular smooth muscle cells, elevated cAMP levels lead to relaxation and vasodilation.
Quantitative Data: Hemodynamic Effects
Clinical studies have quantified the inotropic and vasodilator effects of this compound in patients with heart failure. The data consistently show improvements in cardiac performance and reductions in cardiac workload.
Table 1: Intravenous this compound Infusion in Heart Failure
| Parameter | Baseline Value (Mean) | Value After this compound (Mean) | Percentage Change | Reference |
| Chronic Heart Failure (n=10) | ||||
| Cardiac Index (L/min/m²) | 2.0 | 2.5 | +25% | [1] |
| Pulmonary Wedge Pressure (mmHg) | 28 | 19 | -32% | [1] |
| Right Atrial Pressure (mmHg) | 7 | 4 | -43% | [1] |
| Acute MI with Heart Failure (n=7) | ||||
| Cardiac Index (L/min/m²) | - | - | +40% | [3] |
| Pulmonary Wedge Pressure (mmHg) | - | - | -30% | [3] |
| Total Systemic Resistance | - | - | -34% | [3] |
Table 2: Intravenous Bolus this compound in Severe Heart Failure (n=7)
Data collected after a 0.75 mg/kg bolus injection.
| Parameter | Baseline Value (Mean) | Value After this compound (Mean) | Percentage Change | Reference |
| Cardiac Index (L/min/m²) | 1.9 | 2.5 | +31.6% | [4] |
| Pulmonary Wedge Pressure (mmHg) | 30 | 25 | -16.7% | [4] |
| Right Atrial Pressure (mmHg) | 13 | 10 | -23.1% | [4] |
Note: Significant improvements in these parameters were observed at plasma concentrations above 1 µg/mL.[4]
Experimental Protocols
The pharmacological properties of this compound have been elucidated through various in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.
Adenylate Cyclase Activity in Rat Adipocyte Membranes
This assay is crucial for demonstrating this compound's mechanism of action related to cAMP production, independent of PDE inhibition. The protocol is based on the methods described by Parsons et al. (1988).
Objective: To measure the effect of this compound on adenylate cyclase activity by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP in a rat adipocyte membrane preparation.
Methodology:
-
Membrane Preparation:
-
Epididymal fat pads are excised from male Sprague-Dawley rats.
-
Adipocytes are isolated by collagenase digestion.
-
The isolated fat cells are homogenized in a cold buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5) and centrifuged to pellet the membranes.
-
The resulting membrane pellet is washed and resuspended in an appropriate buffer to a final protein concentration of 1-2 mg/mL.
-
-
Adenylate Cyclase Assay:
-
The reaction is initiated by adding the membrane preparation to a cocktail containing:
-
[α-³²P]ATP as a substrate.
-
An ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.
-
Magnesium chloride (MgCl₂), a necessary cofactor for adenylate cyclase.
-
The test compound (this compound) at various concentrations.
-
Other modulators like GTP or adenosine agonists/antagonists as required by the experimental design.
-
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
The reaction is terminated by adding a stop solution (e.g., containing SDS and unlabeled ATP) and boiling.
-
-
Quantification of [³²P]cAMP:
-
The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina.
-
The radioactivity of the eluted [³²P]cAMP fraction is quantified using liquid scintillation counting.
-
Enzyme activity is expressed as picomoles of cAMP formed per milligram of protein per minute.
-
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model allows for the assessment of a drug's direct effects on cardiac contractility and heart rate, independent of systemic neural and hormonal influences.
Objective: To measure the direct inotropic effects of this compound on an isolated mammalian heart.
Methodology:
-
Heart Excision and Cannulation:
-
A laboratory animal (e.g., rat or guinea pig) is anesthetized, and heparin is administered to prevent coagulation.
-
The heart is rapidly excised via thoracotomy and immediately placed in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
The aorta is identified and cannulated onto the Langendorff apparatus.
-
-
Retrograde Perfusion:
-
The heart is perfused retrogradely (up the aorta) with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 70-80 mmHg).
-
The retrograde flow forces the aortic valve closed, directing the perfusate into the coronary arteries to supply the myocardium.
-
-
Data Acquisition:
-
A fluid-filled latex balloon is inserted into the left ventricle via the mitral valve and connected to a pressure transducer to measure isovolumetric contractions.
-
Parameters recorded include:
-
Left Ventricular Developed Pressure (LVDP)
-
Maximal rate of pressure rise (+dP/dt_max) and fall (-dP/dt_max)
-
Heart Rate (HR)
-
Coronary Flow
-
-
-
Drug Administration:
-
After a stabilization period, this compound is introduced into the perfusate at increasing concentrations to establish a dose-response relationship.
-
Hemodynamic parameters are recorded continuously throughout the experiment.
-
Conclusion
This compound is a potent inotropic and vasodilator agent with a well-defined, multi-target mechanism of action centered on the augmentation of the cAMP signaling pathway. Its ability to simultaneously inhibit PDE, antagonize A1 adenosine receptors, and functionally block the Gi protein results in significant and beneficial hemodynamic effects. Quantitative data from clinical trials in patients with heart failure confirm its efficacy in improving cardiac index while reducing preload and afterload. The experimental protocols detailed herein provide a foundation for further research into this compound and other agents with similar pharmacological profiles. This comprehensive understanding of its properties is essential for drug development professionals exploring new therapeutic strategies for cardiovascular diseases.
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 73384-60-8 | >98% [smolecule.com]
- 3. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
Sulmazole's Multifaceted Impact on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (AR-L 115BS) is a cardiotonic agent that enhances myocardial contractility through a complex interplay of mechanisms ultimately converging on the modulation of intracellular calcium ([Ca2+]i). This technical guide provides an in-depth exploration of this compound's core effects on intracellular calcium levels, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these actions. The multifaceted nature of this compound, involving direct effects on calcium channels, sensitization of the contractile machinery, and modulation of cyclic nucleotide signaling, presents a compelling case study in modern cardiovascular drug development.
Core Mechanisms of Action
This compound's influence on intracellular calcium is not governed by a single pathway but rather a combination of at least three distinct, yet potentially synergistic, mechanisms. These include direct activation of sarcoplasmic reticulum calcium-release channels, sensitization of myofibrils to calcium, and inhibition of phosphodiesterase.
Direct Activation of the Sarcoplasmic Reticulum Calcium-Release Channel
A primary mechanism of this compound is its direct interaction with the ryanodine (B192298) receptor/calcium-release channel of the sarcoplasmic reticulum (SR) in cardiac muscle. This interaction leads to an increased probability of channel opening and subsequent release of stored calcium into the cytosol, contributing to the positive inotropic effect of the drug.[1]
Studies on sheep cardiac muscle junctional SR vesicles incorporated into planar phospholipid bilayers have demonstrated that this compound increases the open probability (Po) of the calcium-release channel in the presence of activating cytosolic calcium.[1] At lower concentrations (e.g., 0.1 mM), this compound appears to sensitize the channel to activating calcium.[1] At higher concentrations (1 mM and above), this compound and calcium act synergistically to alter the channel's gating kinetics.[1] Notably, this compound can also induce channel opening even at sub-activating calcium concentrations (60 pM), although the kinetics of these openings differ from those activated by calcium alone.[1] This effect is reversible and does not alter the single-channel conductance.[1]
Quantitative Data on SR Calcium-Release Channel Activation
| Concentration of this compound | Effect on Channel Open Probability (Po) | Calcium Concentration | Experimental System |
| 0.1 mM | Sensitizes channel to activating calcium | Activating | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |
| 1 mM and above | Synergistic action with calcium to produce a unique gating scheme | Activating | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |
| 3 mM | Saturating Po of 1.0 | Activating | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |
| Millimolar concentrations | Stimulates channel opening | Sub-activating (60 pM) | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |
Experimental Protocol: Planar Lipid Bilayer and SR Vesicle Fusion
This technique allows for the direct observation of single-channel currents from the sarcoplasmic reticulum.
-
Vesicle Preparation: Junctional sarcoplasmic reticulum vesicles are isolated from cardiac muscle tissue (e.g., sheep ventricle) through differential centrifugation and sucrose (B13894) density gradient fractionation.
-
Bilayer Formation: A planar phospholipid bilayer is formed across a small aperture in a partition separating two aqueous chambers, typically made of polysulfone or Teflon. The bilayer is formed from a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) in a solvent like n-decane.
-
Vesicle Fusion: The isolated SR vesicles are added to one chamber (the cis chamber), which represents the cytosolic side of the channel. Fusion of a vesicle with the bilayer is induced by adding a salt solution (e.g., NaCl or KCl) to make the solution hyperosmotic.
-
Electrophysiological Recording: The two chambers are connected to an amplifier via Ag/AgCl electrodes. A voltage-clamp amplifier is used to hold the voltage across the bilayer constant and record the picoampere-level currents that flow through the incorporated channel.
-
Data Analysis: The open and closed states of the channel are analyzed to determine parameters such as single-channel conductance, open probability (Po), and mean open and closed times. The effects of adding this compound to the cis chamber are then recorded and quantified.
Signaling Pathway: Direct SR Channel Activation
References
The Cardiotonic Effects of Sulmazole: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the cardiotonic agent Sulmazole. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental evaluation, and quantitative effects on cardiovascular function. This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction to this compound
This compound (AR-L 115 BS) is a novel cardiotonic agent that emerged from early research as a promising therapeutic for heart failure. Its positive inotropic effects, coupled with vasodilator properties, offered a potential advantage over existing therapies. The early-stage research on this compound was characterized by a multi-faceted investigation into its mechanism of action, which was found to be distinct from that of cardiac glycosides or beta-adrenergic agonists. This guide will delve into the core findings of this foundational research.
Mechanism of Action
This compound exhibits a complex and multifaceted mechanism of action, contributing to its cardiotonic and vasodilatory effects. The primary mechanisms identified in early-stage research include:
-
Phosphodiesterase (PDE) Inhibition : this compound was identified as an inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. However, studies indicated that only about 50% of its effect on cAMP accumulation could be attributed to PDE inhibition[1]. The stereoisomers of this compound were found to be equipotent in inhibiting cAMP and cGMP-phosphodiesterase in smooth muscle tissue, which explains their vasodilatory effects[2].
-
A1 Adenosine Receptor Antagonism : this compound acts as a competitive antagonist of A1 adenosine receptors[1]. This action contributes to the stimulation of adenylate cyclase activity, further increasing cAMP levels.
-
Inhibition of the Inhibitory Guanine Nucleotide-Regulatory Protein (Gi) : A significant portion of this compound's ability to increase cAMP is due to its functional blockade of the Gi protein[1]. By attenuating the inhibitory effect of Gi on adenylate cyclase, this compound promotes cAMP production.
-
Calcium Sensitization : A key component of this compound's positive inotropic effect is its ability to increase the sensitivity of cardiac myofibrils to calcium. This effect was found to be more pronounced with the (+)-stereoisomer of this compound, which correlated with its stronger inotropic activity compared to the (-)-isomer[2][3]. This calcium-sensitizing effect is a distinguishing feature from other inotropes that primarily increase intracellular calcium concentration.
The following diagram illustrates the signaling pathways influenced by this compound.
Quantitative Data on Cardiotonic Effects
The cardiotonic effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical Data
| Parameter | Species/Model | Method | Result | Reference |
| A1 Adenosine Receptor Antagonism | Rat Adipocyte Membranes | Radioligand Binding Assay | EC50: 11 µM | [1] |
| PDE III and IV Inhibition | Human Ventricular Trabeculae | DEAE-Sepharose chromatography | Complete inhibition at concentrations for maximal positive inotropic effect | [4] |
| Calcium Sensitization | Skinned Myocardial Fibers | Force-pCa Relationship | Dose-dependent increase in calcium sensitivity with (+)-Sulmazole | [2][3] |
Table 2: Clinical Hemodynamic Effects of Intravenous this compound
| Parameter | Patient Population | Dosage | Baseline (Mean) | Post-Infusion (Mean) | % Change | p-value | Reference |
| Cardiac Index (L/min/m²) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 2.83 | 4.38 | +54.8% | <0.001 | [5] |
| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | 1.8 | 2.61 | +45% | <0.001 | [6] | |
| Low-Output State Post-Cardiac Surgery | 1.8 mg/min infusion for 60 min | <2.0 | Significant Increase | - | - | [7] | |
| Pulmonary Capillary Wedge Pressure (mmHg) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 22.0 | 9.0 | -59.1% | <0.001 | [5] |
| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | 26 | 17.68 | -32% | <0.001 | [6] | |
| Right Atrial Pressure (mmHg) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 9.5 | 1.5 | -84.2% | <0.001 | [5] |
| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | 13.7 | 6.71 | -51% | <0.005 | [6] | |
| Systemic Vascular Resistance | Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | - | - | -32% | <0.001 | [6] |
| Low-Output State Post-Cardiac Surgery | 1.8 mg/min infusion for 60 min | - | Significant Decrease | - | - | [7] | |
| Heart Rate (beats/min) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 97 | 103 | +6.2% | <0.001 | [5] |
| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | No significant change | - | - | NS | [6] |
Table 3: Adverse Effects in Clinical Trials
| Adverse Effect | Patient Population | Incidence/Details | Reference |
| Yellow-colored vision | Severe Heart Failure (NYHA IV) | Reported as a side effect | [5] |
| Ventricular extrasystoles | Severe Heart Failure (NYHA IV) | Observed during infusion | [5] |
| Liver function disturbances | Severe Heart Failure (NYHA IV) | Possible this compound-induced | [5] |
| Nausea and vomiting | Refractory Heart Failure (Oral) | Dose-related | [8] |
| Worsening arrhythmias | Refractory Heart Failure (Oral) | Observed with long-term therapy | [8] |
| Mild thrombocytopenia | Severe Chronic Heart Failure | Observed during a 3-day infusion | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
Phosphodiesterase (PDE) Activity Assay (Two-Step Radioassay)
This assay is used to determine the inhibitory effect of this compound on PDE activity.
Principle: The assay measures the conversion of radiolabeled cAMP to AMP by PDE. The resulting radiolabeled AMP is then converted to adenosine by snake venom nucleotidase, and the uncharged adenosine is separated from the charged, unhydrolyzed cAMP using an anion exchange resin. The radioactivity of the adenosine is then quantified.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM dithiothreitol.
-
Substrate Solution: Assay buffer containing [³H]cAMP.
-
PDE Enzyme Preparation: Partially purified PDE isoenzymes from guinea-pig ventricles or other relevant tissue sources.
-
Stop Solution: 0.1 M HCl.
-
Snake Venom Nucleotidase: From Crotalus atrox, dissolved in water.
-
Anion Exchange Resin: Dowex 1x8-400, prepared as a slurry.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the PDE enzyme preparation with the assay buffer.
-
Add various concentrations of this compound (or vehicle control).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the [³H]cAMP substrate solution.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert [³H]AMP to [³H]adenosine.
-
Add the Dowex resin slurry to the tubes and vortex to bind the unreacted [³H]cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]adenosine) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]cAMP hydrolyzed based on the measured radioactivity.
-
Determine the IC50 value for this compound by plotting the percentage of PDE inhibition against the log concentration of this compound.
-
The following diagram illustrates the workflow for the PDE activity assay.
A1 Adenosine Receptor Radioligand Binding Assay
This assay is used to determine the affinity of this compound for the A1 adenosine receptor.
Principle: The assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the A1 adenosine receptor in a membrane preparation.
Protocol:
-
Preparation of Reagents:
-
Membrane Preparation: Prepare membranes from a tissue source rich in A1 adenosine receptors (e.g., rat brain cortex or CHO cells expressing the human A1 receptor).
-
Radioligand: A high-affinity A1 adenosine receptor antagonist, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 adenosine receptor ligand (e.g., 10 µM theophylline).
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, binding buffer, and various concentrations of this compound (or vehicle for total binding).
-
For non-specific binding wells, add the non-specific binding control.
-
Add the radioligand ([³H]DPCPX) to all wells.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Skinned Cardiac Fiber Assay for Calcium Sensitivity
This assay is used to directly measure the effect of this compound on the calcium sensitivity of the contractile apparatus of cardiomyocytes.
Principle: The cell membrane of cardiomyocytes is chemically removed ("skinned") with a detergent, allowing for direct control of the intracellular environment, including the calcium concentration. The force generated by the myofilaments at different calcium concentrations is measured.
Protocol:
-
Preparation of Skinned Fibers:
-
Isolate single ventricular myocytes or small trabeculae from a suitable cardiac tissue (e.g., guinea pig or rat ventricle).
-
Permeabilize the cell membrane by incubating the cells in a relaxing solution containing a mild detergent (e.g., 1% Triton X-100).
-
-
Experimental Setup:
-
Attach a single skinned cardiomyocyte or fiber bundle between a force transducer and a motor using a suitable adhesive.
-
The setup is placed on the stage of an inverted microscope to allow for visualization and measurement of sarcomere length.
-
-
Assay Procedure:
-
Bathe the fiber in a series of solutions with precisely buffered free calcium concentrations (pCa, where pCa = -log[Ca²⁺]). The solutions range from a relaxing solution (low calcium, e.g., pCa 9.0) to a maximally activating solution (high calcium, e.g., pCa 4.5).
-
At each pCa, measure the steady-state isometric force generated by the fiber.
-
Repeat the force-pCa measurements in the presence of various concentrations of this compound.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximum force generated at pCa 4.5.
-
Plot the normalized force against the pCa to generate a force-pCa curve.
-
Fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximum force is generated) and the Hill coefficient (n_H), which is an index of cooperativity.
-
A leftward shift in the force-pCa curve and an increase in the pCa₅₀ in the presence of this compound indicate an increase in calcium sensitivity.
-
The following diagram illustrates the logical relationship in a skinned fiber experiment.
Conclusion
The early-stage research on this compound revealed it to be a cardiotonic agent with a unique and complex mechanism of action. Its ability to increase cardiac contractility through a combination of phosphodiesterase inhibition, A1 adenosine receptor antagonism, Gi protein inhibition, and, most notably, calcium sensitization, set it apart from other inotropic agents of its time. The quantitative data from both preclinical and clinical studies demonstrated its efficacy in improving hemodynamic parameters in patients with heart failure. However, the observed side effects, including visual disturbances and proarrhythmic potential, highlighted the need for careful consideration of its therapeutic window and risk-benefit profile. This technical guide provides a comprehensive summary of the foundational research that characterized the cardiotonic effects of this compound, offering valuable insights for the ongoing development of novel cardiovascular therapies.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 3. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 8. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic and clinical response to three-day infusion of sulmazol (AR-L 115 BS) in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Sulmazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmazole is a novel cardiotonic agent with a unique pharmacological profile, demonstrating positive inotropic effects through a dual mechanism of action. This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. All quantitative data is presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms.
Chemical Structure and Identification
This compound, with the systematic IUPAC name 2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine, is a heterocyclic compound belonging to the imidazopyridine class.[1][2][3][4][5] Its chemical structure is characterized by a central imidazo[4,5-b]pyridine core substituted at the 2-position with a 2-methoxy-4-methylsulfinylphenyl group.
| Identifier | Value |
| IUPAC Name | 2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine[1] |
| CAS Number | 73384-60-8[1][2] |
| Molecular Formula | C14H13N3O2S[1][2][4] |
| Molecular Weight | 287.34 g/mol [1][2][4] |
| SMILES | COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3[1] |
| InChI Key | XMFCOYRWYYXZMY-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| Melting Point | 203-205 °C[5] |
| Solubility | Soluble in DMSO[1] |
| Appearance | Solid powder[1] |
| Percent Composition | C 58.52%, H 4.56%, N 14.62%, O 11.14%, S 11.16%[5] |
Pharmacological Properties and Mechanism of Action
This compound exhibits its cardiotonic effects through a dual mechanism of action, distinguishing it from other inotropic agents. It acts as both an A1 adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor .[4] This multifaceted activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately enhancing cardiac contractility.
A1 Adenosine Receptor Antagonism
This compound competitively inhibits the A1 adenosine receptor.[6] By blocking this receptor, it functionally antagonizes the inhibitory G-protein (Gi), which normally suppresses the activity of adenylyl cyclase.[4][6] This leads to an indirect activation of adenylyl cyclase and a subsequent increase in cAMP production.
Phosphodiesterase Inhibition
In addition to its receptor-mediated effects, this compound also directly inhibits phosphodiesterase (PDE) enzymes.[4] PDEs are responsible for the degradation of cAMP. By inhibiting these enzymes, this compound prevents the breakdown of cAMP, further contributing to its intracellular accumulation.
The synergistic effect of A1 adenosine receptor antagonism and phosphodiesterase inhibition results in a significant elevation of cAMP levels within cardiac myocytes. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of these proteins leads to an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium cycling, respectively, resulting in a potent positive inotropic effect.
| Pharmacological Parameter | Description |
| Therapeutic Category | Cardiotonic agent[5] |
| Mechanism of Action | A1 adenosine receptor antagonist and phosphodiesterase inhibitor[4] |
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound, detailing its dual mechanism of action.
References
Sulmazole: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmazole (AR-L 115 BS) is a novel cardiotonic agent that has demonstrated significant positive inotropic and vasodilator effects. Its therapeutic potential, particularly in the context of heart failure, stems from a unique and multifaceted mechanism of action that distinguishes it from other agents in its class. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, preclinical and clinical data, and detailed experimental methodologies for its characterization. The information is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies. Inotropic agents are a cornerstone of treatment for acute decompensated heart failure, aiming to improve cardiac contractility and output. This compound emerged as a promising candidate with a distinct pharmacological profile. Unlike traditional inotropes, this compound's effects are not solely reliant on a single mechanism, but rather a combination of actions on key signaling pathways involved in cardiac function. This whitepaper will delve into the core aspects of this compound's pharmacology, presenting available quantitative data, outlining experimental protocols for its study, and visualizing its complex mechanisms of action.
Mechanism of Action
This compound exerts its cardiotonic effects through a combination of three primary mechanisms, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and modulation of calcium dynamics.
Phosphodiesterase (PDE) Inhibition
This compound is a phosphodiesterase inhibitor, an action it shares with other cardiotonic agents like milrinone (B1677136) and amrinone.[1] By inhibiting PDE, this compound reduces the breakdown of cAMP, leading to its accumulation within cardiac myocytes. However, studies have indicated that PDE inhibition only accounts for approximately 50% of this compound's overall effect on cAMP levels.[2][3]
A1 Adenosine Receptor Antagonism
A key differentiator for this compound is its activity as a competitive antagonist of the A1 adenosine receptor.[2][3] Adenosine, acting through A1 receptors, is an inhibitory signaling molecule in the heart, coupled to the inhibitory G-protein (Gi). By blocking this receptor, this compound prevents the inhibitory effects of endogenous adenosine on adenylate cyclase, thereby promoting cAMP production.[2][3]
Functional Blockade of the Inhibitory G-Protein (Gi)
Beyond receptor antagonism, this compound functionally blocks the inhibitory G-protein, Gi, itself.[2][3] This direct inhibition of Gi further uncouples the inhibitory signaling pathway from adenylate cyclase, leading to a more robust stimulation of cAMP synthesis.[2][3] This dual action on the adenosine-Gi pathway is a significant contributor to this compound's positive inotropic effects.
The culmination of these actions is an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately resulting in augmented myocardial contractility.
Signaling Pathway Diagram
References
Initial Clinical Findings on Sulmazole for Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial clinical findings for Sulmazole in the treatment of heart failure. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data from early clinical trials, experimental protocols, and the molecular signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial clinical trials of this compound in patients with heart failure. These studies, while foundational, involved small patient cohorts and should be interpreted within that context.
Table 1: Hemodynamic Effects of Intravenous this compound
| Parameter | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) | Percentage Change | p-value | Study (Number of Patients) |
| Cardiac Index (L/min/m²) | 2.0 ± 0.0 | 2.5 ± 0.0 | +25% | < 0.005 | [1] (n=10) |
| Cardiac Index (L/min/m²) | 1.9 ± 0.0 | 2.5 ± 0.0 | +31.6% | < 0.001 | [2][3] (n=7) |
| Cardiac Index (L/min/m²) | 2.83 ± 0.0 | 4.38 ± 0.0 | +54.8% | < 0.001 | [4] (n=10) |
| Pulmonary Wedge Pressure (mmHg) | 28 ± 0 | 19 ± 0 | -32.1% | < 0.001 | [1] (n=10) |
| Pulmonary Wedge Pressure (mmHg) | 30 ± 0 | 25 ± 0 | -16.7% | < 0.005 | [2][3] (n=7) |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22.0 ± 0.0 | 9.0 ± 0.0 | -59.1% | < 0.001 | [4] (n=10) |
| Right Atrial Pressure (mmHg) | 7 ± 0 | 4 ± 0 | -42.9% | < 0.001 | [1] (n=10) |
| Right Atrial Pressure (mmHg) | 13 ± 0 | 10 ± 0 | -23.1% | < 0.01 | [2][3] (n=7) |
| Right Atrial Pressure (mmHg) | 9.5 ± 0.0 | 1.5 ± 0.0 | -84.2% | < 0.001 | [4] (n=10) |
| Heart Rate (beats/min) | 97 ± 0 | 103 ± 0 | +6.2% | < 0.001 | [4] (n=10) |
| Aortic Diastolic Pressure (mmHg) | 62.5 ± 0.0 | 52.5 ± 0.0 | -16% | < 0.001 | [4] (n=10) |
| Pulmonary Artery Diastolic Pressure (mmHg) | 25.0 ± 0.0 | 9.0 ± 0.0 | -64% | < 0.001 | [4] (n=10) |
| Pulmonary Artery Oxygen Saturation (%) | 53.0 ± 0.0 | 68.5 ± 0.0 | +29.2% | < 0.001 | [4] (n=10) |
| Oxygen Delivery (ml/min/m²) | 350 ± 0 | 443 ± 0 | +26.6% | < 0.005 | [1] (n=10) |
Table 2: Hemodynamic Effects of Oral this compound
| Parameter | Baseline (Mean ± SEM) | 1-hour Post-Administration (Mean ± SEM) | Percentage Change | p-value | Study (Number of Patients) |
| Cardiac Index (L/min/m²) | 1.8 ± 0.1 | 2.4 ± 0.1 | +33% | < 0.01 | [5] (n=10) |
| Pulmonary Wedge Pressure (mmHg) | 26 ± 2 | 16 ± 3 | -38% | < 0.01 | [5] (n=10) |
| Total Systemic Resistance | Not Reported | Not Reported | -28% (peak change) | Significant | [5] (n=10) |
| Total Pulmonary Resistance | Not Reported | Not Reported | -46% (peak change) | Significant | [5] (n=10) |
Note: SEM denotes Standard Error of the Mean. Some baseline and post-administration values were reported without variability metrics in the source material.
Experimental Protocols
The following sections detail the methodologies employed in the key clinical studies of this compound, based on the available information from the cited publications. These descriptions are intended to provide an overview of the experimental approach.
Patient Population and Pre-treatment
-
Inclusion Criteria: Patients enrolled in these initial studies typically presented with severe or refractory heart failure (New York Heart Association [NYHA] Class IV)[4]. Many were already receiving maintenance therapy with digitalis and diuretics[4].
-
Exclusion Criteria: Specific exclusion criteria are not extensively detailed in the provided abstracts but would have likely included contraindications to the study drug or procedures.
Drug Administration Protocols
-
Oral Administration: In one study, patients with advanced heart failure received an oral preparation of this compound. The acute effects were assessed over a period of at least 6 hours. Following the acute phase, a short-term oral therapy was initiated for 48 hours to evaluate sustained hemodynamic improvement[5].
-
Intravenous Infusion:
-
Three-Day Infusion: A three-day continuous intravenous infusion of this compound was administered to patients with severe chronic heart failure[1].
-
Dose-Escalation Infusion: In another protocol, the infusion rate of this compound was incrementally increased at 30-minute intervals, from 1 mg/min to 2, 4, 6, and finally 8 mg/min, for a total administration period of 150 minutes[4].
-
Bolus Injection: To determine effective plasma concentrations, bolus injections of 0.25, 0.50, and 0.75 mg/kg of this compound were administered, with hemodynamic measurements taken at 5, 10, and 30 minutes post-injection[2][3].
-
Hemodynamic Monitoring
-
Instrumentation: Comprehensive hemodynamic monitoring was a cornerstone of these clinical investigations. This was primarily achieved through the use of a Swan-Ganz catheter placed in the pulmonary artery and a radial artery catheter[1][2][3].
-
Parameters Measured: The following hemodynamic parameters were continuously or serially measured:
-
Cardiac Index
-
Pulmonary Wedge Pressure / Pulmonary Capillary Wedge Pressure
-
Right Atrial Pressure
-
Heart Rate
-
Blood Pressure (Systolic and Diastolic)
-
Systemic and Pulmonary Vascular Resistance
-
Pulmonary Artery Oxygen Saturation
-
-
Measurement Technique: While not detailed exhaustively, the use of a Swan-Ganz catheter implies the application of thermodilution techniques for the determination of cardiac output.
Additional Assessments
-
Blood Gas Analysis: Arterial and mixed venous blood samples were collected to determine blood gas levels, including oxygen and carbon dioxide tension[1].
-
Renal Function: Creatinine clearance and p-amino hippuric acid clearance were measured before and after this compound administration to assess renal function[4].
-
Plasma Concentration: Blood samples were drawn at specified intervals to determine the plasma concentration of this compound, although the specific analytical method (e.g., HPLC) is not detailed in the abstracts[2][3].
Signaling Pathways and Mechanism of Action
This compound exerts its cardiotonic effects through a multi-faceted mechanism of action at the molecular level. It is not solely a phosphodiesterase inhibitor. Research indicates that this compound also functions as an A1 adenosine (B11128) receptor antagonist and a functional blocker of the inhibitory G-protein (Gi)[2]. This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells that enhances contractility.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Hemodynamic Assessment
The general workflow for assessing the hemodynamic effects of this compound in the initial clinical trials can be visualized as follows:
Caption: General experimental workflow for this compound clinical trials.
Adverse Effects and Safety Profile
The initial clinical studies of this compound reported several side effects, including nausea, vomiting, anorexia, and mild thrombocytopenia[1]. More serious adverse events such as worsening arrhythmias and a potential rebound phenomenon upon withdrawal were also noted[5]. One study documented yellow-colored vision, ventricular extrasystoles, and possible liver function disturbances[4]. These findings underscored the need for further investigation into the safety profile of this compound[5].
Conclusion
The initial clinical findings for this compound demonstrated its potential as a potent inotropic and vasodilating agent for the treatment of severe and refractory heart failure. The quantitative data from early trials consistently showed significant improvements in key hemodynamic parameters, including cardiac index and pulmonary wedge pressure, with both oral and intravenous administration. The elucidated mechanism of action, involving A1 adenosine receptor antagonism and inhibition of the Gi protein, provided a sound pharmacological basis for its observed effects. However, the emergence of adverse effects highlighted safety concerns that would require further evaluation in larger, more comprehensive clinical trials. This technical guide provides a consolidated overview of these foundational studies to inform future research and development in the field of cardiac therapeutics.
References
- 1. Hemodynamic activity of different doses of this compound by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemodynamic and clinical response to three-day infusion of sulmazol (AR-L 115 BS) in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sulmazole in Modulating Adenylate Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which Sulmazole, a cardiotonic agent, modulates the activity of adenylate cyclase. The document synthesizes findings from key research to detail its dual-action pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Executive Summary
This compound (AR-L 115 BS) is a cardiotonic agent that enhances cardiac performance.[1][2][3][4] Its mechanism of action is multifaceted, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) through two primary routes: inhibition of cAMP phosphodiesterase (PDE) and, more significantly, stimulation of adenylate cyclase.[2][5] The stimulation of adenylate cyclase is not direct but is achieved through a sophisticated dual blockade of inhibitory pathways. This compound acts as a competitive antagonist at A1 adenosine receptors and functionally blocks the inhibitory G-protein (Gi).[2][5][6] This guide will dissect these mechanisms, providing the scientific community with a detailed understanding of this compound's interaction with the adenylate cyclase system.
Mechanism of Action: A Dual Pathway to cAMP Elevation
The positive inotropic effects of this compound are largely attributed to its ability to increase intracellular cAMP levels. While PDE inhibition contributes to this effect, approximately half of the observed increase in cAMP is due to the stimulation of adenylate cyclase activity.[2][5] This stimulation is achieved through two distinct and synergistic mechanisms that involve the A1 adenosine receptor and its associated inhibitory G-protein, Gi.
A1 Adenosine Receptor Antagonism
This compound functions as a competitive antagonist of the A1 adenosine receptor.[5][6] The A1 adenosine receptor is a G-protein coupled receptor that, when activated by its endogenous ligand adenosine, inhibits the activity of adenylate cyclase. By binding to this receptor without activating it, this compound prevents adenosine from exerting its inhibitory effect, thereby leading to a disinhibition or passive stimulation of adenylate cyclase.
Functional Blockade of the Inhibitory G-Protein (Gi)
Beyond its action at the receptor level, this compound also functionally blocks the inhibitory guanine (B1146940) nucleotide-binding protein, Gi.[5] The Gi protein is the transducer that couples the activated A1 adenosine receptor to the catalytic subunit of adenylate cyclase. In its active, GTP-bound state, the alpha subunit of Gi directly inhibits adenylate cyclase. This compound attenuates the ability of GTP to inhibit adenylate cyclase, suggesting a direct interference with the function of the Gi protein.[5][6] This functional blockade is a key component of this compound's mechanism and represents a distinct pathway for adenylate cyclase stimulation, independent of receptor antagonism alone.
The following diagram illustrates the signaling pathway of this compound's modulatory effects on adenylate cyclase.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound and related compounds. It is important to note that specific IC50 and Ki values for this compound were not detailed in the reviewed literature abstracts; the EC50 value is provided as a range for a class of A1 adenosine receptor antagonists that includes this compound.
| Compound | Target | Assay Type | Value | Reference |
| This compound, et al. | A1 Adenosine Receptor | Competitive Antagonism | EC50: 11-909 µM | [2][5] |
| This compound | Phosphodiesterase | Inhibition | Specific IC50 not available in reviewed literature | |
| This compound | A1 Adenosine Receptor | Binding Affinity | Specific Ki not available in reviewed literature |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound on adenylate cyclase and A1 adenosine receptor binding. These have been synthesized from established methodologies, as the specific, detailed protocols from the original studies on this compound were not available in the reviewed literature.
Adenylate Cyclase Activity Assay in Rat Adipocyte Membranes
This protocol is based on methods for measuring adenylate cyclase activity in isolated cell membranes.[3][4][7][8]
Objective: To determine the effect of this compound on basal, A1 receptor-inhibited, and G-protein-mediated adenylate cyclase activity.
Materials:
-
Isolated rat adipocyte plasma membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA
-
ATP (1 mM)
-
[α-³²P]ATP
-
cAMP (unlabeled)
-
GTP (10 µM)
-
Adenosine deaminase (2 U/mL)
-
N6-phenylisopropyladenosine (PIA), an A1 receptor agonist
-
This compound (various concentrations)
-
Phosphodiesterase inhibitor (e.g., IBMX, 1 mM)
-
Dowex and Alumina chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare plasma membranes from rat adipocytes using established differential centrifugation techniques. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: For each experimental condition, prepare a reaction mixture on ice containing Assay Buffer, ATP, a trace amount of [α-³²P]ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor.
-
Experimental Conditions: Aliquot the reaction mixture into tubes for different conditions:
-
Basal activity
-
-
Adenosine deaminase (to remove endogenous adenosine)
-
-
-
PIA (to inhibit adenylate cyclase)
-
-
-
PIA + varying concentrations of this compound
-
-
-
GTP (to assess G-protein effects)
-
-
-
GTP + this compound
-
-
-
Initiation of Reaction: Add 10-20 µg of adipocyte membrane protein to each tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for 10-15 minutes.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS) and boiling for 3 minutes.
-
Separation of [³²P]cAMP: Isolate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the pmol of cAMP formed per mg of protein per minute. Plot dose-response curves for this compound's effect on inhibited adenylate cyclase activity to determine its EC50.
A1 Adenosine Receptor Radioligand Binding Assay
This protocol is a representative method for a competitive radioligand binding assay.[9][10][11]
Objective: To determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
Isolated rat adipocyte plasma membranes
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5)
-
[³H]DPCPX (a selective A1 receptor antagonist radioligand)
-
This compound (various concentrations)
-
Non-specific binding control (e.g., 10 µM R-PIA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: As described in protocol 4.1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µg membrane protein, a fixed concentration of [³H]DPCPX (near its Kd), and Binding Buffer.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled A1 antagonist (e.g., 10 µM R-PIA).
-
Competitive Binding: Same as total binding, but with increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram provides a generalized workflow for a radioligand binding assay.
Conclusion
This compound's modulation of adenylate cyclase is a sophisticated process involving more than simple enzyme inhibition. Its primary stimulatory effect on adenylate cyclase is achieved through a dual blockade of inhibitory signals: competitive antagonism of the A1 adenosine receptor and functional inhibition of the Gi protein. This complex mechanism of action distinguishes this compound from other cardiotonic agents and underscores the intricate regulatory networks that control intracellular cAMP levels. Further research to elucidate the precise binding site on the Gi protein and to obtain more specific quantitative data on its PDE inhibitory profile would provide a more complete understanding of this compound's pharmacological effects. The protocols and data presented in this guide offer a comprehensive framework for researchers in pharmacology and drug development engaged in the study of adenylate cyclase modulators.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ analysis of adenylate cyclase activity in permeabilized rat adipocytes: sensitivity to GTP, isoproterenol, and N6-(phenylisopropyl)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible mechanism of regulating adenylate cyclase activity in adipocyte membranes from exercise-trained male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenylate cyclase activity in crude plasma membranes of subcutaneous adipocytes during ontogenetic development of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations in adipocyte adenylate cyclase activity in morbidly obese and formerly morbidly obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tonic activity of the rat adipocyte A1-adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in the properties of A1-type adenosine receptors in rat white and brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Sulmazole's Interaction with Purinergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmazole (ARL 115 BS) is a cardiotonic agent that has been characterized primarily as a competitive antagonist of the A1 adenosine (B11128) receptor and a functional inhibitor of the inhibitory G-protein (Gi). Its mechanism of action is known to be multi-faceted, also encompassing the inhibition of phosphodiesterase, which collectively contributes to an increase in intracellular cyclic AMP (cAMP) levels. This technical guide provides a comprehensive overview of the available data on this compound's interaction with purinergic receptors, including quantitative data, general experimental protocols, and visualizations of the relevant signaling pathways and workflows. While information on its activity at other purinergic receptor subtypes is limited, this guide consolidates the current understanding of its primary interactions.
Core Interaction with the A1 Adenosine Receptor and Gi Protein
This compound's principal engagement with the purinergic signaling cascade is through its antagonistic action on the A1 adenosine receptor, a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein, Gi. The endogenous ligand, adenosine, upon binding to the A1 receptor, activates Gi, which in turn inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP.
This compound competitively blocks adenosine from binding to the A1 receptor, thereby preventing this inhibitory signaling cascade and leading to a relative increase in cAMP production.[1][2]
Furthermore, studies have indicated that this compound can directly functionally block the Gi protein itself.[1][2] This dual mechanism—receptor antagonism and direct G-protein inhibition—synergistically contributes to elevated intracellular cAMP levels. This effect is further amplified by this compound's known inhibition of phosphodiesterases, the enzymes responsible for the degradation of cAMP.[1][2]
Quantitative Data Summary
| Receptor Subtype | Species | Assay Type | Value | Reference |
| Adenosine A1 | Rat | Functional Assay (Adenylate Cyclase Inhibition) | 11-909 µM (EC50 range for a class of compounds including this compound) | Parsons et al., 1988[1][2] |
Note: Specific Ki or IC50 values for this compound's interaction with a broader panel of purinergic receptors (e.g., A2A, A2B, A3, P2X, P2Y) are not available in the public domain.
Experimental Protocols (General Methodologies)
The detailed experimental protocols from the primary research on this compound are not fully accessible. The following sections outline generalized methodologies for the key assays used to characterize compounds like this compound.
Adenosine A1 Receptor Competitive Antagonist Assay (Functional Assay)
This assay quantifies the ability of a test compound to reverse the inhibitory effect of an A1 adenosine receptor agonist on adenylyl cyclase activity.
-
Principle: In the presence of an A1 agonist, adenylyl cyclase activity is suppressed. A competitive antagonist will reverse this suppression in a concentration-dependent manner.
-
Key Reagents:
-
A biological matrix rich in A1 adenosine receptors and adenylyl cyclase (e.g., rat adipocyte membranes).
-
Adenosine deaminase to eliminate endogenous adenosine.
-
A selective A1 adenosine receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
ATP and a radiolabeled counterpart (e.g., [α-³²P]ATP) as the substrate.
-
The test compound (this compound).
-
-
General Procedure:
-
Preparation of membranes from a suitable tissue source.
-
Pre-incubation of membranes with adenosine deaminase.
-
Incubation of the membranes with a fixed concentration of the A1 agonist and varying concentrations of the antagonist (this compound).
-
Stimulation of adenylyl cyclase with forskolin.
-
Initiation of the enzymatic reaction by the addition of ATP/[α-³²P]ATP.
-
Termination of the reaction after a defined period.
-
Separation and quantification of the resulting [³²P]cAMP, typically via column chromatography followed by scintillation counting.
-
Data analysis to determine the EC50 value of the antagonist.
-
Gi Protein Functional Assay (GTPγS Binding Assay)
This assay assesses the functional status of the Gi protein by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation.
-
Principle: Activation of a Gi-coupled receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The use of the non-hydrolyzable [³⁵S]GTPγS allows for the accumulation and measurement of this activated state. A functional inhibitor of Gi protein would reduce the agonist-stimulated [³⁵S]GTPγS binding.
-
Key Reagents:
-
Cell membranes expressing the Gi-coupled receptor.
-
A selective agonist for the receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
The test compound (this compound).
-
-
General Procedure:
-
Incubation of cell membranes with the agonist to stimulate the Gi-coupled receptor.
-
Addition of varying concentrations of the test compound.
-
Addition of [³⁵S]GTPγS and GDP to initiate the binding reaction.
-
Incubation to allow for [³⁵S]GTPγS binding to the activated Gαi subunits.
-
Termination of the reaction by rapid filtration to separate bound and free radioligand.
-
Quantification of the filter-bound radioactivity via scintillation counting.
-
Analysis of the data to determine the effect of the test compound on Gi protein activation.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's inhibitory actions on the A1 adenosine receptor signaling cascade.
Caption: A generalized experimental workflow for determining A1 receptor antagonism.
References
Methodological & Application
Sulmazole Dosage for Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (formerly AR-L 115 BS) is a cardiotonic agent that has demonstrated positive inotropic and vasodilatory effects. Its unique mechanism of action, distinct from traditional catecholamines and phosphodiesterase inhibitors, makes it a subject of interest in cardiovascular research. This compound acts as an A1 adenosine (B11128) receptor antagonist and a functional blocker of the inhibitory guanine (B1146940) nucleotide-binding protein (Gi)[1]. This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, contributing to its cardiotonic effects[1].
These application notes provide a summary of available dosage information for this compound and related compounds in various animal models, detailed experimental protocols for its use in research settings, and a visualization of its signaling pathway. Due to the limited availability of direct public data on this compound dosage in some common animal models, this document includes data on the related compound Isomazole (B1672255) and provides guidance for establishing effective and safe dosage regimens.
Data Presentation: Quantitative Dosage Information
The following tables summarize the available quantitative data for this compound and the related cardiotonic agent, Isomazole. Researchers should note that Isomazole shares structural similarities with this compound and its toxicological data may serve as a preliminary reference.
Table 1: In Vitro this compound Concentrations in Rat Cardiomyocytes
| Animal Model | Preparation | Concentration Range | Observed Effect | Reference |
| Rat (Neonatal) | Cultured Cardiomyocytes | 1 - 100 µmol/L | Dose-dependent positive chronotropic action | [2] |
| Rat (Neonatal) | Cultured Cardiomyocytes | 300 µmol/L | Maximal positive chronotropic effect without significant cAMP elevation | [2] |
| Rat (Neonatal) | Cultured Cardiomyocytes | 1 mmol/L | Toxic concentration, increase in intracellular cAMP | [2] |
Table 2: In Vivo Dosage of this compound Analogue (BW A746C)
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Guinea Pig, Dog, Primate | Intravenous (bolus) | 0.001 - 1.0 mg/kg | Dose-related increase in ventricular dP/dt and reduction in diastolic blood pressure | [3] |
Table 3: Toxicological Data for Isomazole (a this compound Analogue)
| Animal Model | Route of Administration | Dosage | Endpoint | Reference |
| Rat (Fischer 344) | Oral | ~135 mg/kg | Median Lethal Dose (LD50) | [4] |
| Mouse (ICR) | Oral | ~525 mg/kg | Median Lethal Dose (LD50) | [4] |
| Rat (Fischer 344) | Oral (in diet) | ~20, 65, 198 mg/kg/day (for 3 months) | No mortality or clinical signs of toxicity; reduced body weight gain in males at 198 mg/kg | [4] |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the modulation of the cAMP signaling pathway through two distinct mechanisms: A1 adenosine receptor antagonism and functional inhibition of the Gi protein[1]. This leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA) and subsequent downstream signaling cascades responsible for the observed cardiotonic effects.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are example protocols for the application of this compound in animal research. Researchers should adapt these protocols to their specific experimental design and adhere to all institutional and national guidelines for animal welfare.
Protocol 1: In Vitro Assessment of this compound on Neonatal Rat Cardiomyocytes
Objective: To determine the dose-dependent effect of this compound on the contractility of cultured neonatal rat cardiomyocytes.
Materials:
-
Primary culture of neonatal rat cardiomyocytes
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
Microscope with video recording capabilities
-
Image analysis software for contractility assessment
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Plate neonatal rat cardiomyocytes in multi-well plates and culture until a synchronously beating monolayer is formed.
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions in culture medium from the stock solution to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO in culture medium) should also be prepared.
-
Baseline Recording: Before adding this compound, record baseline contractility (beating rate and amplitude) of the cardiomyocyte monolayers for a defined period (e.g., 1-2 minutes).
-
This compound Administration: Replace the culture medium with the prepared this compound dilutions or vehicle control.
-
Post-treatment Recording: Immediately after adding the solutions, and at defined time points (e.g., 5, 15, 30, and 60 minutes), record the contractility of the cardiomyocytes.
-
Data Analysis: Analyze the video recordings to quantify changes in beating rate and amplitude compared to baseline and vehicle controls.
Protocol 2: In Vivo Dose-Response Study of this compound in a Rat Model of Cardiac Dysfunction (Example)
Objective: To determine the effective dose range of intravenously administered this compound for improving cardiac function in a rat model of heart failure.
Note: Due to the lack of established in vivo dosage for this compound in rats, a dose-finding study is recommended. The dosage range of a related analogue (0.001 - 1.0 mg/kg) can be used as a starting point[3].
Animal Model:
-
Adult male Sprague-Dawley rats with induced cardiac dysfunction (e.g., post-myocardial infarction).
Materials:
-
This compound for injection
-
Sterile saline or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system with a high-frequency probe
-
Intravenous catheterization equipment
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Secure intravenous access (e.g., via the tail vein).
-
Baseline Measurements: Perform baseline echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, cardiac output). Record baseline ECG and blood pressure.
-
Dose Escalation:
-
Begin with a low dose of this compound (e.g., 0.01 mg/kg) administered as a slow intravenous bolus or infusion.
-
Continuously monitor ECG and blood pressure.
-
After a defined period (e.g., 15-30 minutes), repeat the echocardiographic measurements.
-
If no significant effect or adverse events are observed, incrementally increase the dose (e.g., 0.05, 0.1, 0.5, 1.0 mg/kg) and repeat the measurements at each dose level.
-
-
Monitoring: Throughout the experiment, closely monitor the animal for any signs of distress or adverse reactions, including arrhythmias or significant hypotension.
-
Data Analysis: Analyze the changes in cardiac function parameters at each dose level compared to baseline to determine the dose-response relationship.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on beating rate and cAMP levels in cultured cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute, subchronic, and chronic toxicity of the cardiotonic isomazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Sulmazole's Effect on Cardiac Contractility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (AR-L 115 BS) is a novel cardiotonic agent that has demonstrated positive inotropic and vasodilatory effects. Its mechanism of action is complex, involving multiple cellular pathways that ultimately lead to an increase in cardiac contractility. This document provides detailed application notes and protocols for researchers and drug development professionals to effectively measure the inotropic effects of this compound on cardiac muscle. The provided methodologies cover experiments on isolated cardiac muscle preparations and cellular assays to elucidate its mechanism of action.
Mechanism of Action
This compound's positive inotropic effect is not attributed to a single mechanism but rather a combination of actions at the cellular level. Key proposed mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: While not its primary mechanism, this compound can inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels. However, studies have shown that a significant positive inotropic effect can occur without a substantial elevation in cAMP[1][2].
-
A1 Adenosine (B11128) Receptor Antagonism: this compound acts as a competitive antagonist of inhibitory A1 adenosine receptors. This action can contribute to increased adenylate cyclase activity and subsequent cAMP production[3].
-
Functional Blockade of Gi Protein: The drug can functionally block the inhibitory guanine (B1146940) nucleotide-binding protein (Gi). This blockade removes an inhibitory signal on adenylate cyclase, further promoting cAMP synthesis[3].
-
Modulation of Intracellular Ion Concentrations: this compound has been shown to increase intracellular sodium (Na+) activity, which may subsequently lead to an increase in intracellular calcium (Ca2+) concentration via the Na+/Ca2+ exchanger, contributing to enhanced contractility[4][5]. It has also been observed to reduce the slow inward calcium current (isi), suggesting an increase in intracellular calcium ion concentration through other means[6].
Data Presentation
The following tables summarize quantitative data on the hemodynamic effects of this compound from clinical studies.
Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure
| Parameter | Baseline (Mean ± SD) | After this compound Infusion (Mean ± SD) | Percentage Change | Reference |
| Cardiac Index (L/min/m²) | 2.1 ± 0.4 | 3.0 ± 0.6 | +43% | [7] |
| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 7 | 17 ± 6 | -32% | [7] |
| Right Atrial Pressure (mmHg) | 10 ± 5 | 5 ± 4 | -50% | [7] |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1650 ± 450 | 1120 ± 320 | -32% | [7] |
| Heart Rate (beats/min) | 85 ± 15 | 90 ± 17 | +6% | [7] |
| Mean Arterial Pressure (mmHg) | 80 ± 10 | 78 ± 9 | -2.5% | [7] |
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Cardiogenic Shock
| Parameter | Baseline (Mean ± SD) | After this compound (100 mg/h) (Mean ± SD) | Percentage Change | Reference |
| Cardiac Output (L/min) | 4.3 ± 1.1 | 4.9 ± 1.5 | +14% | [8] |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1405 ± 473 | 1228 ± 439 | -13% | [8] |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22 ± 6 | 17 ± 7 | -23% | [8] |
Table 3: Effects of Oral this compound in Patients with Refractory Heart Failure
| Parameter | Baseline (Mean ± SEM) | After Oral this compound (Peak Effect) (Mean ± SEM) | Percentage Change | Reference |
| Cardiac Index (L/min/m²) | 1.8 ± 0.1 | 2.4 ± 0.1 | +33% | [9] |
| Pulmonary Wedge Pressure (mmHg) | 26 ± 2 | 16 ± 3 | -38% | [9] |
| Total Systemic Resistance | Not specified | Not specified | -28% (peak change) | [9] |
| Total Pulmonary Resistance | Not specified | Not specified | -46% (peak change) | [9] |
Experimental Protocols
Protocol 1: Measurement of Contractile Force in Isolated Papillary Muscle
This protocol describes the measurement of isometric contraction in isolated cardiac papillary muscles, a robust method to assess the direct inotropic effects of this compound.
Materials:
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose.
-
This compound stock solution (in DMSO or appropriate solvent).
-
Organ bath with temperature control (37°C) and gassing (95% O₂ / 5% CO₂).
-
Force transducer.
-
Field stimulator.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a suitable animal model (e.g., guinea pig, rabbit) according to approved institutional guidelines. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution. Dissect a thin, unbranched papillary muscle from the right or left ventricle.
-
Mounting: Mount the muscle vertically in the organ bath between a fixed hook and a force transducer. The muscle should be submerged in oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes, with the solution being changed every 15-20 minutes. During this period, stimulate the muscle at a constant frequency (e.g., 1 Hz) with a voltage approximately 10-20% above the threshold required for a maximal mechanical response. Gently stretch the muscle to the length at which it develops maximum twitch tension (Lmax).
-
Baseline Recording: Once a stable baseline of contractile force is achieved, record baseline parameters including peak developed tension, time to peak tension, and relaxation time.
-
This compound Administration: Prepare a cumulative concentration-response curve for this compound. Add increasing concentrations of this compound to the organ bath at regular intervals (e.g., 15-20 minutes) to allow the effect to stabilize.
-
Data Analysis: Measure the changes in contractile parameters at each concentration of this compound. Express the increase in developed tension as a percentage of the baseline value. Calculate the EC₅₀ value for this compound.
Protocol 2: Measurement of Sarcomere Shortening in Isolated Cardiomyocytes
This protocol details the measurement of sarcomere shortening in isolated adult ventricular myocytes to assess the inotropic effect of this compound at the single-cell level.
Materials:
-
Enzymatic digestion solution (e.g., collagenase-based).
-
Laminin-coated coverslips or culture dishes.
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4.
-
This compound stock solution.
-
Inverted microscope with a video-based sarcomere length detection system (e.g., IonOptix).
-
Field stimulator.
-
Perfusion system.
Procedure:
-
Cell Isolation: Isolate ventricular myocytes from an adult animal heart (e.g., rat, mouse) using a standard enzymatic digestion protocol.
-
Cell Plating: Plate the isolated, rod-shaped myocytes on laminin-coated coverslips and allow them to adhere for at least 2 hours.
-
Experimental Setup: Place a coverslip with adherent myocytes in a perfusion chamber on the stage of the inverted microscope. Superfuse the cells with Tyrode's solution at 37°C.
-
Baseline Recording: Select a single, healthy, rod-shaped myocyte with clear striations. Pace the myocyte at a physiological frequency (e.g., 1 Hz) using the field stimulator. Record a stable baseline of sarcomere shortening, including parameters like percentage of shortening, time to peak shortening, and time to 90% relengthening.
-
This compound Perfusion: Perfuse the chamber with increasing concentrations of this compound in Tyrode's solution. Allow sufficient time for the effect of each concentration to reach a steady state before recording.
-
Data Analysis: Measure the changes in sarcomere shortening parameters at each this compound concentration. Normalize the data to the baseline values and plot concentration-response curves to determine the EC₅₀.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol describes a method to determine changes in intracellular cAMP levels in response to this compound, which is crucial for understanding its mechanism of action.
Materials:
-
Cultured neonatal rat ventricular myocytes or another suitable cardiac cell line.
-
Cell culture reagents.
-
This compound stock solution.
-
Positive control (e.g., Isoproterenol).
-
cAMP assay kit (e.g., ELISA-based or FRET-based).
-
Lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture: Culture cardiomyocytes in appropriate multi-well plates until they reach the desired confluency.
-
Pre-incubation: Prior to the experiment, starve the cells in a serum-free medium for a designated period if required by the assay kit.
-
Drug Treatment: Treat the cells with different concentrations of this compound for a specified time (e.g., 5-15 minutes). Include a vehicle control and a positive control (e.g., Isoproterenol) to stimulate cAMP production.
-
Cell Lysis: After treatment, remove the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding assay where the amount of signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve. Normalize the data to the protein concentration of the cell lysate and express the results as pmol/mg protein or a similar unit.
Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound and the experimental workflows.
References
- 1. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the new cardiotonic agent this compound on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 5. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Effects of this compound on beating rate and cAMP levels in cultured cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of this compound (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulmazole Administration in Canine Heart Failure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sulmazole administration in canine models of heart failure. The information is compiled from various preclinical studies to guide researchers in designing and executing their own experiments.
Introduction
This compound (AR-L 115 BS) is a novel cardiotonic agent with positive inotropic effects, making it a subject of interest in heart failure research.[1] Its mechanism of action is multifaceted, involving phosphodiesterase inhibition, A1 adenosine (B11128) receptor antagonism, and functional blockade of the inhibitory G-protein (Gi).[2] This document outlines the key pharmacokinetic parameters, hemodynamic effects, and experimental protocols for the administration of this compound in canine studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound and the related compound Isomazole (B1672255) in dogs.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Route of Administration | Dosage | Source |
| Half-life (t½) | 0.2 hours (initial phase), 0.6 hours (second phase) | Intravenous (IV) | 1 mg/kg | [3] |
| Plasma Protein Binding | 40.8 ± 1.0% | Not specified | Not specified | [4] |
| Renal Excretion (unchanged drug) | 0.5 - 2% | Intravenous (IV) | 0.7 - 15 mg/kg | [4] |
| Urinary Excretion | 24% (IV), 29% (Oral) | IV & Oral | 1 mg/kg (IV), 5 mg/kg (Oral) | [3] |
| Faecal Elimination | 63% (IV), 56% (Oral) | IV & Oral | 1 mg/kg (IV), 5 mg/kg (Oral) | [3] |
Table 2: Hemodynamic Effects of this compound in Canine Models
| Parameter | Change | Model | Dosage | Source |
| Left Ventricular Contractility (Emax) | Increased by 73.6 ± 54.2% | Excised, cross-circulated hearts | Not specified | [5] |
| Myocardial Oxygen Consumption (Vo2) | Significantly increased | Excised, cross-circulated hearts | Not specified | [5] |
| Contraction Duration (Tmax) | No significant change | Excised, cross-circulated hearts | Not specified | [5] |
| Positive Inotropic Effect | Concentration-dependent increase | Isolated ventricular trabeculae | 10⁻⁵ to 10⁻³ M | [1] |
| Time to Peak Tension | Shortened at ≤ 3 X 10⁻⁴ M, prolonged at > 3 X 10⁻⁴ M | Isolated ventricular trabeculae | 10⁻⁵ to 10⁻³ M | [1] |
| Relaxation Time | Shortened at ≤ 3 X 10⁻⁴ M, prolonged at > 3 X 10⁻⁴ M | Isolated ventricular trabeculae | 10⁻⁵ to 10⁻³ M | [1] |
Table 3: Hemodynamic Effects of Isomazole in a Canine Model of Congestive Heart Failure
| Parameter | Change | Dosage | Source |
| Cardiac Output | Increased | 10 and 20 µg/kg/min | [6] |
| Heart Rate | Increased | 10 and 20 µg/kg/min | [6] |
| Right Ventricular dP/dt | Increased | 10 and 20 µg/kg/min | [6] |
| Left Ventricular dP/dt | Increased | 10 and 20 µg/kg/min | [6] |
| Aortic Pressure | Decreased | 10 and 20 µg/kg/min | [6] |
| Total Peripheral Vascular Resistance | Decreased | 10 and 20 µg/kg/min | [6] |
| Myocardial Blood Flow | Increased | 10 and 20 µg/kg/min | [6] |
| LV Oxygen Consumption | Increased | 10 and 20 µg/kg/min | [6] |
| Transcoronary Arteriovenous Oxygen Difference | Decreased | 10 and 20 µg/kg/min | [6] |
Experimental Protocols
Pharmacokinetic Analysis of this compound in Dogs
This protocol is based on studies investigating the pharmacokinetic profile of this compound.[3][4]
Objective: To determine the pharmacokinetic parameters of this compound in dogs following intravenous and oral administration.
Animals: Healthy adult dogs.
Materials:
-
This compound (and ¹⁴C-labeled this compound for excretion studies)
-
Intravenous and oral administration supplies
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with fluorimetric detection
-
Urine and feces collection apparatus
Procedure:
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
HPLC Analysis: Analyze plasma concentrations of this compound and its metabolites using a validated HPLC method with fluorimetric detection.[4]
-
Urine and Feces Collection: For excretion studies, house dogs in metabolic cages to collect urine and feces for up to 144 hours post-administration.[3]
-
Data Analysis: Analyze the concentration-time data to determine pharmacokinetic parameters such as half-life, volume of distribution, clearance, and bioavailability.
Assessment of Hemodynamic Effects in Excised Canine Hearts
This protocol is adapted from a study investigating the mechanoenergetic effects of this compound.[5]
Objective: To evaluate the direct effects of this compound on left ventricular mechanics and energetics.
Model: Excised, cross-circulated canine heart preparation.
Procedure:
-
Heart Preparation: Surgically excise the heart from a donor dog and connect it to the arterial and venous circulation of a support dog to maintain perfusion.
-
Instrumentation: Place a fluid-filled latex balloon in the left ventricle to control and measure intraventricular pressure and volume.
-
Baseline Measurements: Record baseline hemodynamic parameters including:
-
Myocardial oxygen consumption (Vo2)
-
Left ventricular contractility index (Emax)
-
Systolic pressure-volume area (a measure of total mechanical energy)
-
-
This compound Administration: Infuse this compound into the arterial line perfusing the excised heart.
-
Post-infusion Measurements: Record the same hemodynamic parameters during and after this compound administration to assess its effects.
Induction of a Canine Model of Congestive Heart Failure
This protocol is based on a study using a model of right-sided congestive heart failure.[6]
Objective: To create a canine model of congestive heart failure for evaluating the therapeutic effects of this compound.
Procedure:
-
Surgical Preparation: Under anesthesia, perform a thoracotomy.
-
Pulmonary Artery Constriction: Place a constricting band around the main pulmonary artery.
-
Tricuspid Valve Avulsion: Induce tricuspid regurgitation by avulsing the tricuspid valve leaflets.
-
Recovery and Monitoring: Allow the dogs to recover from surgery. Monitor for the development of clinical signs of right-sided heart failure, such as ascites and elevated central venous pressure.
-
Drug Administration: Once the heart failure model is established, administer Isomazole (a compound related to this compound) via continuous intravenous infusion at doses of 10 and 20 µg/kg/min to assess its hemodynamic effects.[6]
Visualizations
Signaling Pathway of this compound
References
- 1. Differential effects of this compound (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of AR-L 115 BS in rabbits and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonlinear pharmacokinetics of the new positive inotropic agent this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of milrinone and this compound on left ventricular mechanoenergetics in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic and regional hemodynamic effects of isomazole in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Sulmazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and application of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sulmazole. This compound, a cardiotonic agent, requires precise and reliable analytical methods for its determination in pharmaceutical formulations and for quality control purposes. The protocols outlined herein are based on established principles of reverse-phase chromatography and are intended to serve as a foundational method that can be further validated for specific applications. This application note details the chromatographic conditions, sample preparation, and a full validation protocol.
Introduction
This compound is a cardiotonic agent with positive inotropic effects. Accurate and precise quantification of this compound in bulk drug substances and finished pharmaceutical products is crucial for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity. This document describes a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. Based on the analysis of structurally similar compounds, the following conditions are proposed and should be optimized and validated.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 20 µg/mL).
Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
System Suitability
System suitability testing is essential to ensure that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | ≤ 2.0% |
Specificity
Specificity should be demonstrated by analyzing a blank (mobile phase), a placebo solution, and a this compound standard solution. The chromatograms should show no interference from the placebo at the retention time of this compound.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy should be determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method should be assessed by making deliberate small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters should be checked after each variation.
Data Presentation
Table 1: System Suitability Results (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 4.5 | - |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5500 | ≥ 2000 |
| RSD of Peak Areas (%) | 0.8 | ≤ 2.0% |
Table 2: Linearity Data (Hypothetical Data)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 151000 |
| 25 | 376000 |
| 50 | 752000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data (Hypothetical Data)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | 16 | 15.8 | 98.8 | 99.1 |
| 100 | 20 | 19.9 | 99.5 | |
| 120 | 24 | 23.8 | 99.2 |
Table 4: Precision Data (Hypothetical Data)
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day) | 20 | 0.9 |
| Intermediate Precision (Inter-day) | 20 | 1.2 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow for HPLC method development and validation.
Conclusion
The proposed RP-HPLC method provides a robust framework for the determination of this compound in pharmaceutical dosage forms. The method is designed to be simple, accurate, and precise. It is crucial that this method is fully validated in the user's laboratory to ensure its suitability for the intended application. The provided protocols and data tables serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.
Sulmazole in Phosphodiesterase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (AR-L 115 BS) is a cardiotonic agent that has been investigated for its positive inotropic effects. Its mechanism of action is multifaceted, involving the inhibition of cyclic nucleotide phosphodiesterases (PDEs), among other cellular activities. This document provides an overview of the application of this compound in phosphodiesterase activity assays, including its known inhibitory profile and general protocols for assessing its effects on PDE enzymes.
It is important to note that while this compound is known to be a phosphodiesterase inhibitor, its effects are not solely attributed to this mechanism. Studies have revealed that a significant portion of its cardiotonic action stems from its role as an adenosine (B11128) A1 receptor antagonist and a functional blocker of the inhibitory G-protein (Gi).[1] This complex pharmacology should be taken into consideration when interpreting data from PDE activity assays.
Mechanism of Action: A Dual Role
This compound exerts its effects on intracellular signaling pathways primarily by modulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). It achieves this through the inhibition of phosphodiesterases, the enzymes responsible for the degradation of these second messengers.
The primary signaling pathway influenced by this compound's PDE inhibitory action is depicted below:
Quantitative Data: Phosphodiesterase Inhibition Profile of this compound
Comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound against a full panel of phosphodiesterase isoforms is limited in publicly available literature. However, existing studies indicate that this compound is a weak inhibitor of PDE3 and a more significant inhibitor of the cGMP-specific PDE5. The stereoisomers of this compound have been reported to possess equipotent inhibitory activities against both cAMP and cGMP phosphodiesterases.
Due to the lack of specific IC50 values across all PDE families, a detailed comparative table cannot be provided at this time. Researchers are advised to perform their own dose-response experiments to determine the precise IC50 values for their specific PDE isoform of interest and experimental conditions.
Experimental Protocols for Phosphodiesterase Activity Assays
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound on a specific PDE isoform.
Protocol 1: Radioenzymatic Assay (Based on Thompson and Appleman method)
This traditional and highly sensitive method measures the conversion of radiolabeled cAMP or cGMP to their corresponding 5'-mononucleotides.
Materials:
-
Purified PDE enzyme of interest
-
[³H]-cAMP or [³H]-cGMP (substrate)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, a fixed amount of the purified PDE enzyme, and varying concentrations of this compound (or vehicle control). Pre-incubate for 10-15 minutes at 30°C.
-
Initiation: Start the reaction by adding a known amount of [³H]-cAMP or [³H]-cGMP to each tube.
-
Incubation: Incubate the reaction mixtures at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically 10-30 minutes).
-
Termination: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Nucleoside: Cool the tubes on ice, then add snake venom nucleotidase to convert the 5'-AMP or 5'-GMP product to adenosine or guanosine. Incubate for a further 10-20 minutes at 30°C.
-
Separation: Add a slurry of anion-exchange resin to the tubes to bind the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP).
-
Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant (containing the neutral radiolabeled nucleoside) to a scintillation vial with scintillation fluid.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition for each this compound concentration. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Assay
This homogeneous assay format is well-suited for high-throughput screening and measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage.
Materials:
-
Purified PDE enzyme of interest
-
Fluorescently labeled cAMP or cGMP analog (e.g., FAM-cAMP)
-
This compound (test inhibitor)
-
Assay Buffer (specific to the commercial kit or as optimized)
-
Binding agent that selectively binds to the fluorescent substrate (often included in commercial kits)
-
Microplate reader with fluorescence polarization capabilities
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a mixture of the PDE enzyme and the binding agent in the assay buffer.
-
Assay Setup: In a suitable microplate (e.g., black, low-binding 384-well plate), add the this compound dilutions (or vehicle control).
-
Enzyme Addition: Add the PDE enzyme/binding agent mixture to the wells.
-
Initiation: Start the reaction by adding the fluorescently labeled substrate to all wells.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The enzymatic cleavage of the fluorescent substrate will result in a smaller molecule that tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Calculate the percent inhibition based on the polarization values of the control (no inhibitor) and background (no enzyme) wells. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Drug Development Applications
The use of this compound in phosphodiesterase activity assays can be valuable in several areas of drug development:
-
Lead Optimization: By understanding the specific PDE isoforms that this compound inhibits, medicinal chemists can design more potent and selective analogs.
-
Structure-Activity Relationship (SAR) Studies: Assaying a series of this compound derivatives against various PDEs can help elucidate the structural features required for potent and selective inhibition.
-
Target Validation: Investigating the effects of this compound in cellular and in vivo models, in conjunction with its PDE inhibition profile, can help validate specific PDE isoforms as therapeutic targets for cardiovascular and other diseases.
-
Comparative Pharmacology: this compound can be used as a reference compound when characterizing the PDE inhibitory profile of new chemical entities.
Conclusion
This compound is a pharmacologically active compound with a complex mechanism of action that includes the inhibition of phosphodiesterases. While it is a weak inhibitor of PDE3 and a more potent inhibitor of PDE5, its overall biological effects are also significantly influenced by its interactions with other signaling components. For researchers and drug development professionals, this compound can serve as a useful tool in the study of PDE function and as a scaffold for the development of novel PDE inhibitors. The application of standardized and well-characterized phosphodiesterase activity assays is crucial for accurately determining its inhibitory profile and for advancing our understanding of its therapeutic potential. Due to the limited availability of comprehensive public data, it is highly recommended that researchers empirically determine the IC50 values of this compound against their specific PDE isoforms of interest.
References
Application of Sulmazole in Electrophysiology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (AR-L 115 BS) is a cardiotonic agent with a multifaceted mechanism of action that has been a subject of interest in cardiovascular electrophysiology. It is recognized primarily for its positive inotropic effects, which are attributed to its activity as a phosphodiesterase (PDE) inhibitor, an A1 adenosine (B11128) receptor antagonist, and a functional blocker of the inhibitory G-protein (Gi). These actions culminate in complex effects on cardiac myocyte electrophysiology, including modulation of ion channel function and alterations in the cardiac action potential. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, aimed at elucidating its effects on cardiac and neuronal preparations.
Mechanism of Action
This compound's electrophysiological effects are a result of its influence on several key signaling pathways:
-
Phosphodiesterase Inhibition: By inhibiting cyclic AMP (cAMP)-specific phosphodiesterase, this compound increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels, leading to increased calcium influx and enhanced contractility.
-
A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 adenosine receptors.[1] This action counteracts the inhibitory effects of endogenous adenosine on adenylyl cyclase, further contributing to elevated cAMP levels.[1]
-
Functional Blockade of Gi Protein: this compound functionally blocks the inhibitory G-protein (Gi), which is coupled to A1 adenosine receptors. This blockade removes the tonic inhibition of adenylyl cyclase, leading to increased cAMP production.[1]
Data Presentation
The following tables summarize the quantitative data available on the electrophysiological and related effects of this compound.
Table 1: Receptor Binding and Functional Antagonism
| Parameter | Species/Cell Type | Value (µM) | Reference(s) |
| EC50 (A1 Adenosine Receptor Antagonism) | Rat Adipocyte Membranes | 11 - 909 | [1] |
Table 2: Effects on Intracellular Ion Concentrations
| Parameter | Preparation | Concentration (µM) | Change in Intracellular Na+ Activity (mM) | Reference(s) |
| (+/-)-Sulmazole | Resting Guinea Pig Papillary Muscle | 60 | 0.5 ± 0.1 | [2] |
| 100 | 1.3 ± 0.1 | [2] | ||
| 300 | 2.7 ± 0.2 | [2] | ||
| 1000 | 4.9 ± 0.5 | [2] | ||
| (+)-Sulmazole | Resting Guinea Pig Papillary Muscle | 60 | 1.2 ± 0.3 | [2] |
| 100 | 2.1 ± 0.3 | [2] | ||
| 300 | 4.0 ± 0.2 | [2] |
Table 3: Qualitative Electrophysiological Effects on Cardiac Action Potential and Ion Currents
| Parameter | Preparation | Effect | Reference(s) |
| Action Potential Plateau | Sheep Cardiac Purkinje Fibres | Depression | [3] |
| Slow Inward Ca2+ Current (Isi) | Sheep Cardiac Purkinje Fibres | "Reduced quite considerably" | [3] |
| Inactivation of Isi (f∞) | Sheep Cardiac Purkinje Fibres | Shift in hyperpolarizing direction | [3] |
| Activation of Isi (d∞) | Sheep Cardiac Purkinje Fibres | No effect | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the electrophysiological effects of this compound.
Protocol 1: Investigation of this compound's Effects on Cardiac Action Potentials using Current-Clamp Technique
Objective: To determine the concentration-dependent effects of this compound on the action potential duration (APD), resting membrane potential, and action potential amplitude in isolated cardiac myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or rat)
-
External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp setup with a current-clamp amplifier.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow the cells to stabilize in the external solution for at least 30 minutes before recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a healthy, rod-shaped myocyte.
-
Current-Clamp Mode: Switch the amplifier to the current-clamp mode.
-
Action Potential Elicitation: Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz) to establish a stable baseline.
-
Data Acquisition (Baseline): Record baseline action potentials for at least 3-5 minutes.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1, 10, 100 µM). Allow 3-5 minutes for the drug to equilibrate.
-
Data Acquisition (this compound): Record action potentials in the presence of this compound.
-
Washout: Perfuse the chamber with the control external solution to observe the reversibility of the drug's effects.
-
Data Analysis: Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude before, during, and after this compound application.
Protocol 2: Investigation of this compound's Effects on L-type Ca2+ Currents using Voltage-Clamp Technique
Objective: To quantify the effect of this compound on the L-type Ca2+ current (ICa,L) and to determine its dose-response relationship.
Materials:
-
Isolated ventricular myocytes.
-
External Solution: (in mM) 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH. (CsCl is used to block K+ currents).
-
Internal (Pipette) Solution: (in mM) 120 Cs-aspartate, 20 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
This compound stock solution.
-
Patch-clamp setup with a voltage-clamp amplifier.
Methodology:
-
Cell Preparation: As described in Protocol 1.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage-Clamp Mode: Switch the amplifier to the voltage-clamp mode.
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a prepulse to -40 mV for 200 ms (B15284909) to inactivate Na+ channels.
-
Apply depolarizing test pulses to a range of potentials (e.g., from -30 mV to +60 mV in 10 mV increments) for 300 ms to elicit ICa,L.
-
-
Data Acquisition (Baseline): Record baseline ICa,L.
-
This compound Application: Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) to construct a dose-response curve. Allow 3-5 minutes for equilibration at each concentration.
-
Data Acquisition (this compound): Record ICa,L at each concentration of this compound.
-
Data Analysis: Measure the peak ICa,L amplitude at each test potential before and after this compound application. Plot the percentage of current inhibition against the this compound concentration to determine the dose-response relationship and calculate the IC50 value.
Protocol 3: Investigation of this compound's Effects on Neurotransmitter Release in a Sympathetic Ganglion Preparation
Objective: To assess the modulatory effect of this compound on neurotransmitter release from sympathetic neurons.
Materials:
-
Isolated superior cervical ganglion from a suitable animal model (e.g., guinea pig).
-
Krebs-Ringer solution.
-
This compound stock solution.
-
Reagents for measuring acetylcholine (B1216132) release (e.g., HPLC-based detection).
-
Stimulation and recording electrodes.
Methodology:
-
Preparation: Dissect and isolate the superior cervical ganglion and place it in a recording chamber perfused with oxygenated Krebs-Ringer solution.
-
Stimulation: Place stimulating electrodes on the preganglionic nerve trunk.
-
Baseline Measurement: Stimulate the preganglionic nerve at a set frequency and collect the perfusate to measure baseline acetylcholine release.
-
This compound Application: Perfuse the ganglion with Krebs-Ringer solution containing this compound at the desired concentration.
-
Stimulation and Measurement: Repeat the stimulation protocol in the presence of this compound and collect the perfusate for acetylcholine measurement.
-
Data Analysis: Compare the amount of acetylcholine released before and after the application of this compound to determine its effect on neurotransmitter release.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-target mechanism of action.
Caption: General workflow for electrophysiological studies of this compound.
References
Sulmazole: A Multi-Target Modulator for Investigating cAMP-Dependent Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole is a cardiotonic agent that has garnered interest in the study of cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling pathways due to its multifaceted mechanism of action. By concurrently targeting multiple components of the cAMP cascade, this compound offers a unique tool to dissect the intricate regulation of this crucial second messenger system. These application notes provide a comprehensive overview of this compound's utility, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in experimental settings.
This compound elevates intracellular cAMP levels through a combination of three distinct mechanisms:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits the enzymatic degradation of cAMP, thereby prolonging its signaling activity. Approximately 50% of its effect on cAMP accumulation is attributed to this mechanism[1].
-
A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 adenosine receptors. By blocking these Gi-coupled receptors, it prevents the inhibitory effect of adenosine on adenylyl cyclase, leading to increased cAMP production[1].
-
Functional Blockade of the Inhibitory G-protein (Gi): this compound directly attenuates the inhibitory signal transduced by Gi proteins on adenylyl cyclase, further promoting the synthesis of cAMP[1].
This multi-target profile makes this compound a valuable pharmacological tool for investigating the complex interplay between different regulatory elements of the cAMP signaling pathway in various cellular contexts, particularly in cardiovascular research.
Data Presentation
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Species/System | Reference |
| A1 Adenosine Receptor Antagonism (EC50) | 11 - 909 µM | Rat adipocyte membranes | [1] |
| PDE Inhibition Contribution to cAMP Accumulation | ~50% | Rat adipocyte membranes | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental applications of this compound, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in studying cAMP-dependent signaling. It is highly recommended to optimize these protocols for your specific cell type or tissue and experimental conditions.
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture of choice (e.g., neonatal rat ventricular myocytes, HEK293 cells)
-
This compound (stock solution in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, optional)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and response.
-
Pre-treatment (Optional): To isolate the effects of this compound on adenylyl cyclase and Gi inhibition, pre-incubate cells with a broad-spectrum PDE inhibitor like IBMX (100 µM) for 15-30 minutes.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Aspirate the culture medium and add the this compound solutions to the cells. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the treatment medium and lyse the cells according to the recommendations of the cAMP ELISA kit manufacturer. This step typically involves adding a lysis buffer and incubating for a specified period.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions. This usually involves the incubation of the cell lysate with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.
-
Data Analysis: Measure the absorbance using a plate reader at the recommended wavelength. Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration as a function of this compound concentration to generate a dose-response curve.
Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified or partially purified PDE isoforms
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Reaction Setup: In a multi-well plate, add the assay buffer, the specific PDE isoform, and varying concentrations of this compound. Include a control without this compound.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding a known concentration of cAMP.
-
Incubation: Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C, ensuring the reaction stays within the linear range.
-
Stop Reaction and Convert AMP: Stop the PDE reaction (e.g., by heat inactivation or adding a stop solution). Add 5'-nucleotidase to convert the AMP produced to adenosine and inorganic phosphate. Incubate for an additional 10-15 minutes.
-
Phosphate Detection: Add the phosphate detection reagent and incubate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The amount of phosphate produced is proportional to the PDE activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: A1 Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor
-
Radiolabeled A1 adenosine receptor antagonist (e.g., [3H]DPCPX)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes, the radiolabeled antagonist at a concentration near its Kd, and a range of concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known A1 antagonist).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a competition binding equation to determine the Ki or IC50 value.
Protocol 4: Gi Protein Functional Assay (GTPγS Binding Assay)
This protocol outlines a method to assess the effect of this compound on Gi protein activation using a [35S]GTPγS binding assay.
Materials:
-
Cell membranes expressing the A1 adenosine receptor and Gi proteins
-
This compound
-
A1 adenosine receptor agonist (e.g., N6-cyclopentyladenosine, CPA)
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., HEPES buffer with NaCl, MgCl2)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the A1 adenosine receptor.
-
Reaction Setup: In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Agonist Stimulation: Add a sub-maximal concentration of the A1 receptor agonist CPA to stimulate Gi protein activation. Include a basal control without agonist and a positive control with agonist alone.
-
Initiate Binding: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
Detection:
-
SPA method: Add SPA beads and centrifuge the plate. Measure the radioactivity using a scintillation counter.
-
Filtration method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the radioactivity.
-
-
Data Analysis: The amount of bound [35S]GTPγS reflects the level of Gi protein activation. Determine the effect of this compound on agonist-stimulated [35S]GTPγS binding. An inhibition of the agonist-induced signal would indicate that this compound is functionally blocking Gi activation through its A1 receptor antagonism.
Conclusion
This compound's unique pharmacological profile as a PDE inhibitor, A1 adenosine receptor antagonist, and Gi protein functional blocker makes it a powerful tool for the nuanced investigation of cAMP signaling. The protocols and data provided in these application notes offer a foundation for researchers to explore the intricate regulation of this vital second messenger pathway in their specific areas of interest. Careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
Protocol for Assessing the Vasodilatory Effects of Sulmazole
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Sulmazole (AR-L 115 BS) is a cardiotonic agent with pronounced positive inotropic and vasodilatory properties.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of phosphodiesterase (PDE), antagonism of A1 adenosine (B11128) receptors, and functional blockade of the inhibitory G-protein (Gi). These actions collectively lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and enhanced cardiac contractility.[3] Clinically, this compound has been investigated for the treatment of heart failure, where it has been shown to improve hemodynamic parameters by increasing the cardiac index and decreasing pulmonary wedge pressure and systemic vascular resistance.[1][3][4] This document provides a detailed protocol for assessing the vasodilatory effects of this compound using an ex vivo aortic ring assay, a standard method for evaluating the direct effects of compounds on vascular smooth muscle tone.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine |
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
| CAS Number | 73384-60-8 |
Quantitative Data from Clinical Studies
The following tables summarize the hemodynamic effects of this compound administered to patients with severe heart failure, as reported in various clinical trials.
Table 1: Hemodynamic Effects of Intravenous this compound Infusion
| Parameter | Baseline (Mean ± SEM) | After this compound (Mean ± SEM) | Percent Change | Reference |
| Cardiac Index (L/min/m²) | 1.8 ± 0.1 | 2.4 ± 0.1 | +33% | [4] |
| Pulmonary Wedge Pressure (mmHg) | 26 ± 2 | 16 ± 3 | -38% | [4] |
| Right Atrial Pressure (mmHg) | 9.5 | 1.5 | -84% | [5] |
| Total Systemic Resistance | Not Reported | Not Reported | -28% (peak change) | [4] |
| Pulmonary Resistance | Not Reported | Not Reported | -46% (peak change) | [4] |
| Heart Rate (beats/min) | 97 | 103 | +6% | [5] |
| Aortic Diastolic Pressure (mmHg) | 62.5 | 52.5 | -16% | [5] |
*Data compiled from studies involving patients with severe heart failure receiving intravenous this compound.[4][5]
Table 2: Hemodynamic Effects of a 24-Hour Intravenous this compound Infusion in Patients with Heart Failure
| Parameter | Percent Change in Chronic Decompensation Group (Group I) | Percent Change in Acute Myocardial Infarction Group (Group II) | Reference |
| Cardiac Index | +45% | +40% | [1] |
| Pulmonary Capillary Pressure | -32% | -30% | [1] |
| Right Atrial Pressure | -51% | -31% | [1] |
| Total Systemic Resistance | -32% | -34% | [1] |
*This study compared the effects of a 24-hour infusion of this compound in two groups of patients with heart failure.[1]
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is primarily mediated by an increase in intracellular cAMP in vascular smooth muscle cells. This is achieved through a combination of three mechanisms: inhibition of phosphodiesterase (PDE), antagonism of the A1 adenosine receptor, and functional blockade of the inhibitory G-protein (Gi).
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocol: Ex Vivo Assessment of this compound's Vasodilatory Effects on Isolated Aortic Rings
This protocol describes a standard organ bath experiment to determine the vasodilatory properties of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine (B352888).
1. Materials and Reagents
-
Animals: Male Wistar rats (250-300 g).
-
Instruments:
-
Organ bath system with force transducers and data acquisition software.
-
Dissecting microscope and surgical instruments (forceps, scissors).
-
Gas cylinder (95% O₂, 5% CO₂).
-
-
Solutions and Chemicals:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).
-
Phenylephrine (PE): For pre-contraction of aortic rings.
-
Acetylcholine (B1216132) (ACh): To assess endothelium integrity.
-
This compound: To be dissolved in an appropriate vehicle (e.g., distilled water or DMSO).
-
(Optional) Inhibitors:
-
L-NAME (Nω-nitro-L-arginine methyl ester): A nitric oxide synthase (NOS) inhibitor.
-
Indomethacin: A cyclooxygenase (COX) inhibitor.
-
8-phenyltheophylline (8-PT): An adenosine receptor antagonist.
-
-
2. Experimental Workflow
Caption: Experimental workflow for the aortic ring assay.
3. Detailed Methodology
3.1. Aortic Ring Preparation
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold KHS.
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
3.2. Mounting and Equilibration
-
Mount each aortic ring in an organ bath chamber filled with KHS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes. Replace the KHS every 15-20 minutes during this period.
3.3. Viability and Endothelium Integrity Check
-
After equilibration, contract the rings with high KCl solution (80 mM) to confirm tissue viability.
-
Wash the rings with KHS until they return to baseline tension.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
3.4. Assessment of Vasodilatory Effect
-
Pre-contract the aortic rings with phenylephrine (1 µM) to a stable plateau.
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to stabilize at each concentration before adding the next.
-
Record the tension changes continuously.
3.5. (Optional) Mechanistic Studies
To investigate the signaling pathways involved, rings can be pre-incubated with inhibitors for 20-30 minutes before the addition of phenylephrine and subsequent this compound concentration-response curve generation.
-
L-NAME (100 µM): To assess the role of nitric oxide.
-
Indomethacin (10 µM): To evaluate the involvement of prostaglandins.
-
8-phenyltheophylline (10 µM): To determine the contribution of adenosine receptor antagonism.
4. Data Presentation and Analysis
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves for this compound.
-
Calculate the EC₅₀ (concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Summarize the quantitative data in tables for easy comparison between different experimental conditions (e.g., with and without endothelium, in the presence and absence of inhibitors).
Disclaimer: This protocol provides a general framework. The optimal concentrations of phenylephrine, this compound, and any inhibitors should be determined empirically for specific experimental conditions. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of intravenous and oral sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and clinical response to three-day infusion of sulmazol (AR-L 115 BS) in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulmazole: A Versatile Tool Compound for G-Protein Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulmazole (AR-L 115 BS) is a cardiotonic agent with a unique pharmacological profile, making it a valuable tool for investigating G-protein signaling pathways. Its multifaceted mechanism of action allows researchers to dissect complex cellular processes involving cyclic nucleotides and G-protein subtypes. This compound is known to exhibit three primary pharmacological activities: inhibition of phosphodiesterase (PDE), antagonism of the A1 adenosine (B11128) receptor, and functional blockade of the inhibitory G-protein (Gi).[1][2] This combination of effects allows for the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels through multiple pathways.
Approximately half of this compound's effect on cAMP accumulation is attributed to phosphodiesterase inhibition, with the remainder arising from the stimulation of adenylyl cyclase activity.[1][2] This stimulation is a consequence of its dual role as an A1 adenosine receptor antagonist and a direct inhibitor of Gi protein function.[1][2] These properties make this compound a powerful pharmacological tool to study the intricate interplay between different G-protein signaling cascades, such as the crosstalk between Gs and Gi pathways.
Quantitative Data
| Target | Parameter | Value | Species/System | Reference |
| A1 Adenosine Receptor | EC50 (Antagonism) | 11-909 µM | Rat adipocyte membranes | [1][2] |
Signaling Pathways and Mechanisms
This compound's diverse effects on cellular signaling can be visualized through the following pathways:
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound.
Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound, which is crucial for studying its effects on Gs and Gi-coupled receptor signaling.
Workflow:
Protocol:
-
Cell Culture: Plate cells (e.g., CHO or HEK293 cells expressing the receptor of interest) in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. Remove the culture medium and wash the cells with a pre-warmed assay buffer. b. Add the desired concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes. c. To study Gi signaling, stimulate the cells with a Gi-coupled receptor agonist in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.[3] d. To study Gs signaling, stimulate the cells with a Gs-coupled receptor agonist. e. Incubate for a specified time (e.g., 30 minutes) at room temperature. f. Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP Detection: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[3][4][5][6][7]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the EC50 or IC50 values.
GTPγS Binding Assay for Gi Protein Activation
This assay directly measures the activation of Gi proteins by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. This compound's inhibitory effect on Gi function can be quantified using this method.
Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the Gi-coupled receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and GDP.
-
Assay Procedure: a. In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of this compound. b. Add a sub-maximal concentration of a Gi-coupled receptor agonist to stimulate GTPγS binding. c. Initiate the binding reaction by adding [³⁵S]GTPγS. d. Incubate the plate at 30°C for 60 minutes with gentle agitation.[8][9][10]
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the this compound concentration to determine its inhibitory potency.[2][8][10]
Skinned Cardiac Fiber Assay for Myofibril Calcium Sensitivity
This protocol is used to assess the direct effect of this compound on the calcium sensitivity of the contractile machinery in cardiac muscle cells. The "skinning" process removes the cell membrane, allowing for direct control of the intracellular environment.
Workflow:
Protocol:
-
Fiber Preparation: Isolate single cardiac myocytes or small muscle fiber bundles. Chemically "skin" the preparations using a detergent like Triton X-100 to remove the sarcolemma.[11][12]
-
Experimental Setup: Mount the skinned fiber between a force transducer and a motor to control its length.
-
Solutions: Prepare a series of solutions with buffered free Ca²⁺ concentrations (pCa solutions), ranging from low (relaxing solution) to high (activating solution).
-
Assay Procedure: a. Initially, bathe the fiber in a relaxing solution (low Ca²⁺). b. Sequentially expose the fiber to solutions with increasing Ca²⁺ concentrations. c. Record the steady-state isometric force at each pCa. d. Repeat the procedure in the presence of different concentrations of this compound, particularly the (+)-enantiomer which is reported to increase calcium sensitivity.[11]
-
Data Analysis: a. Normalize the force at each pCa to the maximum force generated. b. Plot the normalized force as a function of pCa. c. Fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximum force is achieved) and the Hill coefficient. d. A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in myofibril calcium sensitivity.[11][13]
Conclusion
This compound's unique combination of phosphodiesterase inhibition, A1 adenosine receptor antagonism, and direct Gi protein blockade makes it a powerful and versatile tool for researchers in G-protein signaling. The provided application notes and protocols offer a framework for utilizing this compound to investigate complex signaling pathways, dissect the roles of different G-protein subtypes, and explore the regulation of intracellular second messengers. By carefully designing experiments based on these principles, scientists can gain valuable insights into the intricate world of cellular communication.
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay Protocol [promega.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What can skinned cardiomyocytes teach us about heart disease? Response to letter to the editor: Challenges in assessing myoflament calcium sensitivity and contractile function in HFpEF by Christophe Maack and Vasco Sequeira - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput assessment of calcium sensitivity in skinned cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Sulmazole in Hemodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmazole (also known as AR-L 115 BS) is a novel cardiotonic agent with positive inotropic and vasodilatory properties.[1][2][3] These characteristics make it a subject of interest in cardiovascular research, particularly in studies investigating treatments for heart failure. This compound enhances cardiac contractility and reduces peripheral vascular resistance, leading to an overall improvement in cardiac performance.[4][5][6] This document provides detailed application notes and protocols for the in vivo administration of this compound for hemodynamic studies, targeting researchers in both academic and industrial settings.
Mechanism of Action
This compound exerts its hemodynamic effects through a multi-faceted mechanism of action at the cellular level:
-
Phosphodiesterase (PDE) Inhibition: this compound is known to inhibit low Km cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase.[7] This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in an increased influx of calcium ions and enhanced myocardial contractility.
-
A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 adenosine receptors.[7] Adenosine, via A1 receptors, typically has a cardioprotective but also a cardiodepressant effect by inhibiting adenylyl cyclase. By blocking these receptors, this compound prevents the inhibitory effect of endogenous adenosine on the heart, contributing to its positive inotropic effect.
-
Functional Blockade of the Inhibitory G-protein (Gi): A significant aspect of this compound's action is the functional blockade of the inhibitory guanine (B1146940) nucleotide-binding protein (Gi).[7] The Gi protein is coupled to receptors that mediate inhibitory signals, such as the A1 adenosine receptor, leading to the downregulation of adenylyl cyclase activity. By functionally inhibiting the Gi protein, this compound effectively removes this brake on adenylyl cyclase, leading to increased cAMP production and subsequent positive inotropic and chronotropic effects.[7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Hemodynamic Effects of this compound
The administration of this compound results in significant changes to key hemodynamic parameters. The following table summarizes quantitative data from clinical studies in patients with heart failure.
| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-Sulmazole (Mean ± SD) | Percentage Change | Reference |
| Cardiac Index (L/min/m²) | 2.0 ± 0.5 | 2.5 ± 0.6 | +25% | [3] |
| 1.8 ± 0.1 | 2.4 ± 0.1 | +33% | [6] | |
| 2.83 | 4.38 | +55% | [8] | |
| Pulmonary Capillary Wedge Pressure (mmHg) | 28 ± 8 | 19 ± 7 | -32% | [3] |
| 26 ± 2 | 16 ± 3 | -38% | [6] | |
| 22.0 | 9.0 | -59% | [8] | |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1405 ± 473 | 1228 ± 439 | -13% | [2] |
| Mean Arterial Pressure (mmHg) | 85 ± 12 | 82 ± 11 | -4% | [4] |
| Heart Rate (beats/min) | 97 | 103 | +6% | [8] |
| Right Atrial Pressure (mmHg) | 7 ± 4 | 4 ± 3 | -43% | [3] |
| 9.5 | 1.5 | -84% | [8] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Anesthetized Rats for Hemodynamic Monitoring
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 300-400 g
-
Acclimatization: At least 7 days in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
2. Anesthesia:
-
Induction: Inhalation of 5% isoflurane (B1672236) in 100% oxygen.
-
Maintenance: 1.5-2.5% isoflurane in 100% oxygen, delivered via a nose cone. Adjust the concentration to maintain a stable plane of anesthesia, assessed by the absence of pedal withdrawal reflex.
3. Surgical Instrumentation:
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Cannulate the right carotid artery with a fluid-filled catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
Cannulate the left jugular vein with a catheter for intravenous drug administration.
-
For cardiac output measurement, a thermodilution catheter can be inserted into the right ventricle via the right jugular vein.
4. This compound Preparation and Administration:
-
Vehicle: Sterile saline (0.9% NaCl). Note: The solubility of this compound should be confirmed in the chosen vehicle. A co-solvent such as a small percentage of DMSO or ethanol (B145695) may be required, followed by dilution in saline. The final concentration of the co-solvent should be minimized and tested for its own hemodynamic effects in a control group.
-
This compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen vehicle.
-
Administration: Administer this compound as a continuous intravenous infusion using a syringe pump. A suggested starting infusion rate, extrapolated from clinical studies, is in the range of 0.1-0.5 mg/kg/min. It is highly recommended to perform a dose-response study to determine the optimal dose for the desired hemodynamic effect in your specific experimental setup.
5. Hemodynamic Data Collection:
-
Allow the animal to stabilize for at least 30 minutes after surgery before starting the experiment.
-
Record baseline hemodynamic parameters (mean arterial pressure, heart rate, cardiac output, etc.) for 15-30 minutes.
-
Start the this compound infusion and continuously record all hemodynamic parameters.
-
Data should be acquired and analyzed using a suitable data acquisition system.
6. Post-Procedure:
-
At the end of the experiment, euthanize the animal using an approved method (e.g., overdose of anesthetic followed by cervical dislocation or thoracotomy).
Protocol 2: Hemodynamic Assessment of this compound in Conscious Dogs using Telemetry
1. Animal Model:
-
Species: Male or female Beagle dogs
-
Weight: 10-15 kg
-
Housing: Housed individually in a controlled environment with a 12:12 h light-dark cycle and ad libitum access to food and water.
-
Surgical Preparation: The dogs should be surgically implanted with a telemetry device for the measurement of arterial blood pressure and electrocardiogram (ECG) at least 2 weeks prior to the study to allow for full recovery.
2. This compound Preparation and Administration:
-
Vehicle: As described in Protocol 1.
-
This compound Solution: Prepare a sterile solution of this compound for intravenous administration.
-
Administration: Administer this compound via a previously implanted intravenous catheter. The administration can be a bolus injection followed by a continuous infusion. Based on clinical data, a starting bolus dose could be in the range of 0.5-1.0 mg/kg, followed by an infusion of 1-2 mg/min. Dose adjustments may be necessary based on the observed hemodynamic response.
3. Data Collection and Analysis:
-
Record baseline hemodynamic data for at least 24 hours before drug administration to establish a diurnal rhythm.
-
Administer this compound and continuously record telemetry data (blood pressure, heart rate, ECG intervals) for a predetermined period (e.g., 24 hours post-dose).
-
Data should be analyzed using appropriate software to calculate mean values for specific time points post-administration.
4. Ethical Considerations:
-
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Experimental Workflow
Caption: Experimental workflow for in vivo hemodynamic studies of this compound.
Conclusion
This compound is a potent inotropic and vasodilatory agent with a complex mechanism of action. The provided protocols and application notes offer a framework for researchers to investigate its hemodynamic effects in vivo. It is crucial to adapt these protocols to specific experimental needs and to adhere to all ethical guidelines for animal research. The quantitative data and signaling pathway information presented herein should serve as a valuable resource for designing and interpreting studies with this compound.
References
- 1. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic and regional hemodynamic effects of isomazole in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
- 4. researchgate.net [researchgate.net]
- 5. Hemodynamic activity of different doses of this compound by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variations in hemodynamic parameters and ECG in healthy, conscious, freely moving telemetrized beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulmazole in Combination with Other Cardiotonic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental evaluation of Sulmazole, a cardiotonic agent with a multifaceted mechanism of action, when used in combination with other classes of cardiotonic drugs. The provided protocols are intended to serve as a foundation for designing and executing in vitro and ex vivo studies to investigate the synergistic, additive, or antagonistic effects of these drug combinations on cardiac function.
Introduction to this compound and Combination Therapy
This compound (AR-L 115 BS) is a positive inotropic agent that enhances myocardial contractility. Its mechanism of action is complex and involves:
-
Adenosine (B11128) A1 Receptor Antagonism: this compound acts as a competitive antagonist at inhibitory A1 adenosine receptors.[1] This action blocks the inhibitory effect of endogenous adenosine on adenylate cyclase, leading to increased cAMP levels.
-
Inhibition of Gi Protein: this compound functionally blocks the inhibitory guanine (B1146940) nucleotide-binding protein (Gi), further contributing to the stimulation of adenylate cyclase and subsequent cAMP production.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits low Km cAMP phosphodiesterase, the enzyme responsible for the breakdown of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP. Approximately 50% of this compound's effect on cAMP accumulation is attributed to PDE inhibition.[1]
-
Calcium Sensitization: The dextrorotatory enantiomer, (+)this compound, has been shown to increase the calcium sensitivity of cardiac myofibrils, contributing to its positive inotropic effect.[2]
Given its multiple mechanisms of action, this compound presents a compelling candidate for combination therapy in heart failure. By targeting different signaling pathways, combination therapy may offer enhanced therapeutic efficacy and potentially mitigate adverse effects associated with high-dose monotherapy. This document outlines protocols for investigating this compound in combination with other major classes of cardiotonic agents.
Data Presentation: Hemodynamic Effects of this compound and Combination Therapy
The following tables summarize quantitative data from clinical studies on the hemodynamic effects of this compound, both alone and in combination with other cardiotonic agents.
Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Severe Heart Failure [3][4]
| Parameter | Baseline (Mean ± SD) | After this compound Infusion (Mean ± SD) |
| Heart Rate (beats/min) | 97 ± (not reported) | 103 ± (not reported) |
| Cardiac Output (L/min) | 2.83 ± (not reported) | 4.38 ± (not reported) |
| Right Atrial Pressure (mmHg) | 9.5 ± (not reported) | 1.5 ± (not reported) |
| Pulmonary Artery Diastolic Pressure (mmHg) | 25.0 ± (not reported) | 9.0 ± (not reported) |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22.0 ± (not reported) | 9.0 ± (not reported) |
| Aortic Diastolic Pressure (mmHg) | 62.5 ± (not reported) | 52.5 ± (not reported) |
Data from a study involving 10 patients with severe heart failure (NYHA class IV) receiving increasing intravenous doses of this compound.[3]
Table 2: Hemodynamic Effects of this compound in Combination with Dobutamine (B195870) in Patients with Cardiogenic Shock
| Parameter | Dobutamine Alone (Mean ± SD) | Dobutamine + this compound (Mean ± SD) |
| Cardiac Output (L/min) | 4.3 ± 1.1 | 4.9 ± 1.5 |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1405 ± 473 | 1228 ± 439 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22 ± 6 | 17 ± 7 |
Data from a study where this compound was administered to 13 patients with cardiogenic shock who were already receiving dobutamine or dopamine.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in combination with other cardiotonic agents.
Assessment of Myocardial Contractility using Isolated Papillary Muscle Preparation
This protocol allows for the direct measurement of the inotropic effects of drug combinations on cardiac muscle.[2][5][6][7][8][9][10]
Objective: To determine the concentration-response relationship for this compound, a second cardiotonic agent (e.g., dobutamine, digoxin, or milrinone), and their combination on the contractile force of isolated cardiac papillary muscle.
Materials:
-
Animal model (e.g., rat, guinea pig, rabbit)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Second cardiotonic agent stock solution
-
Isolated tissue bath system with force transducer and electrical stimulator
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right or left ventricle to expose the papillary muscles.
-
Carefully excise a suitable papillary muscle with its tendinous and ventricular attachments intact.
-
-
Mounting and Equilibration:
-
Mount the muscle vertically in the tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension (preload) to the muscle (e.g., 4.9 mN) and allow it to equilibrate for 60-90 minutes, with regular changes of the bathing solution.
-
Pace the muscle electrically at a constant frequency (e.g., 1 Hz) with a voltage just above the threshold required for contraction.
-
-
Experimental Protocol:
-
Baseline Recording: Record baseline contractile force for at least 20 minutes to ensure stability.
-
Concentration-Response Curves (Single Agents):
-
Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the bath at regular intervals (e.g., every 15 minutes). Suggested concentration range: 10⁻⁷ M to 10⁻⁴ M.
-
After a washout period and return to baseline, generate a cumulative concentration-response curve for the second cardiotonic agent (e.g., Dobutamine: 10⁻⁹ M to 10⁻⁵ M; Milrinone: 10⁻⁷ M to 10⁻⁴ M; Digoxin: 10⁻⁸ M to 10⁻⁶ M).
-
-
Concentration-Response Curves (Combination):
-
Pre-incubate the muscle with a fixed, sub-maximal concentration of the second agent.
-
Generate a cumulative concentration-response curve for this compound in the presence of the second agent.
-
Alternatively, use a fixed-ratio combination of the two drugs and generate a cumulative concentration-response curve for the mixture.
-
-
-
Data Analysis:
-
Measure the peak developed tension and the rate of tension development (dT/dt) for each concentration.
-
Normalize the data to the baseline contractile force.
-
Plot the concentration-response curves and determine the EC₅₀ (concentration producing 50% of the maximal effect) and Eₘₐₓ (maximal effect) for each drug and their combination.
-
Analyze the data for synergism, additivity, or antagonism using isobolographic analysis or the combination index method.[11][12][13][14][15]
-
Evaluation of Cardiac Function using the Langendorff Isolated Heart Preparation
This ex vivo model allows for the assessment of the effects of drug combinations on the entire heart, including contractility, heart rate, and coronary flow, in the absence of systemic influences.[16][17][18][19][20][21]
Objective: To investigate the effects of this compound in combination with another cardiotonic agent on left ventricular developed pressure (LVDP), heart rate, and coronary flow in an isolated perfused heart.
Materials:
-
Animal model (e.g., rat, rabbit)
-
Langendorff perfusion system
-
Krebs-Henseleit solution, oxygenated and maintained at 37°C
-
This compound and second cardiotonic agent stock solutions
-
Intraventricular balloon catheter and pressure transducer
-
Flow probe for measuring coronary flow
-
Data acquisition system
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the animal and administer heparin to prevent clotting.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg).
-
-
Instrumentation and Stabilization:
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure isovolumetric pressure. Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).
-
Allow the heart to stabilize for 20-30 minutes until a steady state of LVDP, heart rate, and coronary flow is achieved.
-
-
Experimental Protocol:
-
Baseline Recording: Record baseline parameters for 15-20 minutes.
-
Drug Administration:
-
Infuse this compound at a constant concentration (e.g., 10⁻⁶ M to 10⁻⁵ M) into the perfusion line for a set duration (e.g., 20 minutes) and record the hemodynamic response.
-
After a washout period and return to baseline, infuse the second cardiotonic agent alone at a specific concentration.
-
Following another washout, co-infuse this compound and the second agent at the same concentrations and record the combined effect.
-
-
-
Data Analysis:
-
Measure LVDP, heart rate, the maximum rate of pressure development (+dP/dtₘₐₓ), and coronary flow.
-
Calculate the percentage change from baseline for each parameter in response to each drug and the combination.
-
Compare the effects of the combination to the individual drug effects to assess for synergistic or additive interactions.
-
Phosphodiesterase (PDE) Inhibition Assay in Cardiac Tissue Homogenates
This in vitro assay is used to determine the inhibitory potency of this compound and other cardiotonic agents on PDE activity.[3][22][23][24]
Objective: To measure the IC₅₀ values of this compound and a second PDE inhibitor (e.g., milrinone) alone and in combination for the inhibition of cardiac cAMP-PDE activity.
Materials:
-
Cardiac tissue (e.g., from rat or guinea pig ventricles)
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
This compound and second PDE inhibitor stock solutions
-
Snake venom nucleotidase
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh or frozen cardiac tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will serve as the source of PDE enzymes.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the assay buffer, [³H]-cAMP, and varying concentrations of this compound, the second inhibitor, or their combination.
-
Initiate the reaction by adding the cardiac tissue homogenate.
-
Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by boiling the samples.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Separate the [³H]-adenosine from the unreacted [³H]-cAMP using ion-exchange chromatography.
-
-
Data Analysis:
-
Quantify the amount of [³H]-adenosine produced using a liquid scintillation counter.
-
Calculate the percentage of PDE inhibition for each inhibitor concentration.
-
Plot the inhibition curves and determine the IC₅₀ value for each drug and their combination.
-
Analyze the data for potential synergistic inhibition using methods like the combination index.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiomyocytes.
Combined Signaling of this compound and a Beta-Adrenergic Agonist
Caption: Combined signaling of this compound and a beta-agonist.
Experimental Workflow for Assessing Drug Combination on Myocardial Contractility
Caption: Workflow for assessing drug combination on contractility.
Conclusion
The unique and complex mechanism of action of this compound makes it a promising agent for combination therapy in the management of heart failure. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in combination with other cardiotonic agents. By systematically investigating these combinations, researchers can elucidate potential synergistic or additive effects, leading to the development of more effective and safer therapeutic strategies for patients with cardiac dysfunction. Further in-depth studies are warranted to fully characterize the electrophysiological and long-term effects of these drug combinations.
References
- 1. Myocardial adenosine A1-receptor-mediated adenoprotection involves phospholipase C, PKC-ε, and p38 MAPK, but not HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.2.3. Enzyme Inhibition [bio-protocol.org]
- 4. Differential effects of this compound (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptors heterodimerize with β1- and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolated neonatal rat papillary muscles: a new model to translate neonatal rat myocyte signaling into contractile mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. The force of contraction of isolated papillary muscle: a study of the interaction of its determining factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractility detection of isolated mouse papillary muscle using myotronic Myostation‐Intact device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Efficient designs for studying synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Adenosine A1 receptors heterodimerize with β1-and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concentration-response curves of positive inotropic agents before and after ouabain pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous response of myocardial contractility and a major proteolytic process to beta-adrenergic-receptor occupancy in the Langendorff isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Sulmazole solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Sulmazole in aqueous solutions.
Troubleshooting Guide: Enhancing this compound Dissolution
Researchers may encounter challenges in dissolving this compound, a compound known to be sparingly soluble in aqueous solutions. The following guide provides a systematic approach to troubleshoot and optimize the dissolution of this compound for experimental use.
Issue: this compound does not fully dissolve in my aqueous buffer.
This is a common issue for compounds with low water solubility. The following steps outline a rational approach to improving solubility, starting with the simplest methods.
Step 1: Initial Assessment and Basic Techniques
-
Particle Size Reduction: Ensure you are using a finely milled powder. Smaller particle sizes increase the surface area available for solvation, which can improve the dissolution rate.[1][2][3] Techniques like micronization can be beneficial.[2][3][4]
-
Agitation and Temperature: Ensure adequate mixing or vortexing. While gentle heating can sometimes improve solubility, be cautious as excessive heat may degrade the compound.
Step 2: pH Adjustment
For weakly basic drugs, solubility is often pH-dependent, with higher solubility typically observed in acidic conditions.[5][6]
-
Acidification: Try dissolving this compound in a buffer with a lower pH (e.g., pH 4-6). A small amount of a dilute, biocompatible acid (like HCl or citric acid) can be added dropwise to your aqueous solution to lower the pH.
-
pH-Solubility Profile: To systematically determine the optimal pH, a pH-solubility profile can be generated by measuring the solubility of this compound across a range of pH values.
Step 3: Utilizing Co-solvents
If pH adjustment is insufficient or not suitable for your experimental system, the use of co-solvents is a common and effective strategy.[4][7]
-
Common Co-solvents: Organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG) are often used to first dissolve the compound, which can then be diluted into the aqueous buffer.
-
Procedure:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Slowly add this stock solution to your aqueous buffer while stirring to prevent precipitation.
-
-
Consideration: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cellular or biological systems.
Step 4: Advanced Formulation Strategies
For more persistent solubility challenges, especially in the context of drug formulation and development, more advanced techniques can be explored.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution.[2][7]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.[3][7]
The following workflow diagram illustrates a systematic approach to troubleshooting this compound solubility issues.
Quantitative Data Summary
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | For ionizable drugs, altering the pH of the medium can increase the proportion of the more soluble ionized form.[4][7] | Simple and cost-effective. | Only applicable to ionizable compounds; risk of drug degradation at extreme pH values. |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, increasing the solubility of non-polar solutes.[4][7] | Effective for many poorly soluble compounds; easy to implement in a lab setting. | The organic solvent may have biological or toxicological effects in the experimental system. |
| Particle Size Reduction | Reducing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][2][3] | Improves dissolution rate; can be achieved through micronization or nanosuspension.[2][4] | May not significantly increase equilibrium solubility; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a highly soluble carrier, leading to improved wetting and dissolution.[2][7] | Can significantly enhance solubility and bioavailability. | Requires specialized formulation expertise and equipment. |
| Complexation | Host molecules, such as cyclodextrins, form inclusion complexes with the drug, shielding the hydrophobic parts and increasing aqueous solubility.[3][7] | Can lead to substantial increases in solubility; can also improve stability. | Can be expensive; the complex itself may have different properties than the free drug. |
Experimental Protocols
Protocol for Determining an Effective Dissolution Method
This protocol provides a general framework for systematically testing different methods to dissolve this compound for in vitro studies.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Co-solvents: DMSO, Ethanol (cell culture grade)
-
pH adjustment solutions: 0.1 M HCl, 0.1 M NaOH
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Baseline Aqueous Solubility:
-
Add an excess amount of this compound to your aqueous buffer.
-
Stir at a constant temperature for 24 hours to ensure equilibrium.
-
Centrifuge to pellet the undissolved solid.
-
Measure the concentration of this compound in the supernatant to determine its intrinsic solubility.
-
-
pH Adjustment Method:
-
Prepare several aliquots of your aqueous buffer and adjust the pH of each to a different value (e.g., pH 4, 5, 6, 7, 8).
-
Repeat the process from step 1 for each pH value to determine the solubility at different pH levels.
-
-
Co-solvent Method:
-
Prepare a concentrated stock solution of this compound in a co-solvent (e.g., 10 mg/mL in DMSO).
-
In a series of test tubes, add increasing volumes of the stock solution to your aqueous buffer.
-
Observe for any precipitation. The highest concentration that remains clear is the approximate solubility with that co-solvent percentage.
-
The following diagram outlines the experimental workflow for determining an appropriate dissolution method.
This compound Signaling Pathway
This compound is known to act as a cardiotonic agent through a dual mechanism: it is an A1 adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor. This leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in positive inotropic effects on the heart.
The diagram below illustrates the signaling pathway affected by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
For initial attempts, it is recommended to try dissolving this compound in a small amount of DMSO and then diluting it into your aqueous buffer. This is a widely used method for poorly soluble compounds in a research setting.
Q2: Can I heat the solution to dissolve this compound?
Gentle warming may aid dissolution, but excessive or prolonged heating should be avoided as it can lead to degradation of the compound. It is advisable to first try other methods like sonication or extended vortexing.
Q3: Will the pH of my solution affect the stability of this compound?
The stability of a compound can indeed be pH-dependent. While lowering the pH may improve solubility, it is important to ensure that the chosen pH does not compromise the stability of this compound over the duration of your experiment. A preliminary stability study at the desired pH may be necessary.
Q4: What concentration of co-solvent is acceptable in cell-based assays?
The tolerance of cell lines to organic solvents like DMSO varies. Generally, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to minimize cytotoxicity. However, it is crucial to perform a vehicle control in your experiments to account for any effects of the co-solvent.
Q5: I am still having trouble dissolving this compound. What should I do?
If you have tried the methods outlined above and are still facing significant solubility issues, you may need to consider more advanced formulation approaches, such as creating a solid dispersion or using a cyclodextrin-based formulation. These methods often require specialized expertise and equipment. Consulting with a formulation scientist is recommended in such cases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Sulmazole Off-Target Effects: A Technical Support Resource for Researchers
An in-depth guide for scientists and drug development professionals on navigating the complex pharmacology of Sulmazole in experimental assays.
This compound, a cardiotonic agent initially developed for heart failure, is recognized for its positive inotropic effects. While its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), its utility in research is often complicated by significant off-target activities. This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to help researchers anticipate, identify, and manage these off-target effects in their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that I should be aware of in my experiments?
A1: Beyond its role as a phosphodiesterase inhibitor, this compound exhibits at least three major off-target activities that can significantly influence experimental outcomes:
-
A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 adenosine receptors. This can interfere with signaling pathways that are modulated by endogenous or exogenous adenosine.
-
Functional Blockade of Inhibitory G-Protein (Gi): this compound can functionally uncouple Gi-proteins from their receptors, attenuating the inhibition of adenylyl cyclase. This leads to an increase in cAMP levels, independent of PDE inhibition.[1][2]
-
Modulation of Intracellular Calcium (Ca2+): this compound directly interacts with sarcoplasmic reticulum (SR) Ca2+-release channels, increasing their open probability and leading to an elevation of intracellular calcium.[3][4]
Q2: I am using this compound as a PDE inhibitor, but my results are inconsistent with other PDE inhibitors. Why might this be?
A2: The off-target effects of this compound are a likely cause for discrepancies when comparing it to more selective PDE inhibitors. For instance, if your assay system has active A1 adenosine receptors, the antagonistic effect of this compound could be confounding your results. Similarly, its ability to block Gi-protein signaling can lead to cAMP accumulation through a mechanism distinct from PDE inhibition, complicating the interpretation of your data.
Q3: How can I experimentally distinguish between this compound's on-target PDE inhibition and its off-target effects?
A3: Differentiating between on- and off-target effects requires careful experimental design and the use of appropriate controls. Here are some strategies:
-
Use a selective A1 adenosine receptor agonist and antagonist: To investigate the contribution of A1 adenosine receptor antagonism, you can pre-treat your system with a selective antagonist to block this receptor before adding this compound. Conversely, you can assess if this compound blocks the effect of a selective A1 adenosine receptor agonist.
-
Utilize pertussis toxin: Pertussis toxin can be used to ADP-ribosylate and inactivate Gi-proteins. If the effect of this compound persists in the presence of pertussis toxin, it is likely not mediated by Gi-protein inhibition.
-
Employ a panel of PDE inhibitors with different selectivity profiles: Comparing the effects of this compound to a range of PDE inhibitors with varying selectivity for different PDE subtypes can help to isolate the contribution of PDE inhibition from its other activities.
-
Directly measure adenylyl cyclase activity: In a cell-free membrane preparation, you can directly measure adenylyl cyclase activity in the presence of GTPγS (a non-hydrolyzable GTP analog that activates Gi) with and without this compound to specifically assess its impact on Gi-mediated inhibition.
Troubleshooting Guide
Issue: Unexpectedly high cAMP levels in the presence of an A1 adenosine receptor agonist and this compound.
-
Potential Cause: You are observing the combined effect of this compound's A1 adenosine receptor antagonism and its functional blockade of Gi-protein signaling. The A1 receptor agonist would normally inhibit adenylyl cyclase via Gi, but this compound is blocking this effect at two points: the receptor and the G-protein itself. This, coupled with its PDE inhibitory activity, leads to a significant increase in cAMP.
-
Troubleshooting Steps:
-
Perform a dose-response curve with the A1 adenosine receptor agonist in the absence of this compound to confirm its inhibitory effect on cAMP production in your system.
-
Use a selective A1 adenosine receptor antagonist to confirm that the agonist's effect is on-target.
-
Treat cells with pertussis toxin to determine the contribution of Gi-protein inhibition to the observed effect of this compound.
-
Issue: Alterations in intracellular calcium dynamics that are not consistent with cAMP-mediated pathways.
-
Potential Cause: this compound is directly activating sarcoplasmic reticulum Ca2+-release channels, leading to an increase in cytosolic calcium independent of its effects on cAMP.[3][4]
-
Troubleshooting Steps:
-
Measure intracellular calcium levels directly using fluorescent indicators like Fura-2 or Fluo-4.
-
Use ryanodine (B192298) or other known modulators of SR Ca2+-release channels to see if they alter the calcium response to this compound.
-
Conduct experiments in Ca2+-free media to distinguish between intracellular Ca2+ release and extracellular Ca2+ influx.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and off-target effects of this compound.
Table 1: Off-Target Activity of this compound
| Off-Target | Assay Type | Species/System | Potency (EC50/IC50) | Reference |
| A1 Adenosine Receptor Antagonism | Adenylate Cyclase Stimulation | Rat Adipocyte Membranes | 11-909 µM | [1][2] |
| Sarcoplasmic Reticulum Ca2+-Release Channel Activation | Single-Channel Recording | Sheep Cardiac Muscle | (+) enantiomer: 423 µM(-) enantiomer: 465 µM | [4][5] |
Table 2: On-Target Phosphodiesterase (PDE) Inhibition Profile of this compound (Illustrative - Specific subtype data is limited)
| PDE Subtype | IC50 | Comments |
| PDE3 | Data not readily available | PDE3 is a major target for many cardiotonic drugs. |
| PDE4 | Data not readily available | Inhibition of PDE4 is associated with anti-inflammatory effects. |
| Other PDEs | Data not readily available | A comprehensive selectivity profile for this compound is not well-documented in publicly available literature. |
Experimental Protocols
1. Protocol for Assessing this compound's Effect on Adenosine-Mediated Inhibition of cAMP Accumulation
-
Objective: To determine the antagonistic effect of this compound on A1 adenosine receptor-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing the A1 adenosine receptor and adenylyl cyclase (e.g., CHO-A1 cells, primary adipocytes).
-
Cell Treatment:
-
Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of a selective A1 adenosine receptor agonist (e.g., N6-cyclopentyladenosine, CPA).
-
-
cAMP Measurement: After a defined incubation period (e.g., 10-15 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. An increase in cAMP levels in the presence of the A1 agonist with increasing concentrations of this compound indicates A1 receptor antagonism.
-
2. Protocol for Measuring this compound's Impact on Sarcoplasmic Reticulum Ca2+ Release
-
Objective: To directly measure the effect of this compound on Ca2+ release from the sarcoplasmic reticulum.
-
Methodology:
-
Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles from cardiac muscle tissue.
-
Bilayer Formation: Form a planar phospholipid bilayer across an aperture separating two chambers (cis and trans), mimicking the cell membrane.
-
Vesicle Fusion: Fuse the SR vesicles to the bilayer. The cytosolic side of the channel should face the cis chamber.
-
Single-Channel Recording: Under voltage-clamp conditions, record single-channel currents. The trans chamber should contain a high Ca2+ concentration, while the cis chamber contains a low Ca2+ concentration and the experimental solutions.
-
This compound Application: Add varying concentrations of this compound to the cis chamber and record the changes in channel open probability and gating kinetics.
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time as a function of this compound concentration.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways affected by this compound's off-target activities.
Caption: Overview of this compound's on- and off-target signaling pathways.
References
- 1. pnas.org [pnas.org]
- 2. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A3 Receptors: Distinct Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the sheep cardiac sarcoplasmic reticulum Ca(2+)-release channel by analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the sheep cardiac sarcoplasmic reticulum Ca(2+)-release channel by analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Sulmazole Inotropic Effect Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the inotropic effects of Sulmazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's positive inotropic effect?
A1: this compound's primary mechanism is the inhibition of phosphodiesterase (PDE), specifically the cGMP-inhibited phosphodiesterase (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[1][2]. Elevated cAMP enhances the activity of protein kinase A (PKA), which in turn phosphorylates key proteins involved in cardiac contraction, ultimately leading to an increased influx of calcium ions and enhanced myofilament sensitivity to calcium. Additionally, this compound is noted to have vasodilator properties[1][3][4].
Q2: I am not observing a significant inotropic effect. What concentration range should I be using?
A2: The effective concentration of this compound can vary significantly depending on the experimental model (in vivo vs. in vitro) and the specific tissue or cell type.
-
In vitro studies using guinea pig atrial or papillary muscles have shown positive inotropic effects in the range of 30 µM to 1000 µM (1 mM)[5][6].
-
In vivo studies in humans have found beneficial hemodynamic effects at plasma concentrations above 1 µg/mL[7][8]. It is crucial to perform a full dose-response curve to determine the optimal concentration for your specific experimental system. Refer to the data summary table below for concentrations cited in various studies.
Q3: What is the difference between racemic this compound and its stereoisomers?
A3: The stereoisomers of this compound have different potencies. (+)-Sulmazole is reported to be almost twice as potent as the racemic mixture ((+/-)-sulmazole) in producing a positive inotropic effect[6]. The (-)-sulmazole isomer has a much weaker inotropic effect[6]. For consistency and maximal effect, using the purified (+)-Sulmazole isomer is recommended if available.
Q4: How should I prepare my this compound stock solution? Are there solubility or stability issues?
-
Preparation: Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Application: When preparing working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in your experimental buffer is low (typically <0.1%) and consistent across all experimental groups, including a vehicle-only control.
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistency can arise from several factors:
-
Dose-Response Variability: Ensure you are working on the linear portion of the dose-response curve. Effects can plateau or even become toxic at very high concentrations.
-
Reagent Stability: Confirm the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles.
-
Biological Variability: Differences in cell passages (for cell lines), animal age, or tissue preparation can lead to variability. Standardize your biological materials and protocols as much as possible.
-
Experimental Conditions: Maintain consistent temperature, pH, and oxygenation of your buffers and media, as these can significantly impact cardiac muscle function.
Q6: I'm observing an increase in diastolic tension or signs of toxicity at higher concentrations. Is this expected?
A6: Yes, this is a known phenomenon. In some preparations, particularly at higher concentrations and faster contraction rates, this compound can cause an increase in diastolic tension[5]. This may indicate calcium overload or other toxic effects. If this occurs, you are likely exceeding the optimal concentration for a purely positive inotropic effect. It is essential to establish a concentration range that maximizes contractility without inducing toxicity.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound reported in various experimental models.
Table 1: In Vitro Effective Concentrations of this compound
| Model System | Concentration Range | Observed Effect | Reference |
| Guinea Pig Papillary Muscle | 60 - 1000 µM | Increased intracellular Na+ activity | [6] |
| Guinea Pig Papillary Muscle | 600 µM ((+)-isomer) | Maximum positive inotropic effect | [6][9] |
| Guinea Pig Papillary Muscle | 1000 µM (racemate) | Maximum positive inotropic effect | [6][9] |
| Guinea Pig Atria | 33 - 1000 µM | Concentration-dependent positive inotropy | [5] |
Table 2: In Vivo Effective Concentrations of this compound
| Model System | Concentration/Dose | Observed Effect | Reference |
| Human (Chronic Heart Failure) | > 1 µg/mL (plasma) | Increased cardiac index, decreased wedge pressure | [7][8] |
| Human (Chronic Heart Failure) | 0.75 mg/kg (bolus) | Significant increase in cardiac index | [7][8] |
Experimental Protocols
Protocol: Assessing Inotropic Effects on Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
This protocol provides a general framework for evaluating the contractile effects of this compound using commercially available hiPSC-CMs.
1. Materials and Reagents:
-
Plated hiPSC-CMs (cultured according to manufacturer's instructions until they form a spontaneously beating syncytium)
-
Maintenance medium (per manufacturer's recommendation)
-
Tyrode's solution or other appropriate physiological salt solution
-
This compound
-
DMSO (vehicle)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Automated microscopy or contractility measurement system (e.g., IonOptix, Sony SI8000)
2. Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions from the stock solution to create a range of working concentrations. The final DMSO concentration in the media should not exceed 0.1%.
3. Experimental Procedure:
-
Baseline Recording:
-
Wash the hiPSC-CMs with pre-warmed (37°C) physiological salt solution.
-
Acquire baseline recordings of contractility (e.g., cell shortening, calcium transients, or motion vector analysis) for at least 5-10 minutes to ensure a stable signal.
-
-
Vehicle Control:
-
Add the vehicle (e.g., 0.1% DMSO in salt solution) to the cells.
-
Record for 10-15 minutes to ensure the vehicle has no effect on contractility.
-
-
This compound Application (Cumulative Dosing):
-
Begin with the lowest concentration of this compound. Add it directly to the well.
-
Allow the cells to stabilize for 5-10 minutes, then record the contractile activity for several minutes.
-
Add the next higher concentration of this compound without washing out the previous one.
-
Repeat this process for the entire range of desired concentrations.
-
-
Washout:
-
After the highest dose, wash the cells three times with fresh, pre-warmed salt solution.
-
Record for an additional 15-20 minutes to observe if the drug's effects are reversible.
-
4. Data Analysis:
-
Analyze the recordings to extract parameters such as:
-
Contraction Amplitude (peak height)
-
Beating Rate
-
Time to Peak Contraction
-
Time to 90% Relaxation
-
-
Normalize the data to the baseline values for each well.
-
Plot the normalized contraction amplitude against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's primary signaling pathway via PDE3 inhibition.
Caption: Workflow for assessing this compound's inotropic effect.
Caption: Troubleshooting logic for a lack of inotropic response.
References
- 1. Inotropic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of various inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into the inotropic mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Na+ activity and positive inotropic effect of this compound in guinea pig ventricular myocardium. Comparison with a cardioactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effective plasma concentrations of sulmazol (AR-L 115 BS) on haemodynamics in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explore.lib.uliege.be [explore.lib.uliege.be]
- 9. ahajournals.org [ahajournals.org]
Troubleshooting Sulmazole's inconsistent experimental results
Welcome to the technical support center for Sulmazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common issues that may lead to inconsistent experimental results. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments involving this compound, helping you to identify potential causes and implement effective solutions.
Q1: I am observing a weaker than expected positive inotropic effect with this compound in my cardiac muscle preparations. What are the possible reasons?
Several factors could contribute to a diminished inotropic effect. Consider the following:
-
Compound Integrity: this compound, like many small molecules, can degrade over time if not stored correctly. Ensure that your stock solutions are fresh and have been stored at the recommended temperature, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a maximal response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Dual Mechanism of Action: this compound's positive inotropic effect is a result of a complex interplay between phosphodiesterase (PDE) inhibition and A1 adenosine (B11128) receptor antagonism, both of which increase intracellular cAMP.[1][2] However, at higher concentrations, it can also reduce the slow inward calcium current, which might counteract the positive inotropic effect.[3][4] This dual effect can lead to a bell-shaped dose-response curve.
-
Presence of Endogenous Adenosine: In cell or tissue preparations, endogenous adenosine can activate A1 adenosine receptors, leading to an underestimation of this compound's antagonistic potency. The presence of adenosine deaminase in the assay buffer can help to eliminate the effects of endogenous adenosine.[1][2]
Q2: My cAMP measurements show high variability between replicates when using this compound. How can I improve the consistency of my results?
High variability in cAMP assays can be frustrating. Here are some common causes and solutions:
-
Cell Health and Density: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Stressed or inconsistently plated cells can lead to variable responses.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and consider preparing intermediate dilutions to work with larger, more manageable volumes.
-
Assay Timing: The kinetics of cAMP production and degradation can be rapid. Ensure that the timing of this compound addition, cell lysis, and detection are consistent across all samples.
-
PDE Isoform Expression: The relative expression of different PDE isoforms in your cell model can influence the effect of non-selective PDE inhibitors like this compound. Characterizing the PDE expression profile of your cells may help to explain variability.
Q3: I am seeing conflicting results when trying to distinguish between this compound's PDE inhibition and its A1 adenosine receptor antagonism. How can I dissect these two mechanisms?
Dissecting the dual mechanism of action of this compound requires specific experimental controls:
-
Use of a Selective A1 Adenosine Receptor Agonist: To isolate the effects of A1 adenosine receptor antagonism, pre-treat your cells or tissues with a selective A1 adenosine receptor agonist. The ability of this compound to reverse the effects of the agonist will demonstrate its antagonistic activity.
-
Direct Measurement of PDE Activity: To confirm PDE inhibition, you can perform a direct in vitro PDE activity assay using purified PDE enzymes or cell lysates. This will allow you to determine the IC50 of this compound for specific PDE isoforms.
-
Pertussis Toxin Treatment: this compound's effect is also linked to the functional blockade of the inhibitory G-protein (Gi).[1][2] Pre-treating cells with pertussis toxin, which uncouples Gi from its receptor, can help to elucidate the contribution of this pathway to the overall cellular response.[1][2]
Q4: this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
Solubility issues are a common challenge in in vitro experiments. Here are some tips to address precipitation:
-
Solvent Choice: While this compound is often dissolved in DMSO for stock solutions, the final concentration of DMSO in the aqueous assay buffer should be kept low (typically <0.5%) to avoid solvent effects and precipitation.
-
pH of the Buffer: The solubility of ionizable compounds can be pH-dependent. Assess the solubility of this compound in buffers with different pH values to find the optimal condition for your experiment.
-
Use of Excipients: In some cases, the use of solubility-enhancing excipients may be necessary. However, it is crucial to first test the excipient alone to ensure it does not interfere with the assay.
Data Presentation
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: this compound Potency at the A1 Adenosine Receptor
| Parameter | Value | Cell/Tissue Model | Reference |
| EC50 | 11 - 909 µM | Rat Adipocyte Membranes | [1][2] |
EC50 values represent the concentration of this compound required to elicit a half-maximal response in antagonizing the A1 adenosine receptor.
Table 2: Qualitative Effects of this compound on Cellular Parameters
| Parameter | Effect | Concentration Range | Cell/Tissue Model | Reference |
| Intracellular cAMP | Increase | 10⁻⁵ to 10⁻³ M | Canine Ventricular Muscle | [4] |
| Contractile Force | Increase (Positive Inotropy) | 10⁻⁵ to 10⁻³ M | Canine Ventricular Muscle | [4] |
| Slow Inward Ca²⁺ Current | Reduction | High Concentrations | Sheep Cardiac Purkinje Fibres | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanisms of action of this compound.
1. cAMP Accumulation Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound treatment.
-
Cell Culture: Plate cells (e.g., HEK293 expressing the A1 adenosine receptor) in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 50 µL of assay buffer to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of the this compound serial dilution to the respective wells and incubate for 15 minutes at 37°C.
-
To stimulate cAMP production, add a known agonist of adenylyl cyclase (e.g., forskolin) and incubate for a further 15 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the cAMP levels using a plate reader.
-
-
Data Analysis: Plot the measured cAMP levels against the log of this compound concentration to generate a dose-response curve and determine the EC50 value.
2. A1 Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the A1 adenosine receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the A1 adenosine receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a high-affinity A1 adenosine receptor antagonist radioligand (e.g., [³H]DPCPX).
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of the radioligand at a concentration near its Kd, and 25 µL of a serial dilution of this compound.
-
Add 25 µL of the membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
To determine non-specific binding, use a high concentration of a known A1 adenosine receptor antagonist (e.g., 10 µM XAC).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the log of this compound concentration to determine the Ki value.
3. Gi Protein Functional Assay using Pertussis Toxin
This protocol utilizes pertussis toxin (PTX) to investigate the involvement of Gi protein in this compound's mechanism of action.
-
Cell Culture: Plate cells in a suitable format for your downstream assay (e.g., cAMP accumulation).
-
Pertussis Toxin Treatment:
-
Pre-treat the cells with an appropriate concentration of PTX (e.g., 100 ng/mL) for 18-24 hours before the experiment. This will ADP-ribosylate the alpha subunit of Gi proteins, rendering them inactive.
-
-
Functional Assay:
-
Perform a functional assay, such as a cAMP accumulation assay, as described above, on both PTX-treated and untreated cells.
-
Compare the dose-response curve of this compound in the presence and absence of PTX.
-
-
Data Analysis: A significant reduction or abolition of this compound's effect in PTX-treated cells indicates that its mechanism of action is at least partially dependent on a functional Gi protein.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Workflow for a cAMP accumulation assay.
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the new cardiotonic agent this compound on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulmazole Stability and Storage: A Technical Support Resource
This technical support center provides guidance on the stability and storage of Sulmazole for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is generally recommended to store this compound in a well-closed container, protected from light and moisture. While specific temperature recommendations should be obtained from the supplier's Certificate of Analysis, storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) is common for many pharmaceutical compounds. For long-term storage, freezing (-20°C) may be an option, but it is crucial to first ascertain that this will not cause the compound to degrade or precipitate from solution.
Q2: How sensitive is this compound to light?
The imidazo[4,5-b]pyridine core in this compound suggests potential photosensitivity. Aromatic and heterocyclic compounds can undergo photodegradation upon exposure to UV or visible light. Therefore, it is highly recommended to protect this compound from light by storing it in amber vials or light-resistant containers and minimizing exposure during experimental procedures.
Q3: Is this compound susceptible to hydrolysis?
The chemical structure of this compound does not contain functional groups that are highly susceptible to hydrolysis under neutral pH conditions, such as esters or amides. However, under strongly acidic or basic conditions, the imidazole (B134444) ring or other parts of the molecule could potentially undergo hydrolytic degradation.
Q4: What is the likely impact of oxidation on this compound's stability?
The sulfoxide (B87167) group in this compound is a primary site for oxidation. It can be oxidized to a sulfone under oxidative stress. Therefore, it is advisable to avoid contact with oxidizing agents and to consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected loss of compound potency in solution. | Degradation due to improper storage (e.g., exposure to light, elevated temperature, or oxygen). | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or below, protected from light. Consider degassing solvents to remove dissolved oxygen. |
| Appearance of unknown peaks in HPLC analysis of a stability sample. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method. |
| Inconsistent results between experimental replicates. | Non-homogenous sample, or ongoing degradation during the experiment. | Ensure complete dissolution of this compound before use. Minimize the time between sample preparation and analysis. Control experimental conditions (temperature, light exposure) stringently. |
| Precipitation of the compound from a stock solution. | Poor solubility in the chosen solvent or instability leading to a less soluble degradant. | Verify the solubility of this compound in the selected solvent. Consider using a different solvent or a co-solvent system. If precipitation occurs upon storage, it may indicate degradation. |
Quantitative Data Summary (Hypothetical Example)
The following table presents a hypothetical summary of this compound's degradation under various stress conditions. This data is for illustrative purposes only and is not based on experimental results.
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |
| 0.1 M HCl | 24 hours | 5% | Hydrolytic degradant of imidazole ring |
| 0.1 M NaOH | 24 hours | 8% | Hydrolytic degradant of imidazole ring |
| 3% H₂O₂ | 12 hours | 25% | This compound sulfone |
| Thermal (80°C) | 48 hours | 10% | Thermal degradants |
| Photolytic (UV light) | 8 hours | 15% | Photolytic degradants |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic stress) to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Temperature-controlled oven
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, place a solution of this compound (1 mg/mL in methanol) in the oven at 60°C for 48 hours.
-
After the specified time, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all potential degradation product peaks.
-
Visualizations
Technical Support Center: Enhancing In Vivo Bioavailability of Sulmazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited in vivo bioavailability of sulmazole. Given the limited publicly available data on this compound's specific bioavailability challenges, this guide focuses on established principles and strategies for overcoming poor bioavailability of compounds with similar characteristics, such as low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a cardiotonic agent with positive inotropic and vasodilator effects.[1][2][3][4][5] It has been investigated for the treatment of congestive heart failure.[3][6][7] While it can be administered intravenously, oral administration is often preferred for chronic treatment.[5] Limited bioavailability is a significant concern for orally administered drugs as it can lead to suboptimal therapeutic efficacy and high inter-individual variability. For many drugs, poor aqueous solubility is a primary reason for low oral bioavailability.[8][9][10]
Q2: What are the likely causes of this compound's limited bioavailability?
A2: Without specific data on this compound, we can infer potential causes based on common issues with poorly soluble drugs. The primary factors likely include:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[8][10]
-
Slow Dissolution Rate: Even if soluble, the rate of dissolution may be too slow for complete absorption within the gastrointestinal transit time.[11]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation.[11]
Q3: What are the most promising strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[9][12] Hot-melt extrusion and spray drying are common methods for preparing solid dispersions.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubilization and absorption.[9][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8][11]
-
Prodrug Approach: Modifying the drug's chemical structure to create a more soluble or permeable prodrug that is converted to the active form in vivo.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low and variable plasma concentrations of this compound after oral administration in animal studies. | Poor aqueous solubility and slow dissolution rate. | 1. Characterize the physicochemical properties of your this compound sample (solubility, particle size).2. Attempt formulation strategies to enhance solubility, such as preparing a nanosuspension or a solid dispersion. |
| Initial formulation attempts (e.g., simple suspension) show no improvement in bioavailability. | The chosen excipients may not be suitable, or the formulation is not stable. | 1. Screen different polymers and surfactants for solid dispersions or nanosuspensions.2. Evaluate the physical stability of your formulation (e.g., particle size analysis over time). |
| Improved in vitro dissolution does not translate to enhanced in vivo bioavailability. | The drug may be undergoing significant first-pass metabolism. | 1. Investigate the metabolic stability of this compound in liver microsomes.2. Consider formulation strategies that promote lymphatic transport to bypass the liver, such as lipid-based formulations. |
| Difficulty in preparing a stable nanosuspension of this compound. | Inappropriate stabilizer or milling parameters. | 1. Screen a range of stabilizers (surfactants and polymers).2. Optimize the milling process (milling time, bead size, etc.). |
Data Presentation: Impact of Formulation on Pharmacokinetics
The following table presents hypothetical pharmacokinetic data for this compound in a rat model to illustrate the potential impact of different formulation strategies on its oral bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 10 | 250 ± 50 | 1.5 | 1200 ± 250 | 200 |
| Nanosuspension | 10 | 450 ± 80 | 1.0 | 2400 ± 400 | 400 |
| Solid Dispersion | 10 | 600 ± 110 | 1.0 | 3600 ± 650 | 600 |
| SEDDS | 10 | 800 ± 150 | 0.5 | 4800 ± 800 | 800 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Transfer the suspension to a milling chamber containing zirconia beads. Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using a dynamic light scattering instrument.
-
Morphology: Observe the particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid) to compare the dissolution rate of the nanosuspension with the unprocessed drug.
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: Administer the different this compound formulations to fasted rats via oral gavage. Include an intravenous group to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Factors Contributing to this compound's Limited Bioavailability
Caption: Factors leading to the limited in vivo bioavailability of this compound.
Experimental Workflow for Enhancing this compound's Bioavailability
Caption: A typical experimental workflow for developing and evaluating new this compound formulations.
Troubleshooting Decision Tree for Low Bioavailability
Caption: A decision tree for troubleshooting and selecting strategies to overcome low bioavailability.
References
- 1. A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine this compound and an imidazo [4,5c] pyridine analogue, BW A746C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemodynamic activity of different doses of this compound by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the new cardiotonic agent this compound on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Sulmazole's effects on heart rate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulmazole, focusing on its effects on heart rate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiotonic agent with a multifaceted mechanism of action. While it is known as a phosphodiesterase (PDE) inhibitor, its effects are not solely attributable to this action. Research has shown that only about 50% of this compound's effect on cyclic AMP (cAMP) accumulation is due to PDE inhibition.[1][2] The remaining effects stem from its role as a competitive antagonist of A1 adenosine (B11128) receptors and its functional blockade of the inhibitory guanine (B1146940) nucleotide-binding protein (Gi).[1][2] This complex pharmacology contributes to its positive inotropic and vasodilatory properties.
Q2: What is the expected effect of this compound on heart rate?
The effect of this compound on heart rate can be variable and appears to be dependent on the experimental model and conditions. Some clinical studies in patients with heart failure have reported no significant changes in heart rate, while others have observed a slight increase. For instance, one study in patients with cardiogenic shock found no change in heart rate at doses up to 100 mg/h. In contrast, another study on patients with severe heart failure reported a statistically significant, though modest, increase in heart rate from 97 to 103 beats per minute with increasing intravenous doses. In some cases, episodes of supraventricular tachycardia have been reported.
Q3: Why might I observe tachycardia in my experiment after administering this compound?
The potential for this compound to increase heart rate or induce tachycardia can be attributed to its complex mechanism of action. The blockade of A1 adenosine receptors is a key factor. Adenosine typically has a negative chronotropic effect (slows down the heart rate) by activating A1 receptors in the sinoatrial node. By antagonizing these receptors, this compound can lead to an increase in heart rate.[3][4] Additionally, the increase in intracellular cAMP resulting from both PDE inhibition and functional blockade of the inhibitory Gi protein can mimic sympathetic stimulation, which also contributes to an increased heart rate.
Troubleshooting Guide
Issue: Unexpected or Excessive Tachycardia
Potential Causes and Solutions:
-
A1 Adenosine Receptor Antagonism:
-
Explanation: this compound's antagonism of A1 adenosine receptors can remove the natural "brake" on the sinoatrial node, leading to an increased heart rate.[3][4] This is a direct pharmacological effect of the compound.
-
Experimental Approach to Confirm:
-
Co-administer an A1 adenosine receptor agonist. If the tachycardia is due to A1 antagonism, the agonist should partially or fully reverse the heart rate increase.
-
Use a model with known high or low expression of A1 adenosine receptors to observe differential effects.
-
-
-
High Concentration/Dosage:
-
Explanation: The chronotropic effects of this compound may be concentration-dependent. Higher concentrations could lead to a more pronounced increase in heart rate.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration that provides the desired inotropic effect without causing excessive tachycardia.
-
Start with lower concentrations and titrate upwards, closely monitoring the heart rate.
-
-
-
Sympathetic Nervous System Interaction (In Vivo Models):
-
Explanation: In whole-animal studies, the vasodilatory effects of this compound can lead to a reflex tachycardia mediated by the sympathetic nervous system to maintain blood pressure.
-
Experimental Approach to Differentiate:
-
Use an isolated heart preparation (e.g., Langendorff) to eliminate systemic reflexes.
-
In in vivo experiments, consider the use of a beta-blocker to blunt the reflex sympathetic response, although this will also interfere with downstream effects of cAMP.
-
-
-
Experimental Model Sensitivity:
-
Explanation: Different species and even different strains can have varying sensitivities to cardiac drugs. The density and coupling of A1 adenosine receptors and the activity of phosphodiesterases can differ.
-
Solution:
-
Review literature for the specific model being used to understand its typical response to similar compounds.
-
If possible, test this compound in a different, well-characterized model to compare the chronotropic responses.
-
-
Data on this compound's Effect on Heart Rate (Clinical Studies)
| Study Population | Dosing Regimen | Baseline Heart Rate (bpm) | Heart Rate after this compound (bpm) | Change in Heart Rate |
| Patients with Cardiogenic Shock | Loading dose of 50 mg, then 50-100 mg/h IV | Not specified | No significant change | - |
| Patients with Severe Heart Failure | Infusion rate increased from 1 to 8 mg/min IV | 97 | 103 | +6 bpm |
| Patients with Refractory Heart Failure | Oral administration | Not specified | Unaffected | - |
Experimental Protocols
Protocol 1: Assessing the Chronotropic Effects of this compound in an Isolated Perfused Rodent Heart (Langendorff Preparation)
Objective: To determine the direct effect of this compound on the heart rate in the absence of systemic influences.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (or other suitable perfusion buffer)
-
This compound stock solution
-
Animal model (e.g., rat, guinea pig, rabbit)
-
Heart rate monitoring equipment (ECG or pressure transducer)
Methodology:
-
Heart Isolation: Anesthetize the animal and quickly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, warmed (37°C) Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring a stable heart rate and coronary flow.
-
Baseline Recording: Record the baseline heart rate for at least 10 minutes.
-
This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations in a stepwise manner (e.g., 1 µM, 10 µM, 100 µM). Allow the heart to reach a new steady-state at each concentration (typically 10-15 minutes).
-
Data Recording: Continuously record the heart rate throughout the experiment.
-
Washout: After the highest concentration, perfuse with this compound-free buffer to observe if the heart rate returns to baseline.
Protocol 2: Investigating the Mechanism of this compound-Induced Tachycardia
Objective: To determine the contribution of A1 adenosine receptor antagonism to this compound's chronotropic effects.
Methodology:
-
Follow steps 1-4 of Protocol 1 to establish a stable baseline.
-
Administer A1 Agonist: Perfuse the heart with a known A1 adenosine receptor agonist (e.g., N6-cyclopentyladenosine, CPA) and record the expected decrease in heart rate.
-
Washout: Perfuse with agonist-free buffer until the heart rate returns to baseline.
-
Administer this compound: Perfuse with an effective concentration of this compound that has been shown to increase heart rate.
-
Co-administration: While continuing to perfuse with this compound, re-introduce the A1 adenosine receptor agonist.
-
Analysis: Compare the heart rate response to the A1 agonist in the absence and presence of this compound. A blunted response in the presence of this compound would indicate competitive antagonism at the A1 receptor.
Visualizations
Caption: this compound's multifaceted signaling pathway in cardiomyocytes.
Caption: Troubleshooting workflow for this compound-induced tachycardia.
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 4. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sulmazole's Proarrhythmic Potential in Research
For researchers, scientists, and drug development professionals investigating the cardiotonic agent sulmazole, understanding and mitigating its proarrhythmic potential is crucial for accurate and safe experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's proarrhythmic activity?
A1: this compound's proarrhythmic potential stems from its complex mechanism of action. While it enhances cardiac contractility, it can also lead to ventricular extrasystoles and other arrhythmias.[1][2] This is attributed to its combined effects as a phosphodiesterase (PDE) inhibitor, an A1 adenosine (B11128) receptor antagonist, and a functional blocker of the inhibitory G-protein (Gi).[3] These actions can lead to alterations in intracellular signaling pathways, affecting ion channel function and calcium homeostasis, which can create a substrate for arrhythmias.
Q2: At what concentrations are proarrhythmic effects of this compound typically observed?
A2: Proarrhythmic effects are concentration-dependent. While therapeutic concentrations aim to improve cardiac performance, higher concentrations are more likely to induce arrhythmias.[4] It is critical to establish a clear concentration-response curve in your specific experimental model to identify the threshold for proarrhythmic events.
Q3: Does this compound directly block the hERG potassium channel?
A3: There is currently no publicly available, specific IC50 value for this compound's direct inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG channel blockade is a primary cause of drug-induced QT prolongation and torsades de pointes.[5] Given this compound's observed proarrhythmic effects, assessing its impact on hERG currents is a critical step in a comprehensive cardiac safety evaluation.
Q4: How does this compound affect the cardiac action potential?
A4: this compound has been shown to cause a depression in the plateau phase of the action potential in cardiac Purkinje fibers.[6] It also reduces the slow inward calcium current (I_Ca,L) and can increase intracellular sodium activity.[6][7] These alterations can change the duration and morphology of the action potential, potentially leading to early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs), which are known triggers for arrhythmias.
Troubleshooting Guides
Issue 1: Unexpected High Incidence of Arrhythmias in In Vitro Models
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate this compound Concentration | Titrate this compound concentrations to determine a therapeutic window in your specific cell model. Start with low concentrations and incrementally increase to identify the threshold for proarrhythmic events. | High concentrations of PDE inhibitors can lead to excessive increases in intracellular signaling molecules, causing ionic imbalances and arrhythmias.[4] |
| Suboptimal Extracellular Potassium Concentration | Maintain physiological extracellular potassium concentrations (typically 4-5 mM) in your experimental buffer. Consider testing the effects of slightly elevated potassium levels. | The potency of some drugs to block ion channels, such as hERG, can be influenced by extracellular potassium levels.[8][9] Maintaining physiological potassium can provide a more accurate assessment of proarrhythmic risk. |
| High-Throughput Screening Artifacts | If using automated patch-clamp systems, be aware of potential issues with "sticky compounds" that can lead to inaccurate IC50 values.[10] | The materials used in some high-throughput systems can adsorb hydrophobic compounds, leading to an underestimation of the effective concentration. |
| Lack of Physiological Relevance in Monocultures | Consider using co-culture models of cardiomyocytes and cardiac fibroblasts. | Cardiac fibroblasts play a crucial role in cardiac electrophysiology and cell-to-cell communication. Co-culture systems can provide a more physiologically relevant model for assessing drug effects.[1][2][11][12][13] |
Issue 2: Discrepancies Between In Vitro and In Vivo Proarrhythmic Observations
| Possible Cause | Troubleshooting Step | Rationale |
| Plasma Protein Binding | Determine the free (unbound) fraction of this compound in the plasma of your animal model. Adjust in vitro concentrations to reflect the clinically relevant free drug concentration. | Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can lead to a significant difference between total and free drug concentrations, impacting the translation of in vitro findings to in vivo effects.[14][15][16] |
| Metabolic Differences | Analyze the metabolic profile of this compound in your animal model to identify any active metabolites that may contribute to proarrhythmia. | Drug metabolites can sometimes have different or more potent effects on cardiac ion channels than the parent compound. |
| Autonomic Nervous System Influence | In in vivo studies, consider the influence of the autonomic nervous system on this compound's effects. The use of appropriate autonomic blockers (e.g., beta-blockers, muscarinic antagonists) can help dissect direct cardiac effects from systemic responses. | This compound's mechanism of action can be influenced by autonomic tone, which is absent in most in vitro preparations. |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on hERG Channels
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Employ whole-cell patch-clamp electrophysiology.
-
Voltage Protocol: Use a voltage protocol designed to elicit and measure hERG tail currents, which are representative of the channel's activity.
-
Concentration-Response: Apply a range of this compound concentrations to determine the concentration-dependent block of the hERG current.
-
Data Analysis: Fit the concentration-response data to a Hill equation to calculate the IC50 value.[10]
Protocol 2: Evaluating Action Potential Duration in Isolated Cardiomyocytes
Objective: To quantify the effect of this compound on the action potential duration (APD) of ventricular cardiomyocytes.
Methodology:
-
Cell Isolation: Isolate ventricular cardiomyocytes from a suitable animal model (e.g., guinea pig, rabbit).
-
Electrophysiology: Use the patch-clamp technique in the current-clamp mode to record action potentials.
-
Stimulation: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Drug Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the APD at 50% and 90% of repolarization (APD50 and APD90) at each concentration to create a concentration-response curve.
Data Presentation
Table 1: Key Electrophysiological Parameters for this compound (Hypothetical Data)
| Parameter | Value | Experimental Model |
| hERG IC50 | Data Not Available | HEK293 cells |
| APD90 (1 µM) | ↑ 15% | Isolated Guinea Pig Cardiomyocytes |
| APD90 (10 µM) | ↑ 40% | Isolated Guinea Pig Cardiomyocytes |
| Slow Inward Ca2+ Current (I_Ca,L) | ↓ | Sheep Cardiac Purkinje Fibers[6] |
| Intracellular Na+ Activity | ↑ | Guinea Pig Ventricular Myocardium[7] |
Note: The APD90 values are hypothetical and should be determined experimentally.
Visualizations
Signaling Pathway of this compound's Proarrhythmic Potential
Caption: this compound's multi-target mechanism leading to proarrhythmia.
Experimental Workflow for Assessing Proarrhythmic Risk
Caption: A comprehensive workflow for evaluating this compound's proarrhythmic potential.
References
- 1. Frontiers | 3D Co-culture of hiPSC-Derived Cardiomyocytes With Cardiac Fibroblasts Improves Tissue-Like Features of Cardiac Spheroids [frontiersin.org]
- 2. 3D Co-culture of hiPSC-Derived Cardiomyocytes With Cardiac Fibroblasts Improves Tissue-Like Features of Cardiac Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the new cardiotonic agent this compound on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Na+ activity and positive inotropic effect of this compound in guinea pig ventricular myocardium. Comparison with a cardioactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dstc.jp [dstc.jp]
- 11. Micropatterned co-culture of cardiac myocytes on fibrous scaffolds for predictive screening of drug cardiotoxicities - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Importance of protein binding for the interpretation of serum or plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Sulmazole Interference with Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Sulmazole in their experimental workflows and encountering potential interference with fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A1: While there is limited direct published evidence of this compound interfering with specific fluorescent assays, its chemical structure suggests a potential for interactions. Small molecules can interfere with fluorescence assays through several mechanisms, including:
-
Autofluorescence: The compound itself may fluoresce at similar excitation and emission wavelengths used for your fluorophore, leading to an artificially high signal or increased background.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, causing a decrease in the detected signal. This is also known as the "inner filter effect."
-
Spectral Overlap: The absorbance or emission spectrum of this compound could overlap with the excitation or emission spectrum of your fluorescent dye, leading to inaccurate measurements.
Q2: What is the mechanism of action of this compound?
A2: this compound is a cardiotonic agent with a multi-faceted mechanism of action. It is known to be:
-
An A1 adenosine (B11128) receptor antagonist.
-
A phosphodiesterase (PDE) inhibitor.
-
A functional blocker of the inhibitory G-protein (Gαi).
These actions collectively lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]
Q3: How can I determine if this compound is interfering with my assay?
A3: The first and most critical step is to run a "this compound-only" control. This involves preparing a sample containing this compound at the same concentration used in your experiment but without the fluorescent probe or other assay components. If you detect a significant signal in your experimental channel, it strongly indicates interference.
Q4: My assay shows a dose-dependent increase in signal in the presence of this compound. What could be the cause?
A4: This could be due to this compound's autofluorescence. To confirm this, you should follow the troubleshooting guide for identifying and mitigating autofluorescence provided below.
Q5: My assay shows a dose-dependent decrease in signal in the presence of this compound. What could be the cause?
A5: This may be a genuine biological effect of this compound or an artifact due to fluorescence quenching. To differentiate between these possibilities, consult the troubleshooting guide for fluorescence quenching.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Autofluorescence
If you suspect this compound's autofluorescence is impacting your assay, follow these steps:
Step 1: Characterize the Autofluorescence
-
Action: Run a control sample containing only this compound in your assay buffer.
-
Procedure: Using a spectrophotometer or plate reader, measure the emission spectrum of the this compound-only control across a range of excitation wavelengths, including the one used for your assay's fluorophore. This will help you determine this compound's optimal excitation and emission wavelengths and the extent of its spectral overlap with your assay.
Step 2: Mitigate Autofluorescence
-
Option A: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, it can be subtracted from your experimental wells.
-
Action: Include "this compound-only" wells for each concentration tested. Subtract the average fluorescence signal from these wells from your corresponding experimental wells.
-
-
Option B: Switch to a Red-Shifted Fluorophore
-
Rationale: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Shifting to a fluorophore that excites and emits at longer wavelengths (red or far-red) can significantly reduce interference.
-
Action: If possible, select an alternative fluorescent probe with excitation and emission spectra that do not overlap with this compound's autofluorescence profile.
-
Guide 2: Investigating and Mitigating Fluorescence Quenching
If you observe a dose-dependent decrease in your fluorescent signal that may not be biological, consider the possibility of quenching.
Step 1: Perform a "Fluorophore-Only" Quenching Assay
-
Action: Set up a cell-free experiment to test for direct quenching.
-
Procedure: In your assay buffer, add your fluorescent dye/product at a concentration that yields a stable signal. Then, add a serial dilution of this compound at the same concentrations used in your main experiment. A dose-dependent decrease in fluorescence in this setup indicates quenching.
Step 2: Determine the Mechanism of Quenching
-
Action: Determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore (inner filter effect).
-
Procedure: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests that the inner filter effect is contributing to the quenching.
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under your experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
Add an equal volume of assay buffer to each well.
-
Include wells with assay buffer only as a blank control.
-
Incubate the plate for the same duration and at the same temperature as your primary assay.
-
Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your primary assay.
Protocol 2: Assessing this compound-Induced Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound stock solution
-
Your fluorescent probe/product at a known concentration
-
Assay buffer
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorescent probe in assay buffer at 2x the final concentration.
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
In the plate, mix equal volumes of the 2x fluorophore solution and the 2x this compound dilutions.
-
Include control wells with the fluorophore and assay buffer (no this compound).
-
Incubate as per your standard assay protocol.
-
Measure the fluorescence intensity.
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound (µM) | Raw Fluorescence (RFU) | Buffer Blank (RFU) | Corrected Fluorescence (RFU) |
| 100 | 15,234 | 512 | 14,722 |
| 50 | 8,105 | 512 | 7,593 |
| 25 | 4,250 | 512 | 3,738 |
| 12.5 | 2,189 | 512 | 1,677 |
| 6.25 | 1,150 | 512 | 638 |
| 0 | 512 | 512 | 0 |
Table 2: Hypothetical Fluorescence Quenching Data for this compound
| This compound (µM) | Fluorophore + this compound (RFU) | Fluorophore Only (RFU) | % Quenching |
| 100 | 25,678 | 98,543 | 73.9% |
| 50 | 48,912 | 98,543 | 50.4% |
| 25 | 72,345 | 98,543 | 26.6% |
| 12.5 | 89,765 | 98,543 | 8.9% |
| 6.25 | 95,432 | 98,543 | 3.2% |
| 0 | 98,543 | 98,543 | 0.0% |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting interference.
Caption: Logical relationships in fluorescence signal.
References
How to control for Sulmazole's pleiotropic effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the pleiotropic effects of Sulmazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known pleiotropic effects of this compound?
A1: this compound is not a simple phosphodiesterase (PDE) inhibitor. Its observed effects are a composite of at least three distinct pharmacological actions:
-
Phosphodiesterase (PDE) Inhibition: While initially characterized as a PDE inhibitor, this compound is a relatively weak inhibitor of PDE3 and a more significant inhibitor of the cGMP-specific PDE5.[1] Its positive inotropic effects are not thought to be solely due to PDE3 inhibition.[1]
-
A1 Adenosine (B11128) Receptor Antagonism: this compound acts as a competitive antagonist at A1 adenosine receptors. This action can independently lead to an increase in intracellular cyclic AMP (cAMP) by blocking the inhibitory effect of endogenous adenosine.
-
Inhibition of Gi Protein: this compound can functionally block the inhibitory G-protein (Gi), which is coupled to adenylyl cyclase.[2] This action also contributes to increased cAMP levels.
Q2: How do these pleiotropic effects complicate experimental results?
A2: The multiple mechanisms of action can lead to misinterpretation of experimental data. An observed physiological effect could be erroneously attributed solely to PDE inhibition, while it may be a result of A1 adenosine receptor antagonism, Gi protein inhibition, or a combination of all three. This is particularly critical when studying signaling pathways sensitive to cAMP and cGMP levels.
Q3: What are the reported side effects of this compound in clinical settings that might be related to its pleiotropic effects?
A3: Clinical studies have reported several side effects, including nausea, vomiting, worsening arrhythmias, and visual disturbances. The arrhythmogenic potential could be linked to its complex effects on cardiac myocyte cAMP and calcium levels, while visual side effects are a known class effect of some PDE inhibitors that affect retinal PDE6.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Unexpected Changes in cAMP Levels
-
Problem: You observe a greater-than-expected increase in cAMP levels, or the dose-response curve is not consistent with simple PDE inhibition.
-
Possible Cause: The observed effect is likely a combination of PDE inhibition, A1 adenosine receptor antagonism, and Gi protein inhibition. Endogenous adenosine in your cell culture or tissue preparation can activate A1 receptors, and this compound's antagonistic effect will be more pronounced in the presence of this endogenous agonist.
-
Solution:
-
Control for Adenosine Effects: Include a condition where the experiment is performed in the presence of adenosine deaminase (ADA) . ADA will degrade endogenous adenosine, thus isolating the effects of this compound that are independent of A1 receptor antagonism.
-
Control for Gi Protein Inhibition: Treat cells with pertussis toxin (PTX) prior to the experiment. PTX ADP-ribosylates and inactivates Gi proteins, thereby preventing this compound from exerting its effects through this pathway.[2] By comparing the results with and without PTX, you can assess the contribution of Gi inhibition.
-
Issue 2: Difficulty in Isolating the cGMP-Specific Effects of this compound
-
Problem: You are interested in the effects of this compound on cGMP signaling via PDE5 inhibition, but the cAMP-related effects are confounding your results.
-
Possible Cause: this compound's effects on the cAMP signaling pathway (via PDE3/4, A1 adenosine receptors, and Gi protein) can mask or interfere with the more specific effects on cGMP.
-
Solution:
-
Use Specific PDE Inhibitors as Comparators: Compare the effects of this compound with highly selective inhibitors of PDE3 (e.g., milrinone) and PDE4 (e.g., rolipram) to understand the contribution of cAMP-specific PDE inhibition.
-
Measure both cAMP and cGMP: Whenever possible, perform parallel measurements of both cyclic nucleotides to get a complete picture of this compound's effects on the signaling pathways.
-
Data Presentation
Table 1: Summary of this compound's Known Pharmacological Activities
| Target | Action | Potency/Activity | Reference |
| Phosphodiesterase III (PDE3) | Weak Inhibitor | - | [1] |
| Phosphodiesterase IV (PDE4) | Inhibitor | Completely inhibited at maximal positive inotropic concentration (Isomazole) | [2] |
| Phosphodiesterase V (PDE5) | Significant Inhibitor | - | [1] |
| A1 Adenosine Receptor | Competitive Antagonist | EC50: 11-909 µM | [2] |
| Gi Protein | Functional Inhibitor | - | [2] |
Note: Specific IC50 values for this compound against individual PDE isoforms are not consistently reported in the literature. The provided information is based on available qualitative and semi-quantitative data.
Experimental Protocols
Protocol 1: Dissecting the Contribution of A1 Adenosine Receptor Antagonism to this compound's Effect on cAMP Levels
Objective: To differentiate the cAMP increase caused by PDE inhibition from that caused by A1 adenosine receptor antagonism.
Materials:
-
Cell line of interest expressing A1 adenosine receptors.
-
This compound
-
Adenosine deaminase (ADA)
-
Forskolin (B1673556) (optional, to stimulate adenylyl cyclase)
-
cAMP assay kit
-
Cell culture medium and reagents
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with Adenosine Deaminase:
-
In a subset of wells, replace the medium with fresh medium containing adenosine deaminase (typically 1-2 U/mL).
-
Incubate for 30 minutes at 37°C to degrade any endogenous adenosine.
-
In parallel, have a set of wells with fresh medium without ADA to serve as a control.
-
-
Treatment with this compound:
-
Add varying concentrations of this compound to both ADA-treated and untreated wells.
-
Include a vehicle control for both conditions.
-
If desired, co-treat with a fixed concentration of forskolin to amplify the cAMP signal.
-
-
Incubation: Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
Interpretation of Results:
-
The increase in cAMP in the absence of ADA represents the combined effect of PDE inhibition, A1 receptor antagonism, and Gi inhibition.
-
The increase in cAMP in the presence of ADA represents the effect of PDE inhibition and Gi inhibition only.
-
The difference between the two conditions indicates the contribution of A1 adenosine receptor antagonism.
Protocol 2: Assessing the Role of Gi Protein Inhibition in this compound's Mechanism of Action
Objective: To determine the extent to which this compound's effects are mediated by the inhibition of Gi proteins.
Materials:
-
Cell line of interest.
-
This compound
-
Pertussis toxin (PTX)
-
Forskolin
-
cAMP assay kit
-
Cell culture medium and reagents
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment with Pertussis Toxin:
-
Treat a subset of wells with pertussis toxin (typically 100 ng/mL) for 18-24 hours prior to the experiment. This is the time required for the toxin to enter the cells and inactivate Gi proteins.
-
Maintain a parallel set of untreated wells.
-
-
Stimulation and Treatment:
-
Wash the cells to remove any residual PTX.
-
Add fresh medium containing a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add varying concentrations of this compound to both PTX-treated and untreated wells.
-
Include a vehicle control for both conditions.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Measure intracellular cAMP levels using a suitable assay kit.
Interpretation of Results:
-
In untreated cells, this compound's effect will be a combination of its three mechanisms.
-
In PTX-treated cells, the Gi protein pathway is blocked. Therefore, any effect of this compound will be due to PDE inhibition and A1 receptor antagonism.
-
By comparing the dose-response curves, the contribution of Gi inhibition can be determined.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound's pleiotropic actions.
Caption: Experimental workflow to dissect this compound's pleiotropic effects.
References
- 1. Cyclic nucleotide phosphodiesterase inhibition by imidazopyridines: analogues of this compound and isomazole as inhibitors of the cGMP specific phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Sulmazole administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulmazole. The information is tailored to address potential issues of diminished or variable responses during repeated administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished positive inotropic effect after repeated administration of this compound in our cardiac tissue model. Is this tachyphylaxis?
A1: While tachyphylaxis, an acute, rapid decrease in drug response, is a known phenomenon for some cardiovascular drugs, it has not been a prominently reported feature of this compound in short-term studies.[1] One clinical study noted that no tachyphylaxis was observed during a 36-hour continuous infusion.[1] However, a diminished or variable response over time in an experimental model can occur through several mechanisms related to this compound's complex mode of action. These can include receptor desensitization, downregulation of signaling components, or substrate depletion. It is more likely you are observing a form of tolerance or desensitization rather than classic tachyphylaxis.
Q2: What are the potential mechanisms behind a reduced response to this compound over time?
A2: this compound has a multi-target mechanism of action, and a diminished response could originate from adaptations in any of these pathways:
-
A1 Adenosine (B11128) Receptor (A1AR) Desensitization: this compound is an A1AR antagonist.[2][3][4][5] G protein-coupled receptors (GPCRs) like the A1AR are known to desensitize after prolonged exposure to antagonists or agonists. This process can involve receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its G protein and can lead to receptor internalization.[6]
-
Phosphodiesterase (PDE) Upregulation: As a phosphodiesterase inhibitor, this compound increases intracellular cyclic AMP (cAMP).[2] Cells can adapt to chronically elevated cAMP levels by increasing the expression of PDEs, which would then require higher concentrations of this compound to achieve the same level of inhibition and physiological response. This mechanism has been suggested for other PDE inhibitors.[7][8]
-
Alterations in Gi Protein Function: this compound functionally blocks the inhibitory G protein (Gi).[2][3][4] Cellular adaptations could alter the expression or function of Gi subunits, potentially dampening the effect of this compound's inhibitory action on this pathway.
Q3: Our lab is planning a long-duration experiment with this compound. How can we proactively design our study to mitigate a potential decline in efficacy?
A3: To minimize the impact of diminished responses in long-term experiments, consider the following:
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule may allow signaling pathways to reset, preventing the molecular changes that lead to desensitization.
-
Dose Escalation Study: A preliminary dose-escalation study can help characterize the onset and extent of any diminished response, allowing you to adjust concentrations in your main experiment.
-
Washout Periods: Incorporate washout periods in your experimental design, where the tissue or cells are maintained in a drug-free medium. This can help determine if the reduced response is reversible, which is characteristic of receptor resensitization.
-
Control for Receptor Desensitization: Include control experiments where you directly assess the functionality of the A1 adenosine receptor using a known agonist before and after prolonged this compound treatment.
Q4: What is the appropriate solvent and stock concentration for preparing this compound for in vitro experiments?
A4: For in vitro use, this compound can be dissolved in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). It is crucial to vortex the solution thoroughly to ensure it is completely dissolved. For cell culture applications, this stock solution should be diluted into the culture medium immediately before use. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%. Aliquot the DMSO stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Variable response between experiments | Inconsistent drug preparation or storage. | Prepare fresh working solutions from a validated stock for each experiment. Ensure stock solutions are properly stored in aliquots at -20°C or -80°C and protected from light. |
| Cell/tissue health variability. | Standardize cell passage number and confluency. For tissue preparations, ensure consistent dissection and handling procedures. Monitor baseline physiological parameters before each drug administration. | |
| Initial potent effect, followed by a rapid decline in response (within minutes to hours) | A1 Adenosine Receptor desensitization. | 1. Perform a time-course experiment to map the onset of the diminished response. 2. After the response has diminished, wash out this compound and re-challenge with an A1AR agonist to assess receptor functionality. 3. Pre-treat cells with a GRK inhibitor to see if this prevents the rapid desensitization. |
| Gradual loss of efficacy over multiple days of administration | Upregulation of phosphodiesterase (PDE) expression. | 1. Measure PDE expression levels (mRNA or protein) in control vs. long-term this compound-treated samples. 2. Perform a PDE activity assay on lysates from control and treated cells to determine if there is a functional increase in cAMP degradation. |
| Altered Gi protein expression or function. | 1. Use Western blot to quantify the expression of Gi alpha subunits in control vs. treated samples. 2. Perform a functional Gi assay (e.g., GTPγS binding assay) in membrane preparations to assess changes in Gi activation potential. | |
| No response or lower-than-expected response from the first dose | Drug degradation or precipitation. | Visually inspect the working solution for any precipitates. Confirm the integrity of the this compound powder. Prepare a fresh stock solution from a new vial of the compound. |
| Incorrect concentration or dosing. | Double-check all calculations for stock and working solution dilutions. Verify the calibration of pipettes and other measurement equipment. | |
| Low expression of drug targets in the experimental model. | Confirm the expression of A1 adenosine receptors, relevant PDEs, and Gi proteins in your cell line or tissue model using techniques like qPCR or Western blotting. |
Data Presentation
The following tables summarize quantitative data from clinical studies on the hemodynamic effects of intravenously administered this compound.
Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Severe Heart Failure [9]
| Parameter | Baseline (Mean) | After this compound (Mean) | Change |
| Heart Rate (beats/min) | 97 | 103 | +6.2% |
| Cardiac Output (L/min) | 2.83 | 4.38 | +54.8% |
| Right Atrial Pressure (mmHg) | 9.5 | 1.5 | -84.2% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22.0 | 9.0 | -59.1% |
| Pulmonary Artery Diastolic Pressure (mmHg) | 25.0 | 9.0 | -64.0% |
| Aortic Diastolic Pressure (mmHg) | 62.5 | 52.5 | -16.0% |
| Data from a study with 10 patients receiving a cumulative dose of 630 mg over 150 minutes. |
Table 2: Effects of this compound in Patients with Cardiogenic Shock [10]
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Change |
| Cardiac Output (L/min) | 4.3 ± 1.1 | 4.9 ± 1.5 | +14.0% |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1405 ± 473 | 1228 ± 439 | -12.6% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22 ± 6 | 17 ± 7 | -22.7% |
| Data from 13 patients receiving a loading dose followed by infusion of up to 100 mg/h. |
Experimental Protocols
The following are generalized protocols for assessing the mechanisms of action of this compound. These can be adapted to investigate the potential causes of a diminished response.
Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a framework for measuring the inhibitory effect of this compound on PDE activity using a fluorescence polarization (FP) assay.
-
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE3 or PDE4).
-
Fluorescein-labeled cGMP (cGMP-FAM) as a substrate.
-
Specific binding agent for 5'-GMP-FAM.
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂).
-
This compound and a known PDE inhibitor (e.g., Rolipram for PDE4) as a positive control.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.
-
In the microplate, add the PDE enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound, positive control, or vehicle (e.g., DMSO diluted in buffer) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction and add the 5'-GMP-FAM binding agent.
-
Read the fluorescence polarization on the plate reader. A low polarization signal indicates inhibition of PDE activity.
-
Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: A1 Adenosine Receptor (A1AR) Functional Assay (cAMP Measurement)
This protocol assesses this compound's antagonism at the A1AR by measuring its ability to block agonist-induced inhibition of cAMP.
-
Materials:
-
Cells expressing the A1AR (e.g., CHO-K1 or HEK293 cells).
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based).
-
Cell culture reagents.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
To stimulate cAMP production, add Forskolin to all wells.
-
To assess A1AR inhibition of cAMP, add the A1AR agonist (CPA) to the appropriate wells. The A1AR is Gi-coupled, so its activation will decrease Forskolin-stimulated cAMP levels.
-
Incubate for the time specified by your cAMP assay kit (e.g., 30 minutes).
-
Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's instructions.
-
Expected Result: this compound should reverse the CPA-induced decrease in cAMP levels in a dose-dependent manner. To test for desensitization, this protocol can be performed on cells that have been pre-incubated with this compound for an extended period (e.g., 24 hours).
-
Protocol 3: Assessment of Gi Protein Functional Coupling ([³⁵S]GTPγS Binding Assay)
This assay directly measures the activation of G proteins in response to receptor stimulation. It can be used to assess the functional blockade of Gi by this compound.
-
Materials:
-
Cell membranes prepared from cells expressing A1AR.
-
[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in an inactive state).
-
A1AR agonist (e.g., CPA).
-
This compound.
-
Assay Buffer (e.g., HEPES buffer with NaCl, MgCl₂, and DTT).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
In assay tubes, combine cell membranes, GDP, and various concentrations of this compound or vehicle.
-
Add the A1AR agonist (CPA) to stimulate Gi protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Expected Result: CPA will increase [³⁵S]GTPγS binding to the membranes. This compound, by functionally blocking Gi, is expected to attenuate this CPA-stimulated increase.
-
Visualizations
Caption: Multi-target signaling pathway of this compound.
References
- 1. innoprot.com [innoprot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Improving the signal-to-noise ratio in Sulmazole binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sulmazole binding assays and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a cardiotonic agent with a dual mechanism of action. It functions as a competitive antagonist of the A1 adenosine (B11128) receptor and as an inhibitor of phosphodiesterase 3 (PDE3).[1][2][3] This dual activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), contributing to its pharmacological effects.[1][4]
Q2: What are the common assay formats for studying this compound binding?
Commonly used assay formats for a compound like this compound, which targets a G-protein coupled receptor (A1 adenosine receptor) and an enzyme (PDE3), include:
-
Radioligand Binding Assays: These are considered a gold standard for their robustness and sensitivity in determining binding affinity (Ki), receptor density (Bmax), and dissociation constant (Kd).[5][6] A radiolabeled ligand specific for the A1 adenosine receptor would be displaced by this compound in a competitive binding format.
-
Fluorescence Polarization (FP) Assays: This is a homogeneous assay format well-suited for high-throughput screening of enzyme inhibitors like PDE3.[7][8] The assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic activity, which is inhibited in the presence of this compound.
-
Luminescence-Based Assays: These assays, such as those measuring cAMP levels, can indirectly assess the functional consequences of this compound binding to its targets.
Q3: What is a typical signal-to-noise ratio for a successful binding assay?
A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent for generating reliable data. If non-specific binding is more than 50% of the total binding, it can be challenging to obtain dependable results.
Troubleshooting Guides
High Background Signal
A high background signal can mask the specific binding of this compound, leading to a poor signal-to-noise ratio. Here are common causes and solutions:
| Potential Cause | Recommended Solution & Expected Outcome |
| High Non-Specific Binding | - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. - Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the buffer. - Use low-binding microplates. Expected Outcome: Reduction in non-specific binding by 10-50%.[9][10] |
| Contaminated Buffers or Reagents | - Prepare fresh buffers using high-purity water and reagents. - Filter-sterilize buffers to remove any particulate matter. Expected Outcome: A significant decrease in background fluorescence or radioactivity.[9] |
| Radioligand Binding to Filter Plates | - Pre-soak filter plates with 0.5% polyethyleneimine (PEI) for at least 30 minutes. Expected Outcome: Can reduce non-specific binding counts by up to 50%.[10] |
| High Radioligand Concentration | - Decrease the radioligand concentration to be at or below its Kd value. Expected Outcome: Reduced non-specific binding and improved specific-to-non-specific binding ratio.[10] |
Low Signal Window
A low signal window, or a small dynamic range, can make it difficult to accurately determine binding parameters.
| Potential Cause | Recommended Solution & Expected Outcome |
| Low Concentration of Active Target Protein | - Confirm protein concentration and purity using SDS-PAGE and a protein quantification assay. - Optimize protein storage conditions (e.g., aliquot and store at -80°C). Expected Outcome: Increased specific binding signal.[9] |
| Inappropriate Tracer/Ligand Concentration | - Perform a saturation binding experiment to determine the optimal tracer concentration (typically at or below its Kd). Expected Outcome: Maximized specific binding signal without increasing non-specific binding.[9] |
| Assay Not at Equilibrium | - Determine the time required to reach equilibrium by measuring binding at multiple time points. Expected Outcome: A stable and maximized specific binding signal.[9] |
| Degraded Radioligand or Fluorescent Tracer | - Use a fresh aliquot of the labeled compound and verify its purity. Expected Outcome: Increased specific signal intensity.[10] |
Poor Reproducibility
High variability between replicates can undermine the reliability of your results.
| Potential Cause | Recommended Solution & Expected Outcome |
| Inconsistent Pipetting | - Use calibrated pipettes and practice proper pipetting techniques. - Use reverse pipetting for viscous solutions. Expected Outcome: Reduced coefficient of variation (CV) between replicates. |
| Temperature Fluctuations | - Ensure uniform temperature across the assay plate during incubation. - Allow plates to equilibrate to the reader temperature before measurement. Expected Outcome: More consistent binding and signal detection.[9] |
| Edge Effects on Microplates | - Avoid using the outer wells of the plate. - Incubate plates in a humidified chamber to minimize evaporation. Expected Outcome: Reduced variability between wells.[9] |
Quantitative Data
The following tables summarize key binding parameters for this compound and related compounds. Note that specific values can vary depending on the experimental conditions.
Table 1: this compound Binding Affinity
| Target | Parameter | Value | Species | Assay Conditions |
| A1 Adenosine Receptor | EC50 | 11-909 µM | Rat | Competitive antagonism in adipocyte membranes.[1][3] |
| Phosphodiesterase 3 (PDE3) | - | - | - | Data not readily available in the searched literature. |
Table 2: Generic Binding Parameters for A1 Adenosine Receptor Radioligand Binding Assays
| Radioligand | Parameter | Typical Value |
| [3H]-DPCPX | Kd | ~1.7 nM |
| Bmax | Varies with tissue/cell expression | |
| [3H]-DPCPX | Incubation Time | 30-60 minutes at room temperature |
| Protein Concentration | 10-20 µg per well |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound at the A1 Adenosine Receptor
This protocol is a general guideline for a competitive binding assay using a radiolabeled A1 adenosine receptor antagonist, such as [3H]-DPCPX, to determine the binding affinity of this compound.
Materials:
-
Membrane preparation from cells or tissues expressing the A1 adenosine receptor.
-
Radioligand: [3H]-DPCPX.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation (10-20 µg protein), 50 µL of [3H]-DPCPX (at a final concentration near its Kd), and 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [3H]-DPCPX, and 50 µL of a high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-DPCPX, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[6]
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Fluorescence Polarization (FP) Assay for this compound Inhibition of PDE3
This protocol describes a competitive FP assay to measure the inhibition of PDE3 by this compound.
Materials:
-
Recombinant human PDE3B enzyme.
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Binding Agent (e.g., phosphate-binding nanoparticles).
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA.
-
This compound.
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Preparation:
-
Dilute the PDE3B enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.
-
Dilute the FAM-cAMP substrate in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer with a constant final concentration of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add 10 µL of the diluted PDE3B enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted FAM-cAMP substrate solution to all wells.[7]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent solution.
-
Incubate for an additional 30 minutes at room temperature to allow for binding to the product.[7]
-
Measure the fluorescence polarization on a plate reader with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~525 nm for FAM).
-
-
Data Analysis: The fluorescence polarization (mP) values are calculated by the instrument's software. Calculate the percent inhibition for each this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Visualizations
This compound Signaling Pathway
Caption: Dual signaling pathway of this compound.
Experimental Workflow for a Competitive Binding Assay
Caption: General workflow for a competitive binding assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Troubleshooting decision tree for low signal-to-noise.
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swordbio.com [swordbio.com]
- 3. researchgate.net [researchgate.net]
- 4. [Effects of this compound on beating rate and cAMP levels in cultured cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Sulmazole's Impact on Cell Viability in Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals investigating the long-term effects of Sulmazole on cell viability. This resource provides troubleshooting guidance and answers to frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound that might influence cell viability in long-term experiments?
A1: this compound has several known mechanisms of action that could impact long-term cell viability. It is primarily known as a cardiotonic agent and functions as a phosphodiesterase (PDE) inhibitor, which can lead to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] Additionally, this compound is an A1 adenosine (B11128) receptor antagonist and can block the inhibitory G-protein (Gi), further influencing cAMP signaling.[1][4] It is also known to increase the calcium sensitivity of myofibrils and can modulate intracellular calcium concentrations.[2][5][6] Some evidence also suggests it may inhibit the Na+,K+-ATPase pump.[7] In non-cardiac cells, these mechanisms could affect various signaling pathways controlling cell proliferation, apoptosis, and overall metabolic health.
Q2: I am not observing a significant decrease in cell viability with this compound in my cancer cell line, even at high concentrations. Why might this be?
A2: The cytotoxic response to any compound is highly cell-type dependent. While this compound's mechanisms suggest potential for impacting cell viability, some cell lines may be inherently resistant. This could be due to low expression of the target receptors or enzymes, or robust compensatory signaling pathways. For instance, some cancer cells have been shown to be resistant to the effects of certain PDE inhibitors when used as a single agent.[8] It is also important to confirm that the compound is stable in your specific cell culture conditions over the duration of the experiment.
Q3: What is a suitable duration for a "long-term" cell viability experiment with this compound?
A3: A "long-term" experiment can range from 72 hours to several weeks, depending on the research question. For initial cytotoxicity screening, a 72-hour incubation is a common time point to assess the impact on cell proliferation and viability.[9][10] For studies investigating cellular adaptation or the emergence of resistance, longer-term cultures with regular media changes containing fresh this compound would be necessary.[11]
Q4: How often should I replace the culture medium containing this compound in a long-term experiment?
A4: To ensure a consistent concentration of this compound, it is recommended to change the medium with freshly prepared drug every 24 to 48 hours.[11] The stability of small molecules in culture media at 37°C can vary, and degradation over time can lead to a decrease in the effective concentration.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate wells.
-
Question: Why am I seeing inconsistent results across my replicate wells treated with the same concentration of this compound?
-
Answer: High variability can stem from several factors. Ensure that your initial cell seeding is uniform across all wells. Inconsistent cell density at the start of the experiment is a common cause of variable results.[12] Also, check for and prevent evaporation from the outer wells of the microplate by filling the outer perimeter with sterile PBS or water. Pipetting accuracy when adding the drug and assay reagents is also critical. Finally, ensure that the formazan (B1609692) crystals in MTT assays are fully dissolved before reading the absorbance.
Issue 2: The cytotoxic effect of this compound appears to diminish over time in my long-term culture.
-
Question: My cells initially show a response to this compound, but after several days, they seem to recover and proliferate. What could be happening?
-
Answer: This could be due to several factors. The this compound in your culture medium may be degrading over time, leading to a lower effective concentration.[11] Ensure you are changing the medium with fresh drug regularly. Alternatively, the cell population may be developing resistance to the compound.[11] This could involve the upregulation of drug efflux pumps or changes in the targeted signaling pathways.
Issue 3: My IC50 value for a compound with a similar mechanism to this compound is much higher than what is reported in the literature.
-
Question: I'm using an A1 adenosine receptor antagonist as a control, but my IC50 value is significantly higher than published values. What could be the reason?
-
Answer: IC50 values are highly dependent on the experimental conditions.[13] Differences in cell line passage number, cell seeding density, the specific viability assay used, and the duration of drug exposure can all lead to variations in IC50 values.[12][13] It is crucial to standardize your protocol and ensure your cells are in the logarithmic growth phase during treatment.
Data Presentation
Table 1: Example IC50 Values for the A1 Adenosine Receptor Antagonist DPCPX in Cancer Cell Lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | Not Specified | 43.0 ± 4.1 | [14] |
| ACHN | Renal Cell Carcinoma | Not Specified | 51.8 ± 4.7 | [14] |
| MCF-7 | Breast Cancer | 72 hours | ~0.087 | [6] |
| KYSE-30 | Esophageal Cancer | Not Specified | Concentration-dependent decrease in viability | [15] |
| YM-1 | Esophageal Cancer | Not Specified | Concentration-dependent decrease in viability | [15] |
Table 2: Example Cytotoxic Effects of Various Phosphodiesterase Inhibitors on Cancer Cell Lines.
| PDE Inhibitor | Cell Line | Cancer Type | Treatment Duration | Effect | Reference |
| Sildenafil (in combination with Carboplatin) | NSCLC Cell Line | Non-Small Cell Lung Cancer | 48 hours | Increased apoptosis compared to Carboplatin alone | [16] |
| Tadalafil | A549 | Non-Small Cell Lung Cancer | 72 hours | IC50 > 500 µM | |
| Avanafil | H661 | Non-Small Cell Lung Cancer | 72 hours | IC50 > 500 µM | |
| Udenafil | H1299 | Non-Small Cell Lung Cancer | 72 hours | IC50 > 500 µM |
Experimental Protocols
MTT Assay for Long-Term Cell Viability (72 hours)
This protocol is adapted for adherent cells and is based on standard methodologies.[9][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After 72 hours, add 10 µL of MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Resazurin (B115843) Assay for Long-Term Cell Viability
This protocol is a fluorescent-based assay for cell viability.[4][7][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Resazurin solution (0.15 mg/mL in DPBS)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubate with Resazurin: Incubate for 1-4 hours at 37°C.
-
Fluorescence Reading: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.
Real-Time Cell Viability Assay
This protocol allows for the continuous monitoring of cell viability over several days.[5]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Real-time viability assay reagent (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
Opaque-walled 96-well plates
Procedure:
-
Prepare Cell Suspension with Reagent: Prepare a cell suspension in complete culture medium containing the real-time viability assay reagent according to the manufacturer's instructions.
-
Cell Seeding: Seed the cell-reagent mixture into an opaque-walled 96-well plate.
-
Drug Treatment: Immediately add the desired concentrations of this compound to the wells.
-
Incubation and Reading: Place the plate in a plate-reading luminometer set to 37°C and 5% CO2. Measure luminescence at regular intervals (e.g., every 2, 4, or 6 hours) for the desired duration of the experiment (e.g., up to 72 hours or longer).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer Activity of Olmesartan and Ramipril on A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Physiological, pharmacological and toxicological considerations of drug-induced structural cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 10. Effect of scopoletin on PC3 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic Effect of Sulindac and Simvastatin on Apoptosis in Lung Cancer A549 Cells through AKT-Dependent Downregulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity to HeLa cell of 205 drugs as determined by the metabolic inhibition test supplemented by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sulmazole and Milrinone in the Treatment of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulmazole and Milrinone (B1677136), two pharmacologic agents investigated for the management of heart failure. The information presented herein is intended for a scientific audience and focuses on the mechanistic, experimental, and clinical data available for both compounds.
Executive Summary
Milrinone is a phosphodiesterase III (PDE-III) inhibitor with positive inotropic and vasodilatory effects, approved for the short-term intravenous treatment of acute decompensated heart failure.[1] Its mechanism of action and clinical profile are well-characterized. This compound, an imidazopyridine derivative, exhibits a more complex mechanism of action, including phosphodiesterase inhibition, antagonism of the A1 adenosine (B11128) receptor, and functional blockade of the inhibitory G-protein (Gi).[2] Despite promising initial hemodynamic effects, the clinical development of this compound was discontinued. This guide provides a comparative analysis of their mechanisms of action, hemodynamic effects, and safety profiles based on available scientific literature.
Mechanism of Action
The distinct mechanisms of action of this compound and Milrinone underpin their differing pharmacological profiles.
Milrinone primarily acts as a selective inhibitor of phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE-III in cardiac and vascular smooth muscle, Milrinone leads to an increase in intracellular cAMP levels. In the heart, this results in enhanced calcium influx and increased myocardial contractility (positive inotropy). In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload.[1]
This compound demonstrates a multi-faceted mechanism of action. It is a phosphodiesterase inhibitor, which contributes to its positive inotropic and vasodilatory effects by increasing cAMP levels.[2] Additionally, this compound acts as an antagonist at the A1 adenosine receptor.[2] Perhaps most uniquely, it functionally blocks the inhibitory G-protein (Gi), which is coupled to receptors that mediate negative inotropic effects.[2] By inhibiting Gi, this compound effectively removes a brake on adenylyl cyclase activity, further augmenting cAMP production.
Signaling Pathway Diagrams
Caption: Milrinone's signaling pathway.
Caption: this compound's multi-target signaling pathway.
Hemodynamic Effects: A Comparative Analysis
Clinical and preclinical studies have quantified the hemodynamic effects of both this compound and Milrinone in the context of heart failure.
| Hemodynamic Parameter | This compound | Milrinone |
| Cardiac Index | ↑ 33% to 45%[3][4] | ↑ 16.5% to 52.6%[5][6] |
| Pulmonary Capillary Wedge Pressure | ↓ 30% to 59%[3][7] | ↓ 24% to 38%[5] |
| Right Atrial Pressure | ↓ 51% to 84%[4][7] | Significant Decrease[6] |
| Systemic Vascular Resistance | ↓ 28% to 34%[3][4] | Significant Decrease[6] |
| Heart Rate | No significant change or slight increase[3][7] | Slight increase[6] |
| Mean Arterial Pressure | No significant change or slight decrease[3][7] | Slight reduction[6] |
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below based on the available information from published abstracts. Access to the full-text articles was not possible, limiting the granularity of the methodological descriptions.
This compound Studies
-
Berkenboom et al. (1984): In a study involving 10 patients with advanced heart failure, the acute effects of oral this compound were assessed using a Swan-Ganz catheter for hemodynamic monitoring.[3]
-
van der Meer et al. (1984): This study in 10 patients with severe heart failure (NYHA class IV) utilized intravenous this compound administration with hemodynamic and electrocardiographic surveillance. The infusion rate was incrementally increased at 30-minute intervals.[7]
Milrinone Studies
-
Baim et al. (1983): In 20 patients with severe congestive heart failure, intravenous Milrinone was administered, followed by long-term oral therapy. Hemodynamic improvement was monitored, and radionuclide ventriculography was used to assess left ventricular ejection fraction in a subset of patients on long-term treatment.[6]
Comparative Preclinical Study
-
Asanoi et al. (1996): This study compared the effects of Milrinone and this compound on left ventricular mechanics and energetics in excised, cross-circulated canine hearts. Myocardial oxygen consumption, a left ventricular contractility index (Emax), and systolic pressure-volume area were measured before and during the administration of each drug.[8]
Experimental Workflow Diagram
Caption: Generalized experimental workflow for cited studies.
Safety and Adverse Effects
A comparison of the reported adverse effects is crucial for a comprehensive evaluation of both agents.
This compound:
-
Nausea and vomiting (potentially dose-related)[3]
-
Worsening arrhythmias[3]
-
A possible rebound phenomenon after withdrawal[3]
-
Yellow-colored vision[7]
-
Ventricular extrasystoles[7]
-
Possible liver function disturbances[7]
Milrinone:
-
Ventricular arrhythmias, including ventricular tachycardia[1]
-
Supraventricular arrhythmias[5]
-
Hypotension[5]
-
Headaches[5]
-
Long-term oral use is associated with increased hospitalization and mortality in patients with Class III and IV heart failure.[1]
Conclusion and Future Directions
Both this compound and Milrinone demonstrate positive inotropic and vasodilatory properties, leading to beneficial hemodynamic changes in patients with heart failure. Milrinone, as a selective PDE-III inhibitor, has a well-defined mechanism of action and an established, albeit limited, clinical role in the short-term management of acute decompensated heart failure. Its long-term oral use has been associated with increased mortality, highlighting the complex relationship between acute hemodynamic improvement and long-term outcomes in heart failure.
This compound, with its more intricate mechanism of action involving PDE inhibition, A1 adenosine receptor antagonism, and Gi protein blockade, showed promise in early clinical studies. However, its development was discontinued, and it has not been introduced into widespread clinical practice. The reasons for its discontinuation are not extensively detailed in the readily available literature but may be related to its side effect profile or a lack of long-term efficacy.
The comparative data, particularly from the preclinical study by Asanoi et al., suggest that despite different primary mechanisms, the overall mechanoenergetic effects of the two drugs may be similar.[8] For drug development professionals, the story of these two agents underscores the importance of looking beyond acute hemodynamic effects to long-term safety and efficacy. The multi-target approach of this compound, while theoretically interesting, did not translate into a successful therapeutic. Future research in inotropic support for heart failure continues to focus on novel mechanisms that can enhance cardiac function without the adverse arrhythmogenic and long-term mortality risks associated with earlier agents.
References
- 1. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Evaluation of a new bipyridine inotropic agent--milrinone--in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of milrinone and this compound on left ventricular mechanoenergetics in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Sulmazole vs. Amrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two inotropic agents, Sulmazole and amrinone (B1666026). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in cardiovascular pharmacology and drug development.
At a Glance: Key Mechanistic Differences
While both this compound and amrinone exert positive inotropic effects on the heart, their underlying molecular mechanisms exhibit significant differences. Amrinone is primarily recognized as a selective phosphodiesterase 3 (PDE3) inhibitor. In contrast, this compound possesses a more complex pharmacological profile, acting as a phosphodiesterase inhibitor, an A1 adenosine (B11128) receptor antagonist, and a functional blocker of the inhibitory G-protein (Gi).
Quantitative Comparison of Pharmacological Actions
The following table summarizes the available quantitative data for the key mechanisms of action of this compound and amrinone. It is important to note that direct comparative studies measuring all parameters under identical experimental conditions are limited.
| Mechanism of Action | This compound | Amrinone | Reference |
| Phosphodiesterase (PDE) Inhibition | Confirmed PDE inhibitor. | Selective PDE3 inhibitor. | [1][2] |
| A1 Adenosine Receptor Antagonism (EC50) | 11 µM | 909 µM | [1] |
| Functional Blockade of Inhibitory G-protein (Gi) | Yes | No | [1] |
Note: The EC50 values for A1 adenosine receptor antagonism were determined in a rat adipocyte membrane model[1].
Delving into the Mechanisms of Action
Amrinone: A Selective Phosphodiesterase 3 Inhibitor
Amrinone's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP)[1][2]. By inhibiting PDE3 in cardiac muscle, amrinone leads to an accumulation of intracellular cAMP[2]. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility.
The downstream effects of increased cAMP and PKA activation in cardiomyocytes include:
-
Phosphorylation of L-type calcium channels: This increases calcium influx into the cell, leading to a greater release of calcium from the sarcoplasmic reticulum and enhanced myocardial contractility (positive inotropic effect)[2].
-
Phosphorylation of phospholamban: This relieves the inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum and promoting myocardial relaxation (lusitropic effect).
In vascular smooth muscle, the increase in cAMP leads to vasodilation by promoting calcium uptake by the sarcoplasmic reticulum, thereby reducing the amount of calcium available for contraction. This vasodilatory effect reduces both preload and afterload on the heart.
This compound: A Multi-Target Cardiotonic Agent
This compound exhibits a more multifaceted mechanism of action compared to amrinone. While it also acts as a phosphodiesterase inhibitor, a significant portion of its effect on cAMP accumulation is attributed to the stimulation of adenylate cyclase activity through two distinct pathways[1].
-
Phosphodiesterase Inhibition: Similar to amrinone, this compound inhibits the breakdown of cAMP, contributing to its intracellular accumulation. However, one study suggests that only about 50% of this compound's effect on cAMP levels is due to PDE inhibition[1].
-
A1 Adenosine Receptor Antagonism: this compound is a competitive antagonist of the A1 adenosine receptor[1]. Adenosine, acting through A1 receptors, typically inhibits adenylate cyclase via the inhibitory G-protein (Gi). By blocking this receptor, this compound prevents the inhibitory action of endogenous adenosine, leading to increased adenylate cyclase activity and higher cAMP levels.
-
Functional Blockade of the Inhibitory G-protein (Gi): A key differentiator for this compound is its ability to functionally block the Gi protein[1]. The Gi protein is a crucial negative regulator of adenylate cyclase. By attenuating the inhibitory effect of GTP on adenylate cyclase, this compound directly promotes the synthesis of cAMP. This mechanism is independent of A1 adenosine receptor antagonism.
The synergistic effect of these three mechanisms results in a significant increase in intracellular cAMP, leading to a potent positive inotropic effect.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of amrinone and this compound.
Caption: Amrinone's mechanism of action in a cardiomyocyte.
Caption: this compound's multi-target mechanism of action.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of this compound and amrinone.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against a specific PDE isoform.
Principle: This assay measures the enzymatic conversion of a cyclic nucleotide (cAMP or cGMP) by a PDE enzyme in the presence and absence of an inhibitor. The amount of remaining substrate or the product formed is quantified.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or amrinone) and a known PDE inhibitor (positive control) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary cofactors.
-
Prepare a solution of the purified PDE enzyme of interest (e.g., PDE3) in the reaction buffer.
-
Prepare a substrate solution containing a known concentration of cAMP or cGMP.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to all wells.
-
Add serial dilutions of the test compound, solvent control (negative control), and positive control to the respective wells.
-
Add the PDE enzyme solution to all wells except the blank (no enzyme) wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
-
Detection:
-
Quantify the amount of remaining cAMP/cGMP or the product (AMP/GMP) using a suitable method, such as:
-
Radiometric assay: Using radiolabeled cAMP/cGMP and measuring the radioactivity of the product after separation.
-
Fluorescence/Luminescence-based assay: Using a secondary enzymatic reaction that produces a fluorescent or luminescent signal proportional to the amount of product formed or substrate remaining.
-
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
A1 Adenosine Receptor Antagonism Assay
Objective: To determine the antagonist activity (e.g., EC50 or Ki) of a compound at the A1 adenosine receptor.
Principle: This assay measures the ability of a test compound to inhibit the binding of a known A1 adenosine receptor agonist or to block the functional response mediated by the receptor.
General Protocol (Functional Assay):
-
Cell Culture:
-
Use a cell line that endogenously or recombinantly expresses the A1 adenosine receptor (e.g., rat adipocytes, CHO cells).
-
-
cAMP Accumulation Assay:
-
Pre-treat the cells with the test compound (this compound or amrinone) at various concentrations.
-
Stimulate the cells with a known A1 adenosine receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a fluorescence/luminescence-based biosensor.
-
-
Data Analysis:
-
The A1 adenosine receptor is Gi-coupled, so its activation will decrease cAMP levels. An antagonist will block this decrease.
-
Plot the cAMP levels against the agonist concentration in the presence and absence of the antagonist.
-
A rightward shift in the agonist dose-response curve in the presence of the antagonist indicates competitive antagonism.
-
The EC50 value for the antagonist can be determined from the dose-response curves.
-
Gi Protein Functional Assay
Objective: To assess the functional blockade of the Gi protein by a test compound.
Principle: This assay measures the effect of a compound on the inhibition of adenylate cyclase activity mediated by the Gi protein.
General Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a suitable cell type that expresses Gi-coupled receptors (e.g., rat adipocytes).
-
-
Adenylyl Cyclase Activity Assay:
-
Incubate the cell membranes with the test compound (this compound).
-
Stimulate the Gi protein with a non-hydrolyzable GTP analog (e.g., GTPγS) in the presence of an A1 adenosine receptor agonist to maximally inhibit adenylate cyclase.
-
Measure the adenylate cyclase activity by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
-
-
Data Analysis:
-
A functional blockade of the Gi protein by the test compound will result in an attenuation of the GTPγS-induced inhibition of adenylate cyclase activity.
-
Compare the adenylate cyclase activity in the presence and absence of the test compound to determine its effect on Gi protein function.
-
Conclusion
References
Sulmazole's A1 Adenosine Receptor Antagonism: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the A1 adenosine (B11128) receptor (A1AR) antagonist properties of sulmazole reveals its standing among other notable antagonists. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's binding affinity and functional antagonism, supported by experimental data and detailed methodologies.
This compound, a cardiotonic agent, has been identified as a competitive antagonist of the A1 adenosine receptor.[1][2] Its mechanism of action extends beyond phosphodiesterase inhibition to include the functional blockade of the inhibitory G protein (Gi), a key component of the A1AR signaling pathway.[1][3] This dual action contributes to its overall pharmacological profile.
Comparative Analysis of A1 Adenosine Receptor Antagonists
To objectively evaluate this compound's A1AR antagonism, its performance was compared with other known A1AR antagonists. The following table summarizes the binding affinity (Ki) and/or functional potency (EC50) of this compound and selected alternative compounds. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. EC50 values denote the concentration of a compound that elicits a half-maximal response.
| Compound | A1AR Binding Affinity (Ki) | A1AR Functional Antagonism (EC50) | Species/Tissue |
| This compound | ~11 µM | 11-909 µM | Rat Adipocyte Membranes |
| Enoximone (B1671341) | - | 11-909 µM | Rat Adipocyte Membranes |
| Piroximone | - | 11-909 µM | Rat Adipocyte Membranes |
| Amrinone | - | 11-909 µM | Rat Adipocyte Membranes |
| Milrinone (B1677136) | - | 11-909 µM | Rat Adipocyte Membranes |
| New Milrinone Analog | 100-fold higher affinity than milrinone | - | Guinea Pig and Rat Atria |
| DPCPX | 0.47 ± 0.02 nM | - | Rat Adipocytes |
| CGS 15943 | Not specified | - | Not specified |
Data compiled from multiple sources.[1][4][5]
Visualizing the Underlying Mechanisms
To further elucidate the context of this compound's activity, the following diagrams illustrate the A1 adenosine receptor signaling pathway, a typical experimental workflow for its characterization, and the principle of competitive antagonism.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Principle of Competitive Antagonism at the A1AR.
Detailed Experimental Protocols
The validation of A1 adenosine receptor antagonism typically involves radioligand binding assays and functional assays measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the A1 adenosine receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for the A1 adenosine receptor.
Materials:
-
Membrane preparations from a source rich in A1AR (e.g., rat brain cortex or cells expressing recombinant human A1AR).
-
A radiolabeled A1AR antagonist with high affinity and specificity (e.g., [3H]DPCPX).
-
Unlabeled antagonists (this compound and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of the radiolabeled antagonist is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key function of the A1AR.
Objective: To determine the functional potency (EC50) of this compound and other antagonists in blocking A1AR-mediated inhibition of cAMP production.
Materials:
-
Whole cells or cell membrane preparations expressing A1AR (e.g., rat adipocytes or CHO cells).
-
An A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Antagonists (this compound and comparators).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell/Membrane Preparation: Cells or membranes are prepared and pre-incubated with the antagonist at various concentrations.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin, and then the A1AR is activated with a fixed concentration of an agonist (e.g., CPA).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable cAMP assay kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified. The concentration of the antagonist that produces a half-maximal reversal of the agonist effect (EC50) is determined by plotting the antagonist concentration against the cAMP levels.
Conclusion
This compound demonstrates competitive antagonism at the A1 adenosine receptor, contributing to its pharmacological effects. While its potency appears to be in the micromolar range, it is part of a class of compounds that also includes enoximone and milrinone with similar A1AR antagonistic properties. For a more definitive positioning of this compound's potency, further studies providing more precise Ki values from various experimental systems are warranted. The provided experimental protocols offer a standardized framework for conducting such comparative investigations.
References
- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A new milrinone analog: role of binding to A1 adenosine receptor in its positive inotropic effect on isolated guinea pig and rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulmazole's Efficacy in Relation to Other PDE3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sulmazole's efficacy with other phosphodiesterase 3 (PDE3) inhibitors, focusing on their performance in treating heart failure. The information presented is collated from various clinical and preclinical studies to offer an objective overview supported by experimental data.
This compound is a cardiotonic agent that exhibits both positive inotropic and vasodilatory effects.[1][2] Its mechanism of action is multifaceted, involving not only the inhibition of phosphodiesterase (PDE) but also sensitization of myocardial contractile proteins to calcium.[3] This dual action profile distinguishes it from other PDE3 inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro potency and clinical hemodynamic effects of this compound compared to other prominent PDE3 inhibitors such as milrinone, amrinone, enoximone, and cilostazol.
In Vitro Potency of PDE3 Inhibitors
| Compound | IC50 (PDE3) | Organism/Tissue Source | Notes |
| This compound | Not explicitly reported in reviewed studies | - | Acts as a competitive antagonist of A1 adenosine (B11128) receptors and functionally blocks the inhibitory G-protein (Gi), contributing to increased cAMP levels independent of direct PDE inhibition.[4] |
| Milrinone | ~0.5 - 2.1 µM | Rabbit heart, Human platelets | Potent inhibitor of PDE3.[5] |
| Amrinone | - | - | First-generation PDE3 inhibitor. |
| Enoximone | - | - | Second-generation PDE3 inhibitor. |
| Cilostazol | ~0.2 µM | Human platelets | Potent PDE3 inhibitor. |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Hemodynamic Effects in Patients with Heart Failure
| PDE3 Inhibitor | Study Population | Key Hemodynamic Changes |
| This compound | Severe heart failure (NYHA Class IV) | Cardiac Output: +55% (from 2.83 to 4.38 L/min)[6] Cardiac Index: +25% (from 2.0 to 2.5 L/min/m²)[1] Pulmonary Capillary Wedge Pressure: -59% (from 22.0 to 9.0 mmHg)[6] Systemic Vascular Resistance: Decreased[7] |
| Milrinone | Severe congestive heart failure | Cardiac Index: Increased[8] |
| Amrinone | Severe congestive heart failure | Positive inotropic and vasodilatory effects [8] |
| Enoximone | Severe congestive heart failure | Positive inotropic and vasodilatory effects [8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PDE3 inhibitors and this compound's dual mechanism.
Caption: Experimental workflow for a clinical trial of a PDE3 inhibitor.
Experimental Protocols
Clinical Hemodynamic Studies of this compound
Objective: To assess the hemodynamic effects of this compound in patients with severe heart failure.
Patient Population: Patients with severe heart failure, typically classified as New York Heart Association (NYHA) Class IV.[6] Inclusion criteria often included a cardiac index of ≤ 2.5 L/min/m² and a pulmonary capillary wedge pressure of ≥ 18 mmHg.[9] Patients were often already receiving maintenance therapy with digitalis and diuretics.[6]
Drug Administration:
-
Intravenous Infusion: this compound was administered intravenously, often with an initial loading dose followed by a continuous infusion. In one study, the infusion rate was incrementally increased at 30-minute intervals.[6] Another protocol involved a 24-hour infusion with an initial injection of 0.5 mg/kg over 1 minute, followed by an infusion of 1.4 mg/min.[9]
-
Oral Administration: For assessment of oral efficacy, a single oral dose was administered, followed by a short-term oral therapy regimen for 48 hours.[3]
Hemodynamic Monitoring:
-
A Swan-Ganz catheter was inserted into the pulmonary artery for the measurement of pulmonary artery pressure, pulmonary capillary wedge pressure (PCWP), and right atrial pressure.[1][3]
-
A radial or femoral artery catheter was used for continuous monitoring of systemic arterial pressure.[1]
-
Cardiac output was typically measured using the thermodilution technique.[10]
-
Systemic and pulmonary vascular resistances were calculated from the measured hemodynamic parameters.
Data Collection: Hemodynamic parameters were recorded at baseline and at specified intervals following drug administration.
In Vitro PDE3 Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a compound in inhibiting PDE3 activity.
Materials:
-
Purified recombinant PDE3 enzyme.
-
Test compound (e.g., this compound, milrinone).
-
Cyclic adenosine monophosphate (cAMP) as the substrate.
-
Assay buffer.
-
Detection reagents.
Procedure (Example using a luminescence-based assay):
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound dilutions, purified PDE3 enzyme, and the cAMP substrate.
-
Incubate the reaction mixture to allow for enzymatic activity.
-
Stop the reaction and add a detection reagent that generates a luminescent signal in the presence of the remaining unhydrolyzed cAMP.
-
Measure the luminescence, which is inversely proportional to the PDE3 activity.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Conclusion
This compound demonstrates significant efficacy in improving hemodynamic parameters in patients with severe heart failure, comparable to other PDE3 inhibitors. Its unique dual mechanism of action, combining PDE inhibition with calcium sensitization, may offer a distinct therapeutic profile. However, a direct comparison of its in vitro potency with other PDE3 inhibitors is challenging due to the lack of a reported IC50 value for its PDE3 inhibitory activity in the reviewed literature. Further head-to-head clinical trials with standardized protocols are warranted to definitively establish the comparative efficacy and safety of this compound against other agents in this class.
References
- 1. Hemodynamic and clinical response to three-day infusion of sulmazol (AR-L 115 BS) in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic activity of different doses of this compound by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulmazole and Enoximone for Cardiotonic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the pharmacological and clinical properties of two inotropic agents, Sulmazole (formerly known as AR-L 115 BS) and Enoximone (B1671341) (MDL 17,043). Both agents have been investigated for the management of heart failure, yet they exhibit distinct mechanisms of action that influence their therapeutic profiles. This analysis is supported by experimental data to inform research and drug development efforts.
Introduction to this compound and Enoximone
This compound and Enoximone are cardiotonic agents that enhance myocardial contractility and induce vasodilation, making them candidates for the treatment of congestive heart failure.[1][2] Enoximone is recognized primarily as a selective phosphodiesterase 3 (PDE3) inhibitor.[3][4][5] this compound, conversely, presents a more complex pharmacological profile, acting not only as a phosphodiesterase inhibitor but also as an A1 adenosine (B11128) receptor antagonist and a functional inhibitor of the inhibitory G-protein (Gi).[6] This guide will dissect these differences, presenting a comparative view of their mechanisms, pharmacokinetics, and clinical effects.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and Enoximone lies in their molecular mechanisms to increase intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac myocytes that leads to increased contractility and relaxation.
Enoximone: The Selective PDE3 Inhibitor
Enoximone's mechanism is centered on its selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cAMP.[3][4][5] By inhibiting PDE3, Enoximone leads to an accumulation of cAMP in cardiac and vascular smooth muscle cells.[3][5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins, including L-type calcium channels and phospholamban, resulting in enhanced calcium influx and sarcoplasmic reticulum calcium uptake, respectively.[3] The net effect is a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart, along with vasodilation of blood vessels.[4]
This compound: A Multi-Target Approach
This compound's positive inotropic and vasodilatory effects are attributed to a combination of mechanisms. While it does inhibit phosphodiesterase, a significant portion of its effect on cAMP accumulation comes from the stimulation of adenylate cyclase through two distinct pathways.[6]
-
A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 adenosine receptors.[6] Adenosine, via A1 receptors, normally inhibits adenylate cyclase through the Gi protein, reducing cAMP levels. By blocking this receptor, this compound removes this inhibitory brake, leading to increased adenylate cyclase activity and cAMP production.[6]
-
Functional Blockade of Gi Protein: Beyond receptor antagonism, this compound appears to directly interfere with the function of the inhibitory G-protein (Gi).[6] This functional blockade further prevents the inhibition of adenylate cyclase, amplifying the increase in intracellular cAMP.[6]
This dual mechanism of stimulating cAMP production, in addition to inhibiting its degradation, distinguishes this compound from more selective PDE3 inhibitors like Enoximone.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of Enoximone and this compound.
Comparative Pharmacological Data
The following tables summarize key quantitative data for this compound and Enoximone based on available experimental findings. It is important to note that direct head-to-head clinical trials with comprehensive comparative data are limited.
Table 1: In Vitro Potency
| Parameter | This compound | Enoximone | Reference(s) |
| PDE3 Inhibition (IC50) | Not explicitly found | 5.9 µM | [5] |
| A1 Adenosine Receptor Antagonism (EC50) | 11-909 µM (range for several cardiotonic agents) | 11-909 µM (range for several cardiotonic agents) | [6] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | This compound | Enoximone | Reference(s) |
| Route of Administration | Intravenous, Oral | Intravenous, Oral | [7][8] |
| Bioavailability (Oral) | - | ~50% | [9] |
| Elimination Half-life (t½) | - | ~2.9 hours (in patients with CHF) | [10] |
| Metabolism | - | Primarily oxidation to an active sulfoxide (B87167) metabolite | [11] |
| Protein Binding | - | ~65% to albumin | [10] |
Data for this compound's pharmacokinetics in humans is not as extensively reported in the reviewed literature.
Experimental Protocols
This section provides an overview of the methodologies used to determine the key pharmacological activities of this compound and Enoximone.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isoform (e.g., PDE3).
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified PDE enzyme. The activity is quantified by measuring the degradation of a cyclic nucleotide substrate (cAMP or cGMP).
Materials:
-
Purified recombinant human PDE3 enzyme
-
Test compounds (this compound, Enoximone) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP substrate
-
Detection reagents (e.g., a luminescent-based assay kit like PDE-Glo™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 96-well or 384-well plate. Include controls for 100% enzyme activity (DMSO only) and no enzyme activity (buffer only).
-
Enzyme Addition: Add the purified PDE3 enzyme to the wells containing the test compounds and controls.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. The detection system typically involves a secondary enzymatic reaction that generates a luminescent or fluorescent signal inversely proportional to the PDE activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
A1 Adenosine Receptor Antagonism Assay
Objective: To determine the potency of a compound as an antagonist of the A1 adenosine receptor.
Principle: This assay measures the ability of a test compound to inhibit the binding of a known radiolabeled A1 adenosine receptor agonist or to block the functional response induced by an agonist.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor
-
Radiolabeled A1 adenosine receptor agonist (e.g., [3H]CCPA)
-
Test compounds (this compound, Enoximone)
-
A1 adenosine receptor agonist (e.g., N6-cyclopentyladenosine - CPA)
-
Assay buffer
-
Scintillation counter or functional assay readout system (e.g., for cAMP measurement)
Procedure (Radioligand Binding Assay):
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled agonist in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Procedure (Functional Assay - cAMP Measurement):
-
Cell Culture: Use cells expressing the A1 adenosine receptor.
-
Treatment: Treat the cells with the test compound at various concentrations, followed by stimulation with a fixed concentration of an A1 adenosine receptor agonist in the presence of an adenylate cyclase stimulator like forskolin.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The EC50 value for this reversal can be determined.
Clinical Efficacy and Safety: An Overview
Both this compound and Enoximone have demonstrated positive hemodynamic effects in patients with severe congestive heart failure, including an increase in cardiac index and a reduction in pulmonary wedge pressure.[1][2]
Enoximone has been the subject of more extensive clinical investigation. Studies have shown its efficacy in improving hemodynamic parameters in patients with severe heart failure.[8] However, long-term oral therapy with Enoximone did not demonstrate a significant improvement in major clinical outcomes in large-scale trials.[12]
This compound has also been shown to improve left and right ventricular function in patients with chronic refractory heart failure.[1] Side effects, including nausea, vomiting, and mild thrombocytopenia, have been reported.[1]
Conclusion
This compound and Enoximone are both inotropic agents with vasodilating properties that have been investigated for the treatment of heart failure. The key differentiator is their mechanism of action. Enoximone is a selective PDE3 inhibitor, while this compound has a broader pharmacological profile, acting as a PDE inhibitor, an A1 adenosine receptor antagonist, and a functional Gi protein inhibitor.
This multi-target approach of this compound may offer a different therapeutic window compared to the more selective action of Enoximone. However, the clinical implications of these mechanistic differences require further investigation, ideally through direct comparative clinical trials. The data presented in this guide, including the distinct signaling pathways and available quantitative pharmacological data, provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of these and similar compounds. The provided experimental protocols offer a starting point for the in vitro characterization of novel cardiotonic agents.
References
- 1. The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind crossover comparison of enoximone and placebo in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enoximone? [synapse.patsnap.com]
- 4. What is Enoximone used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind dose response comparison of oral enoximone and placebo for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Oral enoximone pharmacokinetics in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology and pharmacokinetics of enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of low-dose oral enoximone administration on mortality, morbidity, and exercise capacity in patients with advanced heart failure: the randomized, double-blind, placebo-controlled, parallel group ESSENTIAL trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments on Sulmazole's Inotropic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulmazole's inotropic effects with those of other key phosphodiesterase (PDE) inhibitors, namely Amrinone (B1666026), Milrinone (B1677136), and Enoximone (B1671341). The information presented is based on a review of preclinical and clinical experimental data, offering insights into the methodologies used to evaluate these compounds and their differential performance.
Comparative Analysis of Inotropic and Hemodynamic Effects
The following tables summarize the quantitative data from key experiments investigating the positive inotropic and vasodilatory effects of this compound and its alternatives. These studies utilize various models, from isolated cardiac tissues to human clinical trials, to assess the efficacy and potency of these agents.
Table 1: In Vitro Inotropic Effects on Isolated Cardiac Muscle Preparations
| Compound | Preparation | Concentration Range | Key Findings |
| This compound | Canine ventricular trabeculae | 10⁻⁵ to 10⁻³ M | Produced substantial positive inotropic effects in a concentration-dependent manner. |
| Guinea pig papillary muscle | 600 µM - 1000 µM | (+)-Sulmazole was almost twice as potent as the racemate in producing a positive inotropic effect. | |
| Milrinone | Canine hearts | - | Significantly increased Emax (a measure of contractility) by 108.7%.[1] |
| Amrinone | Human myocardium | - | Produced dose-related increases in tension and dT/dtmax in tissue from NYHA grade I and II patients.[2] |
| Enoximone | Human atrial myocardium | - | Produced dose-related positive inotropic effects. |
Table 2: Hemodynamic Effects in Patients with Heart Failure
| Compound | Study Population | Dosing Regimen | Change in Cardiac Index | Change in Pulmonary Capillary Wedge Pressure (PCWP) | Change in Systemic Vascular Resistance (SVR) |
| This compound | 17 patients with heart failure | 0.5 mg/kg bolus followed by 1.4 mg/min infusion | ▲ 40-45%[3] | ▼ 30-32%[3] | ▼ 32-34%[3] |
| Amrinone | Patients with acute CHF | 0.75-3.5 mg/kg bolus followed by 5-20 µg/kg/min infusion | Significant increase[4] | Significant reduction[4] | Significant reduction[4] |
| Milrinone | Patients with severe congestive heart failure | - | Significant increase | Significant reduction | - |
| Enoximone | 25 patients post-open heart surgery | 5 µ g/min/kg continuous infusion | ▲ 100%[5] | - | ▼ 59%[5] |
| Patients with severe heart failure | Mean dose of 75 mg (IV) | - | - | - |
Note: ▲ indicates an increase, and ▼ indicates a decrease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the inotropic effects of this compound and comparable drugs.
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo technique allows for the assessment of a drug's direct effects on cardiac function, independent of systemic neural and hormonal influences.
Objective: To measure the direct inotropic and chronotropic effects of a compound on an isolated mammalian heart.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rabbit, guinea pig) and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold cardioplegic solution.
-
Cannulation: Identify the aorta and cannulate it with a Langendorff apparatus cannula.
-
Retrograde Perfusion: Initiate retrograde perfusion through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature (37°C) and pressure. This forces the aortic valve to close and directs the perfusate into the coronary arteries.[6][7]
-
Data Acquisition:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure, including systolic and diastolic pressures, and to calculate the maximum rate of pressure development (+dP/dt) and relaxation (-dP/dt).
-
Record heart rate from the ventricular pressure signal or via electrocardiogram (ECG) electrodes.
-
Measure coronary flow by collecting the effluent from the pulmonary artery.
-
-
Drug Administration: After a stabilization period, infuse the test compound (e.g., this compound) at increasing concentrations into the perfusion line and record the resulting changes in cardiac parameters.
Phosphodiesterase (PDE) Inhibition Assay
This in vitro assay determines the inhibitory activity of a compound against specific phosphodiesterase isoenzymes, a primary mechanism of action for this compound and its comparators.
Objective: To quantify the inhibition of PDE3 activity by a test compound.
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a solution containing the purified PDE3 enzyme in an appropriate assay buffer.
-
Prepare a substrate solution containing cyclic adenosine (B11128) monophosphate (cAMP), often radiolabeled (e.g., [³H]-cAMP).
-
-
Incubation:
-
In a multi-well plate, add the PDE3 enzyme solution to wells containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.[8]
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a terminating agent (e.g., boiling).
-
Add snake venom nucleotidase to convert the product of the PDE reaction, 5'-AMP, into adenosine.[8]
-
Use an ion-exchange resin to separate the remaining charged cAMP from the uncharged adenosine.
-
-
Quantification:
-
Measure the amount of adenosine produced, which is proportional to the PDE activity. If using a radio-labeled substrate, this can be done with a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Inotropic Effect
This compound's primary mechanism for its positive inotropic effect is the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP).[9][10] This, in turn, enhances cardiac contractility. However, other mechanisms have been proposed, including sensitization of myofibrils to calcium, antagonism of A1 adenosine receptors, and functional blockade of the inhibitory G-protein (Gi).[11][12]
References
- 1. Effects of milrinone and this compound on left ventricular mechanoenergetics in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic and vasodilator effects of amrinone on isolated human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of intravenous amrinone: the first of a new class of positive inotropic agents with vasodilator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of enoximone and dobutamine on hemodynamic performance after open heart surgery. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. SutherlandandHearse [southalabama.edu]
- 8. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulmazole's Phosphodiesterase Isoform Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulmazole's phosphodiesterase (PDE) isoform selectivity against other well-characterized PDE inhibitors. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound's potential in drug discovery and development.
Introduction to this compound and Phosphodiesterase Inhibition
This compound (also known as AR-L 115 BS) is a cardiotonic agent that has been investigated for its therapeutic potential in heart failure. Its mechanism of action is primarily attributed to the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The specific PDE isoforms inhibited by a compound determine its pharmacological profile and therapeutic applications. Understanding the selectivity of this compound for different PDE isoforms is crucial for predicting its efficacy and potential side effects.
Comparative Selectivity Profile of this compound
Quantitative data on the inhibitory activity of this compound against a comprehensive panel of PDE isoforms is limited in publicly available literature. However, studies on this compound and the structurally related compound Isomazole (B1672255) provide insights into its primary targets. The available data, alongside a comparison with other notable PDE inhibitors, is summarized below.
| Inhibitor | PDE1 (IC50/Ki) | PDE2 (IC50/Ki) | PDE3 (IC50/Ki) | PDE4 (IC50/Ki) | PDE5 (IC50/Ki) |
| This compound (AR-L 115 BS) | Not Reported | Not Reported | Likely Inhibited | Likely Inhibited | Not Reported |
| (Ki: 315 µM for myocardial PDE)[1] | |||||
| Milrinone | >100 µM | >100 µM | 0.1 - 0.7 µM | >100 µM | >100 µM |
| Rolipram | >100 µM | >100 µM | >100 µM | 0.1 - 1 µM | >100 µM |
| Sildenafil | >10 µM | >10 µM | >10 µM | >10 µM | 0.0039 µM |
| Theophylline | ~100 µM | ~100 µM | ~100 µM | ~100 µM | ~35 µM |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented is a representative range from various sources.
The positive inotropic effect of Isomazole, a compound structurally similar to this compound, is attributed to the inhibition of PDE3 or a combination of PDE3 and PDE4.[2] This suggests that this compound's primary mechanism of action in cardiac tissue is likely through the inhibition of these two PDE isoforms, leading to an increase in intracellular cAMP levels. The reported Ki value of 315 µM for this compound against a general myocardial PDE preparation indicates a relatively low potency compared to more selective inhibitors like Milrinone for PDE3 or Rolipram for PDE4.[1]
Signaling Pathway of cAMP-mediated Cardiac Contraction
The following diagram illustrates the signaling pathway affected by this compound in cardiomyocytes. Inhibition of PDE3 and PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in increased calcium influx and enhanced cardiac contractility.
Experimental Protocols for Assessing PDE Inhibition
The determination of a compound's inhibitory activity against different PDE isoforms is typically performed using in vitro enzyme assays. Below are outlines of common methodologies.
Radiolabeled cAMP Phosphodiesterase Assay
This traditional method measures the activity of PDEs by quantifying the conversion of radiolabeled cAMP to its non-cyclic form, 5'-AMP.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., Tris-HCl), MgCl2, the specific PDE isoform to be tested, and the test compound (e.g., this compound) at various concentrations.
-
Initiation: The reaction is initiated by adding a known concentration of radiolabeled cAMP (e.g., [³H]-cAMP).
-
Incubation: The reaction is incubated at a controlled temperature (typically 30-37°C) for a specific period.
-
Termination: The reaction is stopped, often by boiling or adding a stop solution.
-
Separation: The product, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP using techniques like anion-exchange chromatography or precipitation with zinc sulfate (B86663) and barium hydroxide.
-
Quantification: The amount of [³H]-5'-AMP is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
PDE-Glo™ Phosphodiesterase Assay (Promega)
This is a commercially available, non-radioactive, luminescence-based assay that offers a high-throughput alternative for measuring PDE activity.[3][4][5]
Methodology:
-
PDE Reaction: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of the test inhibitor.
-
Termination and Detection: A termination buffer containing a PDE inhibitor (to stop the reaction) and a detection solution are added. The detection solution contains ATP and a protein kinase that is activated by the remaining cyclic nucleotide.
-
Kinase Reaction: The activated protein kinase phosphorylates a substrate, consuming ATP in the process. The amount of remaining ATP is inversely proportional to the PDE activity.
-
Luminescence Signal: A kinase-glo reagent is added to generate a luminescent signal from the remaining ATP.
-
Measurement: The luminescence is measured using a luminometer. A lower luminescent signal indicates higher PDE activity (less remaining cAMP/cGMP).
-
Data Analysis: IC50 values are calculated based on the reduction in PDE activity at different inhibitor concentrations.
Experimental Workflow for PDE Inhibitor Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a compound like this compound against various PDE isoforms.
Conclusion
The available evidence suggests that this compound is a non-selective PDE inhibitor with a preference for PDE3 and PDE4 isoforms, albeit with lower potency compared to newer, more selective agents. Its action on these isoforms in cardiomyocytes leads to an increase in cAMP and subsequent enhancement of cardiac contractility. For a more definitive understanding of this compound's selectivity, further studies using a broad panel of purified human PDE isoforms and standardized assay conditions are warranted. The experimental protocols and workflows described in this guide provide a framework for conducting such comparative analyses, which are essential for the rational design and development of next-generation PDE inhibitors.
References
- 1. [The effect of the benzimidazole derivative AR-L 115 BS on the activities of myocardial adenylate cyclase and phosphodiesterase preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
A Head-to-Head Comparison of Sulmazole and Pimobendan for Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Sulmazole (AR-L 115 BS) and Pimobendan (UD-CG 115 BS), two benzimidazole (B57391) derivatives that have been investigated for their cardiotonic effects. This document synthesizes experimental data to highlight their respective mechanisms of action, inotropic and vasodilatory efficacy, and provides detailed experimental methodologies.
Executive Summary
Both this compound and Pimobendan are classified as inodilators, possessing both positive inotropic (increased cardiac contractility) and vasodilatory properties. However, their underlying mechanisms and potency differ significantly. Pimobendan is a well-characterized calcium sensitizer (B1316253) and a potent, selective phosphodiesterase III (PDE3) inhibitor.[1][2][3][4] Its dual action enhances cardiac efficiency without a proportional increase in myocardial oxygen demand, making it a cornerstone therapy in veterinary cardiology.[1] this compound also inhibits phosphodiesterase, but this action may only account for about half of its overall effect.[5] Its mechanism is more complex, involving A1 adenosine (B11128) receptor antagonism and functional blockade of the inhibitory G-protein (Gi), which also contributes to increased intracellular cAMP.[5] Experimental data indicates that Pimobendan is a more potent positive inotrope than this compound.[6]
Mechanism of Action: A Tale of Two Pathways
The primary mechanisms of action for both compounds converge on increasing intracellular cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, but they achieve this through different primary and secondary pathways.
Pimobendan employs a dual-action mechanism:
-
Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac troponin C to existing intracellular calcium. This enhances the interaction between actin and myosin filaments, leading to a more forceful contraction without increasing intracellular calcium concentration, which is believed to mitigate the risk of arrhythmias.[1][2][6]
-
Phosphodiesterase III (PDE3) Inhibition: By selectively inhibiting PDE3, Pimobendan prevents the breakdown of cAMP.[1][4] In cardiac myocytes, elevated cAMP leads to protein kinase A (PKA) activation, phosphorylation of calcium channels, and increased calcium influx, contributing to its inotropic effect. In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[1][6]
This compound has a more multifaceted mechanism:
-
Phosphodiesterase Inhibition: Like Pimobendan, this compound inhibits cAMP-degrading phosphodiesterases, contributing to its inotropic and vasodilatory effects.[2][7][8] However, a specific IC50 value for its PDE3 activity is not consistently reported in the literature, though it has been shown to completely inhibit PDE3 at concentrations that elicit its maximal inotropic effect.[9]
-
A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 adenosine receptors.[5] These receptors are coupled to the inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase. By blocking this receptor, this compound effectively "releases the brake" on adenylyl cyclase, further boosting cAMP production.[5]
-
Functional Blockade of Gi: Independent of its adenosine receptor antagonism, this compound appears to directly interfere with the function of the Gi protein, further preventing the inhibition of adenylyl cyclase.[5]
Quantitative Data: Head-to-Head Performance
Direct comparative studies are limited, with key data originating from preclinical research in the 1980s. The work by von Meel (1985) provides the most direct in vivo comparison of the two compounds.
| Parameter | This compound (AR-L 115 BS) | Pimobendan (UD-CG 115 BS) | Species/Model | Reference |
| PDE3 Inhibition (IC50) | Not Reported (causes complete inhibition at max inotropic concentration) | ~0.32 µM | In vitro assays | [9] |
| Positive Inotropic Potency | ~5-6 times less potent than Pimobendan | 1 (Reference) | Pithed Guinea Pigs, Anesthetized Cats | [6] |
| Inotropic Effect (Conscious Dogs) | Positive inotropic effect for 4-5 h (5 mg/kg p.o.) | Strong increase in LV-dp/dtmax for >8 h (1 mg/kg p.o.) | Conscious Dogs | [6] |
| Hypotensive Effect (Pithed Guinea Pigs) | Comparable to Pimobendan | 1 (Reference) | Pithed Guinea Pigs | [6] |
| Hypotensive Effect (Anesthetized Cats) | Weaker than Pimobendan | 1 (Reference) | Anesthetized Cats | [6] |
Experimental Protocols
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol is a representative model for evaluating the acute hemodynamic effects of cardiotonic agents like this compound and Pimobendan.
Objective: To measure changes in cardiac contractility (LV dP/dtmax), heart rate, and systemic blood pressure following intravenous administration of the test compound.
Animal Model:
-
Healthy adult Beagle or mongrel dogs of either sex.
-
Anesthesia is induced (e.g., with propofol) and maintained with an inhalant anesthetic (e.g., isoflurane) to ensure a stable plane of anesthesia.[10]
Instrumentation and Monitoring:
-
Catheterization: A catheter is placed in a femoral artery for direct measurement of systemic arterial blood pressure. A high-fidelity, catheter-tip manometer (e.g., Millar Mikro-Tip) is advanced into the left ventricle via a carotid artery for direct measurement of left ventricular pressure (LVP).[8]
-
Data Acquisition: All hemodynamic signals (Arterial Pressure, LVP, ECG) are continuously recorded by a data acquisition system. LV dP/dtmax (the maximum rate of pressure rise in the left ventricle) is derived from the LVP signal.
-
Drug Administration: A catheter is placed in a cephalic or jugular vein for intravenous administration of the test compounds.
Procedure:
-
Stabilization: Following instrumentation, the animal is allowed to stabilize for a period of 30 minutes to ensure baseline hemodynamic stability.
-
Baseline Recording: Baseline hemodynamic data are recorded for 10-15 minutes.
-
Drug Infusion: The test compound (this compound or Pimobendan) or vehicle control is administered intravenously as either a bolus injection or a constant rate infusion over a defined period.
-
Post-Dose Monitoring: Hemodynamic parameters are continuously monitored and recorded for a set period following drug administration (e.g., 2 hours) to determine the onset, magnitude, and duration of the effect.[3]
In Vitro Phosphodiesterase III (PDE3) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency (IC50) of a compound against the PDE3 enzyme.
Objective: To quantify the concentration of a test compound required to inhibit 50% of PDE3 enzymatic activity.
Materials:
-
Recombinant human PDE3 enzyme.
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Assay Buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl₂).
-
Test compounds (this compound, Pimobendan) dissolved in DMSO and serially diluted.
-
384-well microplate.
-
Fluorescence polarization plate reader.
Procedure (Fluorescence Polarization Method):
-
Reaction Setup: Add assay buffer, test compound dilutions (or vehicle control), and a fixed concentration of PDE3 enzyme to the wells of the microplate.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light. During this time, active PDE3 will hydrolyze the cAMP substrate.
-
Reaction Termination & Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (e.g., a phosphate-binding nanoparticle). This binding results in a large complex that tumbles slowly, producing a high fluorescence polarization signal. Un-hydrolyzed substrate remains small, tumbles rapidly, and produces a low signal.
-
Measurement: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: The degree of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Logical Comparison of Pharmacological Profiles
Conclusion
This compound and Pimobendan, while both classified as inodilators, represent distinct pharmacological approaches to achieving cardiotonic and vasodilatory effects. Pimobendan's dual mechanism of potent PDE3 inhibition and unique calcium sensitization has established it as an effective therapeutic agent, particularly in veterinary medicine for the management of congestive heart failure.[1] Its profile suggests a favorable balance between enhancing contractility and minimizing myocardial oxygen consumption.
This compound's more complex mechanism, involving PDE inhibition supplemented by A1 adenosine receptor antagonism and Gi protein blockade, provides an alternative pathway to increasing intracellular cAMP.[5] However, direct comparative data show it to be a less potent inotrope than Pimobendan.[6] For drug development professionals, the study of these two molecules offers valuable insights into different strategies for modulating cardiac and vascular function. Pimobendan serves as a benchmark for dual-action inodilators, while the multifaceted mechanism of this compound highlights the potential for targeting alternative signaling pathways to achieve similar, albeit less potent, therapeutic goals.
References
- 1. FlyBase Chemical Report: this compound [flybase.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pimobendan - Wikipedia [en.wikipedia.org]
- 4. Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimobendan | C19H18N4O2 | CID 4823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of AR-L115 BS in conscious dogs with and without chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of AR-L 115 BS, a new cardiotonic compound, on cardiac contractility, heart rate and blood pressure in anaesthetized and conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Use of the new inotropic agent ARL-115 BS to treat severe myocardial depression in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gi Blockade in Sulmazole's Cardiotonic Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulmazole's mechanism of action with other inotropic agents, focusing on the validation of its role in Gi protein blockade. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology.
This compound's Dual Mechanism of Action: Beyond Phosphodiesterase Inhibition
This compound is a cardiotonic agent that enhances myocardial contractility and promotes vasodilation, proving effective in the treatment of heart failure.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through two distinct pathways: inhibition of phosphodiesterase (PDE) and functional blockade of the inhibitory G-protein (Gi).[2]
Approximately half of this compound's effect on cAMP accumulation is attributed to PDE inhibition, with the remainder resulting from the stimulation of adenylate cyclase activity.[2] This stimulation is achieved through two further mechanisms: competitive antagonism of A1 adenosine receptors and, crucially, a direct functional blockade of the Gi protein.[2]
The blockade of the Gi protein by this compound is a key differentiator from many other inotropic agents. The Gi protein normally inhibits adenylate cyclase, thereby reducing cAMP production. By functionally blocking Gi, this compound removes this inhibitory signal, leading to a sustained increase in cAMP levels and subsequent downstream effects, including enhanced cardiac contractility.[2]
Experimental Validation of Gi Blockade
The functional blockade of Gi by this compound has been validated through a series of key experiments, primarily utilizing a rat adipocyte membrane model, which provides a well-characterized system for studying G-protein coupled receptor signaling.
Key Experimental Findings:
-
Attenuation of GTP-induced Inhibition: In the presence of GTP, which activates Gi, adenylate cyclase activity is typically inhibited. This compound was shown to attenuate this GTP-induced inhibition, providing initial evidence of its interference with the Gi pathway.[2]
-
Abolition of Effect by Pertussis Toxin: Pertussis toxin (PTX) is a specific inhibitor of the Gi protein, catalyzing its ADP-ribosylation and rendering it inactive.[3] Treatment of rat adipocyte membranes with PTX abolished the stimulatory effect of this compound on adenylate cyclase, directly implicating the Gi protein in this compound's mechanism.[2]
-
Reconstitution with Purified Gi: The stimulatory effect of this compound on adenylate cyclase in PTX-treated membranes could be restored by the addition of purified Gi protein, further confirming that Gi is the direct target of this compound's action.[2]
Comparative Analysis: this compound vs. Alternative Inotropes
To contextualize the unique mechanism of this compound, it is essential to compare it with other classes of inotropic agents, such as beta-adrenergic agonists (e.g., dobutamine) and other phosphodiesterase inhibitors (e.g., milrinone).
| Agent | Primary Mechanism of Action | Effect on Gi Protein | Other Mechanisms |
| This compound | Phosphodiesterase Inhibition & Functional Gi Blockade | Direct functional blockade | A1 Adenosine Receptor Antagonism |
| Milrinone | Selective Phosphodiesterase III Inhibition | No direct effect | - |
| Dobutamine | Beta-1 Adrenergic Receptor Agonism | No direct effect (indirectly opposes Gi signaling) | Minor beta-2 and alpha-1 adrenergic effects |
Hemodynamic Effects in Heart Failure: A Quantitative Comparison
Clinical studies have demonstrated the beneficial hemodynamic effects of this compound in patients with severe heart failure. The following table summarizes key hemodynamic parameters from a study involving intravenous this compound administration.
| Hemodynamic Parameter | Baseline (Mean ± SEM) | Post-Sulmazole (Mean ± SEM) | Percentage Change |
| Cardiac Index (L/min/m²) | 1.8 ± 0.1 | 2.4 ± 0.1 | +33% |
| Pulmonary Wedge Pressure (mmHg) | 26 ± 2 | 16 ± 3 | -38% |
| Total Systemic Resistance | Not reported | Not reported | -28% (peak change) |
| Total Pulmonary Resistance | Not reported | Not reported | -46% (peak change) |
| Heart Rate | Unaffected | Unaffected | - |
| Mean Blood Pressure | Unaffected | Unaffected | - |
Data from a study on orally administered this compound in patients with refractory heart failure.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms discussed, the following diagrams have been generated using Graphviz.
This compound's Mechanism of Action
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Validating Gi Blockade
Caption: Workflow for validating this compound's Gi blockade.
Detailed Experimental Protocols
Adenylate Cyclase Activity Assay
Objective: To measure the activity of adenylate cyclase in response to various treatments (e.g., GTP, this compound, PTX).
Materials:
-
Rat adipocyte membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 1 mM cAMP, and a GTP-regenerating system)
-
[α-³²P]ATP
-
This compound
-
GTP
-
Pertussis Toxin (PTX)
-
Stop solution (e.g., 2% sodium dodecyl sulfate, 40 mM ATP, 1.4 mM cAMP)
-
Dowex and alumina (B75360) columns for chromatography
Procedure:
-
Membrane Preparation: Isolate adipocyte membranes from rat epididymal fat pads by homogenization and differential centrifugation.
-
Incubation: Incubate the membranes (typically 20-50 µg of protein) in the assay buffer with [α-³²P]ATP and the experimental agents (this compound, GTP) for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding the stop solution.
-
Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Quantify the amount of [³²P]cAMP by liquid scintillation counting.
Pertussis Toxin Treatment
Objective: To inactivate the Gi protein in the membrane preparation.
Materials:
-
Rat adipocyte membranes
-
Activated Pertussis Toxin (pre-activated by incubation with DTT)
-
NAD+
-
Incubation buffer
Procedure:
-
Pre-incubation: Pre-incubate the rat adipocyte membranes with activated PTX in the presence of NAD+ for a sufficient time to allow for complete ADP-ribosylation of the Gi protein (e.g., 30-60 minutes at 30°C).
-
Washing: Wash the membranes to remove excess PTX and NAD+.
-
Resuspension: Resuspend the treated membranes in the appropriate buffer for use in the adenylate cyclase assay.
Conclusion
References
- 1. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Sulmazole's Hemodynamic Effects for Researchers
This guide provides a detailed comparison of the hemodynamic effects of Sulmazole, a positive inotropic and vasodilatory agent, with other key inotropic drugs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Hemodynamic Effects: A Comparative Overview
This compound (ARL-115 BS) is an imidazol-pyridine derivative that enhances cardiac contractility and induces vasodilation.[1][2][3] Its unique mechanism of action sets it apart from other inotropic agents. This guide compares the hemodynamic profile of this compound with three major classes of inotropic drugs: beta-adrenergic agonists (Dobutamine), phosphodiesterase-3 (PDE3) inhibitors (Milrinone), and calcium sensitizers (Levosimendan).
The following table summarizes the key hemodynamic effects observed in clinical studies of these agents. It is important to note that patient populations, study designs, and dosages can vary, impacting the reported values.
| Hemodynamic Parameter | This compound | Dobutamine | Milrinone | Levosimendan (B1675185) |
| Cardiac Index (CI) | ↑ (Increase)[2][3][4] | ↑ (Increase) | ↑ (Increase)[5] | ↑ (Increase)[6][7] |
| Heart Rate (HR) | ↔ (No significant change) or ↑ (Slight increase)[2][8] | ↑ (Increase) | ↑ (Less pronounced than β-agonists)[5] | ↔ (No significant change) or ↑ (Slight increase)[6][9] |
| Mean Arterial Pressure (MAP) | ↔ (No significant change) or ↓ (Slight decrease)[2][4] | ↔ (Minimal change) or ↑ (Slight increase) | ↓ (Decrease)[5] | ↓ (Decrease)[7][9] |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ (Decrease)[2][3][4] | ↓ (Decrease) | ↓ (Decrease)[5] | ↓ (Decrease)[7][9] |
| Systemic Vascular Resistance (SVR) | ↓ (Decrease)[2] | ↓ (Decrease) | ↓ (Decrease)[5] | ↓ (Decrease)[10] |
Experimental Protocols
The data presented in this guide are derived from clinical trials and experimental studies. The following provides a generalized overview of the methodologies typically employed in these investigations.
Subject Population: Studies on inotropic agents are often conducted in patients with acute decompensated heart failure, cardiogenic shock, or low cardiac output states following cardiac surgery.[2][7][11] Inclusion criteria typically involve specific hemodynamic parameters, such as a low cardiac index (<2.5 L/min/m²) and elevated pulmonary capillary wedge pressure (>15 mmHg).[9]
Hemodynamic Monitoring: Continuous hemodynamic monitoring is crucial for assessing the effects of these drugs. This is typically achieved through the use of a pulmonary artery (Swan-Ganz) catheter and an arterial line.[3] These allow for the measurement of:
-
Cardiac Output/Index: Often measured by thermodilution.
-
Pressures: Including systemic arterial, pulmonary arterial, central venous, and pulmonary capillary wedge pressures.
-
Vascular Resistance: Systemic and pulmonary vascular resistance are calculated from the pressure and flow data.
-
Heart Rate: Monitored continuously via electrocardiogram (ECG).
Drug Administration: Inotropic agents are administered intravenously, often with an initial loading dose followed by a continuous infusion.[2][7] Dosages are typically titrated based on the patient's hemodynamic response and tolerance.
Data Analysis: Hemodynamic parameters are recorded at baseline and at various time points during and after drug infusion. Statistical analysis is then performed to determine the significance of any observed changes.
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic profiles of this compound and its comparators stem from their unique mechanisms of action at the molecular level.
Figure 1: Simplified signaling pathway of this compound.
Figure 2: Simplified signaling pathway of Dobutamine.
References
- 1. Hemodynamic activity of different doses of this compound by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of sulmazol (ARL-115 BS), a new vasodilator and positive inotropic agent, in patients with cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and clinical response to three-day infusion of sulmazol (AR-L 115 BS) in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. ahajournals.org [ahajournals.org]
- 7. revespcardiol.org [revespcardiol.org]
- 8. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute hemodynamic and clinical effects of levosimendan in patients with severe heart failure. Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
Sulmazole's Side Effect Profile Versus Other Inodilators: A Comparative Guide for Researchers
This guide provides an objective comparison of the side effect profile of sulmazole against other prominent inodilators, namely milrinone (B1677136) and levosimendan (B1675185). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Comparative Side Effect Profile: this compound vs. Other Inodilators
The following table summarizes the reported side effects of this compound, milrinone, and levosimendan based on available clinical trial data. It is important to note that direct head-to-head comparative trials involving this compound and newer inodilators are limited, and much of the this compound data is from older studies.
| Side Effect | This compound | Milrinone | Levosimendan | Dobutamine (for comparison) |
| Arrhythmias | Worsening arrhythmias reported; specific incidence rates are not well-documented in available literature.[1] | Incidence of arrhythmias varies across studies. In some comparisons with dobutamine, milrinone was associated with fewer arrhythmias.[2] However, in other studies, arrhythmias were a notable side effect. | Incidence of atrial fibrillation and ventricular tachycardia has been reported.[3] Some meta-analyses show no significant difference in arrhythmia incidence compared to dobutamine, while others suggest a lower risk.[4][5][6] | Arrhythmias, including tachyarrhythmias, are a known side effect.[7] Some studies report a higher incidence of arrhythmias compared to milrinone.[2] |
| Hypotension | Not reported as a significant side effect in some studies.[1] | A common side effect, and a frequent reason for discontinuing therapy in clinical trials.[2] | Hypotension is a frequently reported adverse event.[3][8] | Can cause hypotension, but in some comparisons, it is less pronounced than with milrinone or levosimendan. |
| Hepatotoxicity | Possible liver function disturbances have been suggested, but clear evidence and incidence rates are lacking. | Not commonly reported as a primary side effect. | Not commonly reported as a primary side effect. | Not commonly reported as a primary side effect. |
| Visual Disturbances | "Yellow-colored vision" has been reported. | Not a commonly reported side effect. | Not a commonly reported side effect. | Not a commonly reported side effect. |
| Gastrointestinal | Nausea and vomiting have been reported, and are likely dose-related.[1] | Not a commonly reported primary side effect. | Not a commonly reported primary side effect. | Not a commonly reported primary side effect. |
| Other | A possible rebound phenomenon after withdrawal has been noted.[1] | Headache has been reported. | Headache and hypokalemia have been reported.[3] |
Signaling Pathways
The distinct side effect profiles of these inodilators can be attributed to their unique mechanisms of action.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
Independent Verification of Sulmazole's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Sulmazole with alternative compounds, supported by available experimental data. This compound is a cardiotonic agent with a dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of the A1 adenosine (B11128) receptor.[1][2] This guide will delve into these mechanisms, presenting quantitative data where available and outlining the experimental protocols for independent verification.
Comparative Analysis of Binding Affinity
To provide a clear comparison, the following tables summarize the binding affinities of this compound and its alternatives for their primary targets: phosphodiesterase III (PDE3) and the A1 adenosine receptor.
Table 1: Phosphodiesterase III (PDE3) Inhibition
| Compound | IC50 (µM) | Ki (µM) | Potency Comparison |
| This compound | Not explicitly reported | Not explicitly reported | Stereoisomers are equipotent inhibitors of cAMP and cGMP phosphodiesterase.[2] Positive inotropic effects are comparable to enoximone. |
| Milrinone (B1677136) | 0.47 - 1.2 | 0.15 - 0.58 | Potent inhibitor. |
| Amrinone | ~19 | Not explicitly reported | Less potent than milrinone. |
| Enoximone | 1.1 - 5.9 | Not explicitly reported | Potent inhibitor. |
| Piroximone | Not explicitly reported | Not explicitly reported | A known PDE inhibitor. |
Table 2: A1 Adenosine Receptor Antagonism
| Compound | EC50 (µM) | Ki (nM) | Notes |
| This compound | 11 | Not explicitly reported | Competitive antagonist at A1 adenosine receptors in rat adipocyte membranes.[1] |
| Milrinone | 11 - 909 (range for class) | Not explicitly reported | Belongs to the same class of A1 adenosine receptor antagonists as this compound.[1] |
| Amrinone | 11 - 909 (range for class) | Not explicitly reported | Belongs to the same class of A1 adenosine receptor antagonists as this compound.[1] |
| Enoximone | 11 - 909 (range for class) | Not explicitly reported | Belongs to the same class of A1 adenosine receptor antagonists as this compound.[1] |
| Piroximone | 11 - 909 (range for class) | Not explicitly reported | Belongs to the same class of A1 adenosine receptor antagonists as this compound.[1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of this compound
References
Sulmazole in Preclinical Heart Failure: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sulmazole's performance in preclinical heart failure models against other inotropic agents. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound (AR-L 115 BS) is a cardiotonic agent that has demonstrated positive inotropic and vasodilatory effects in preclinical studies. Its mechanism of action involves sensitization of the contractile proteins to calcium and inhibition of phosphodiesterase. This guide compares the preclinical data of this compound with two other phosphodiesterase inhibitors, Milrinone (B1677136) and Enoximone (B1671341), in various animal models of heart failure. While direct comparative studies in the same preclinical model are limited, this guide synthesizes available data to provide insights into their respective hemodynamic and cardiac effects.
Mechanism of Action: A Comparative Overview
This compound, Milrinone, and Enoximone share the common pathway of phosphodiesterase (PDE) inhibition, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. However, this compound also exhibits a distinct mechanism of enhancing myofibrillar calcium sensitivity.
Signaling Pathway of PDE Inhibitors and Calcium Sensitizers
Caption: Signaling pathways of this compound and comparator PDE inhibitors.
Performance Data in Preclinical Models
The following tables summarize the quantitative data from preclinical studies of this compound, Milrinone, and Enoximone in various animal models of heart failure. It is important to note that the experimental conditions and animal models differ across studies, which should be considered when comparing the data.
Table 1: Hemodynamic and Cardiac Effects of this compound in Preclinical Models
| Parameter | Animal Model | Dose/Route | Key Findings |
| dp/dtmax | Anesthetized Dogs | 0.03-10 mg/kg i.v. | +3% to +221% increase[1] |
| Conscious Dogs | 2.5-30 mg/kg oral | +16% to +92% increase[1] | |
| Conscious Dogs (Volume-Overload Heart Failure) | i.v. (plasma level ~1000 ng/ml) | +36% increase[2] | |
| Heart Rate | Anesthetized Dogs | 0.3-10 mg/kg i.v. | Up to +70% increase[1] |
| Conscious Dogs | 2.5-30 mg/kg oral | Modest increase[1] | |
| Conscious Dogs (Volume-Overload Heart Failure) | i.v. (plasma level ~1000 ng/ml) | No significant change[2] | |
| Mean Aortic Pressure | Anesthetized Dogs | 0.03-10 mg/kg i.v. | No significant influence[1] |
| Conscious Dogs (Volume-Overload Heart Failure) | i.v. (plasma level ~1000 ng/ml) | Significant reduction[2] | |
| Systemic Vascular Resistance | Conscious Dogs (Volume-Overload Heart Failure) | i.v. (plasma level ~1000 ng/ml) | -20% decrease[2] |
| LV End-Diastolic Pressure | Conscious Dogs (Volume-Overload Heart Failure) | i.v. (plasma level ~1000 ng/ml) | -9.1 mmHg decrease[2] |
Table 2: Hemodynamic and Cardiac Effects of Milrinone in Preclinical Models
| Parameter | Animal Model | Dose/Route | Key Findings |
| LV End-Diastolic Pressure | Rats (Myocardial Infarction) | 2.0 mg/kg oral | -39% decrease[3] |
| Rats (Myocardial Infarction) | 4.0 mg/kg oral | -46% decrease[3] | |
| LV dP/dtmax | Rats (Myocardial Infarction) | 2.0 mg/kg oral (with Enalapril) | +48% increase[3] |
| Heart Rate | Rats (Myocardial Infarction) | 4.0 mg/kg oral | +16% increase[3] |
| Myocardial Power | Pigs (Stunned Myocardium) | 105 µg/kg bolus + 8 µg/kg/min i.v. | Increased to 72% of pre-stunning level[4] |
Table 3: Hemodynamic and Cardiac Effects of Enoximone in Preclinical Models
| Parameter | Animal Model | Dose/Route | Key Findings |
| Cardiac Output | Anesthetized Piglets | 0.25, 0.5, 1 mg/kg i.v. | Dose-dependent increase[5] |
| Systemic Arterial Pressure | Anesthetized Piglets | 0.25, 0.5, 1 mg/kg i.v. | Slight change[5] |
| Heart Rate | Anesthetized Piglets | 0.25, 0.5, 1 mg/kg i.v. | Slight change[5] |
| Systemic Vascular Resistance | Calves (Total Artificial Heart) | 2 and 3 mg/kg i.v. | -20% decrease at peak effect[6] |
Experimental Protocols
Detailed methodologies for key preclinical heart failure models are outlined below.
Myocardial Infarction (MI) Induction in Rats
This model is widely used to simulate heart failure with reduced ejection fraction (HFrEF).
Caption: Experimental workflow for inducing myocardial infarction in rats.
Protocol Details:
-
Anesthesia: Rats are anesthetized, commonly with an intraperitoneal injection of a ketamine and xylazine (B1663881) cocktail.
-
Intubation and Ventilation: The animal is intubated and connected to a rodent ventilator to maintain respiration during the procedure.
-
Thoracotomy: A surgical incision is made through the fourth or fifth intercostal space on the left side to expose the heart.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Confirmation: Successful ligation is confirmed by the visible blanching of the anterior wall of the left ventricle.
-
Closure: The chest cavity and skin are closed in layers.
-
Recovery: The animal is allowed to recover with appropriate post-operative care, including analgesics. Heart failure develops over the subsequent weeks.
Transverse Aortic Constriction (TAC) in Mice
This model induces pressure-overload hypertrophy, leading to heart failure.
Caption: Experimental workflow for transverse aortic constriction in mice.
Protocol Details:
-
Anesthesia: Mice are anesthetized, typically using inhaled isoflurane.
-
Intubation and Ventilation: The mouse is intubated and mechanically ventilated.
-
Surgical Approach: A small incision is made at the suprasternal notch to expose the aortic arch.
-
Aortic Constriction: A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a stenosis. The degree of constriction is standardized using a blunt needle of a specific gauge.
-
Confirmation: The degree of aortic constriction can be confirmed post-operatively using Doppler echocardiography.
-
Closure and Recovery: The incision is closed, and the animal is monitored during recovery. This pressure overload leads to the development of cardiac hypertrophy and subsequent heart failure.
Concluding Remarks
The available preclinical data suggests that this compound is a potent inotropic and vasodilatory agent. Its dual mechanism of action, combining phosphodiesterase inhibition with calcium sensitization, may offer a unique therapeutic profile. However, a comprehensive understanding of its comparative efficacy requires further investigation in standardized, head-to-head preclinical studies against other cardiotonic agents in well-defined heart failure models. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future studies.
References
- 1. Effects of AR-L 115 BS, a new cardiotonic compound, on cardiac contractility, heart rate and blood pressure in anaesthetized and conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of AR-L115 BS in conscious dogs with and without chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial hemodynamic effects of milrinone and enalapril in conscious rats with healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of milrinone and atrial pacing on stunned myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute hemodynamic response to intravenous enoximone: an animal study and preliminary report in infants after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of direct effects of enoximone on systemic and pulmonary vascular bed in animals with a Jarvik total artificial heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sulmazole: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Sulmazole, a cardiotonic agent, synthesized from available safety data and general best practices for chemical waste management. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
This compound: Chemical and Safety Data at a Glance
| Property | Value | Citation |
| Chemical Formula | C14H13N3O2S | [1] |
| Molar Mass | 287.34 g/mol | [1] |
| Appearance | Solid | [2] |
| Toxicity Data (LD50, albino mice) | 560 mg/kg (oral), 163 mg/kg (i.v.) | [2] |
General safety data sheets for other hazardous chemicals recommend avoiding environmental release and disposing of the substance and its container at an approved waste disposal facility[3].
Step-by-Step Disposal Protocol for this compound
Given the absence of specific federal or institutional directives for this compound disposal, the following protocol is based on established guidelines for the disposal of research chemicals and unused medications.
1. Initial Assessment and Personal Protective Equipment (PPE):
-
Review your institution's specific chemical hygiene and waste management plans.
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
2. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate this compound waste into a clearly labeled, dedicated hazardous waste container. The container should be compatible with the chemical properties of this compound.
3. Small Quantities (Research Use):
-
For trace amounts of this compound, such as on contaminated labware (e.g., pipette tips, tubes), these items should be placed in the designated hazardous waste container.
-
If dealing with a small amount of pure compound, it should be treated as chemical waste.
4. Bulk Quantities:
-
Bulk quantities of this compound should be disposed of through your institution's hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of bulk quantities down the drain or in the regular trash.
5. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
The solvent rinsate must be collected and disposed of as hazardous waste.
6. Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for chemically contaminated glass or plastic.
7. In Case of Spills:
-
In the event of a this compound spill, follow your laboratory's established spill response procedure.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
General Guidance on Pharmaceutical Waste
For unused or expired pharmaceutical products in a clinical or research setting, it is crucial to follow established protocols. The U.S. Food and Drug Administration (FDA) provides general guidelines for the disposal of unused medicines, which prioritize take-back programs[4][5]. However, for a research-grade chemical like this compound, disposal as chemical waste through an EHS program is the more appropriate and standard procedure. Never flush chemicals down the drain or dispose of them in the regular trash unless explicitly permitted by your institution's EHS office.
References
Essential Safety and Logistical Information for Handling Sulmazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for Sulmazole was not located in the public domain. The following guidance is based on general best practices for handling potent pharmaceutical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in powder form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Respiratory Protection | A NIOSH-approved respirator is essential. For weighing and preparing solutions, a powered air-purifying respirator (PAPR) with a particulate filter is recommended. At a minimum, a half-mask respirator with P100 (or N100) filters should be used. | This compound is a potent pharmaceutical compound. Inhalation of fine powders can lead to systemic exposure. A respirator minimizes the risk of inhaling airborne particles. |
| Hand Protection | Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Check for any visible signs of degradation or breakthrough. | To prevent dermal absorption. Double gloving provides an additional layer of protection in case the outer glove is compromised. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses should be used. | To protect the eyes from splashes of solutions or contact with airborne powder. |
| Body Protection | A disposable, low-permeability lab coat or coveralls should be worn. Cuffs should be tucked into the inner gloves. | To prevent contamination of personal clothing and skin. Disposable garments are preferred to avoid cross-contamination. |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be worn if there is a risk of spills. | To protect the feet from spills and to prevent the tracking of contaminants out of the laboratory. |
Operational Plan for Handling this compound
A step-by-step procedure should be followed to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particles.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible. A spill kit appropriate for chemical powders should also be available.
2. Handling Procedure:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If possible, use a balance with a draft shield. Handle the compound gently to avoid creating dust.
-
Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to prevent splashing.
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and appropriate hazard warnings.
3. Post-Handling:
-
Decontamination: Wipe down all surfaces in the handling area with an appropriate deactivating agent or a wet cloth to remove any residual powder.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Respiratory and eye protection should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, weighing boats) should be placed in a sealed bag and disposed of as hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste before washing. |
| Contaminated PPE | All disposable PPE (gloves, lab coats, shoe covers) should be placed in a sealed bag and disposed of as hazardous waste. |
| Solutions Containing this compound | Collect all solutions containing this compound in a labeled, sealed waste container. Dispose of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.[1][2] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
